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3,3-Dichloro-2,2-Dihydroxycyclohexanone Documentation Hub

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  • Product: 3,3-Dichloro-2,2-Dihydroxycyclohexanone
  • CAS: 83878-01-7

Core Science & Biosynthesis

Foundational

3,3-Dichloro-2,2-Dihydroxycyclohexanone: Structural Dynamics, Synthesis, and Applications in Advanced Chemical Design

Executive Summary 3,3-Dichloro-2,2-dihydroxycyclohexanone (CAS: 83878-01-7) is a highly specialized cyclic aliphatic intermediate utilized in advanced organic synthesis and drug development[1]. Unlike standard cycloalkan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dichloro-2,2-dihydroxycyclohexanone (CAS: 83878-01-7) is a highly specialized cyclic aliphatic intermediate utilized in advanced organic synthesis and drug development[1]. Unlike standard cycloalkanones, this compound exists exclusively as a stable gem-diol (hydrate) rather than a 1,2-diketone[2]. This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing its structure, field-proven synthetic protocols, and its utility as a versatile synthon in pharmaceutical scaffolding.

Structural and Thermodynamic Basis of Hydration

In standard organic chemistry, gem-diols (hydrates of ketones or aldehydes) are typically thermodynamically unstable and spontaneously dehydrate to favor the parent carbonyl compound. However, 3,3-dichloro-2,2-dihydroxycyclohexanone represents a classic and critical exception to this rule[2].

The Causality of Stability: The stability of this gem-diol is entirely driven by the profound inductive electron-withdrawing effects (-I effect) of its structural neighbors. The C2 carbon is flanked by a C1 carbonyl group and a C3 carbon bearing two highly electronegative chlorine atoms. This creates an extreme electron deficiency at the C2 position. When the transient 3,3-dichloro-1,2-cyclohexanedione is exposed to moisture, the thermodynamic driving force to relieve this electrophilic strain forces an exergonic nucleophilic attack by water. The equilibrium is thus shifted entirely toward the hydrated gem-diol state, mechanistically analogous to the formation of chloral hydrate or ninhydrin.

GemDiolThermodynamics A 3,3-Dichloro-1,2-cyclohexanedione (Highly Electrophilic C2) B Nucleophilic Attack by H2O A->B Inductive Effect (-I) from C3-Cl2 & C1=O C 3,3-Dichloro-2,2-dihydroxycyclohexanone (Stable Gem-Diol) B->C Exergonic Hydration (ΔG < 0)

Thermodynamic driving force for the formation of the stable gem-diol.

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting solubility, reactivity, and chromatographic behavior during purification. The following data summarizes the core computed and experimental properties of the compound[1].

PropertyValueAnalytical Significance
Molecular Formula C₆H₈Cl₂O₃Baseline for high-resolution mass spectrometry (HRMS).
Molecular Weight 199.03 g/mol Standard molar mass for stoichiometric calculations.
Monoisotopic Mass 197.985 DaCritical for identifying the M, M+2, M+4 isotopic pattern (9:6:1 ratio) typical of di-chlorinated species.
Topological Polar Surface Area (TPSA) 57.5 ŲIndicates moderate polarity, heavily influenced by the two hydroxyl donors.
XLogP3-AA 0.2Suggests high hydrophilicity; the compound will partition favorably into polar organic solvents (e.g., EtOAc, DCM) but retains water solubility.
Hydrogen Bond Donors 2Derived from the gem-diol hydroxyl groups.
Hydrogen Bond Acceptors 3Derived from the C1 carbonyl and the two hydroxyl oxygens.

(Data sourced from PubChem CID 2724013[1])

Experimental Protocol: Synthesis and Isolation

The synthesis of 3,3-dichloro-2,2-dihydroxycyclohexanone relies on the controlled electrophilic chlorination of 1,2-cyclohexanedione [3], proceeding through a mono-chlorinated intermediate (3-chlorocyclohexane-1,2-dione)[4].

Step-by-Step Methodology
  • Reagents: 1,2-Cyclohexanedione (1.0 eq)[3], Sulfuryl chloride (SO₂Cl₂, 2.1 eq), Anhydrous Dichloromethane (DCM), Deionized Water.

  • Safety Note: The product is classified under GHS as Acute Tox. 4 (Harmful if swallowed)[1]. Handle with appropriate PPE in a fume hood.

Step 1: Substrate Preparation Dissolve 1,2-cyclohexanedione in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Causality: 1,2-Cyclohexanedione exists predominantly in its reactive enol form. Cooling the system prevents uncontrolled exothermic degradation and suppresses off-target radical chlorination at the C6 position.

Step 2: Electrophilic Chlorination Add SO₂Cl₂ dropwise over 30 minutes via an addition funnel.

  • Causality: SO₂Cl₂ acts as a controlled, quantitative source of electrophilic chlorine. The first equivalent rapidly yields 3-chlorocyclohexane-1,2-dione[4]. The second equivalent pushes the reaction to the transient 3,3-dichloro-1,2-cyclohexanedione.

Step 3: Hydration and Quench After stirring for 2 hours at room temperature, quench the reaction by pouring the mixture over ice-cold deionized water.

  • Causality: The extreme electrophilicity of the C2 carbonyl in the newly formed dichloro-intermediate drives an immediate nucleophilic attack by the aqueous quench, trapping the compound in its stable gem-diol form[2].

Step 4: Isolation and Purification Extract the aqueous layer with DCM (3x). Wash the combined organic layers with cold brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude residue from diethyl ether/hexanes to yield a beige to grayish crystalline powder.

Self-Validating Analytical Checkpoints

To ensure the integrity of the synthesis, the protocol must be self-validating through spectroscopic analysis:

  • ATR-FTIR: The successful formation of the gem-diol is visually validated by the disappearance of the characteristic enol/diketone C=O stretches (~1670–1710 cm⁻¹) of the starting material, replaced by a single sharp C=O stretch at ~1730 cm⁻¹ (for C1) and a massive, broad O-H stretching band at 3300–3400 cm⁻¹.

  • ¹³C NMR: The C1 carbonyl will appear far downfield (~200 ppm). Crucially, the C2 carbon will shift dramatically upfield to ~90–95 ppm . This sp³ hybridized shift is the definitive proof of gem-diol formation, as a diketone C2 would resonate at >180 ppm.

Reactivity and Applications in Drug Development

For drug development professionals, 3,3-dichloro-2,2-dihydroxycyclohexanone serves as a highly functionalized, masked electrophile.

  • Heterocyclic Scaffolding (Quinoxalines & Phenazines): The gem-diol acts as a "masked" 1,2-diketone. When reacted with 1,2-diamines (e.g., o-phenylenediamine) under mild acidic conditions, the compound undergoes a double condensation. The gem-diol readily dehydrates in situ to supply the necessary carbonyl for cyclization, yielding complex, chlorinated quinoxaline derivatives used in kinase inhibitor libraries.

  • Ring Contraction (Favorskii / Benzilic Acid Type): Under strongly basic conditions (e.g., NaOMe/MeOH), the presence of the alpha-halogen atoms adjacent to the carbonyl system triggers ring-contraction rearrangements. This yields highly substituted, functionalized cyclopentane carboxylic acids, which are difficult to synthesize via standard cycloadditions.

SyntheticWorkflow N1 1,2-Cyclohexanedione (Precursor) N2 Chlorination (SO2Cl2, 0°C) Electrophilic Substitution N1->N2 N3 3,3-Dichloro-1,2-cyclohexanedione (Transient Intermediate) N2->N3 N4 Aqueous Quench / Hydration N3->N4 N5 3,3-Dichloro-2,2-dihydroxycyclohexanone (Isolated Product) N4->N5 N6 Quinoxaline Derivatives (via 1,2-Diamines) N5->N6 Condensation N7 Cyclopentane Scaffolds (via Ring Contraction) N5->N7 Base-Mediated Rearrangement

Synthetic workflow and downstream pharmaceutical applications.

References

  • PubChem. "3,3-Dichloro-2,2-dihydroxycyclohexan-1-one (CID 2724013) - Properties and Safety." National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia. "1,2-Cyclohexanedione." Wikimedia Foundation. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Dichloro-2,2-Dihydroxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals Executive Summary 3,3-Dichloro-2,2-dihydroxycyclohexanone is the stable hydrate form of 3,3-dichloro-1,2-cyclohexanedione. Its structural complexity, featur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-Dichloro-2,2-dihydroxycyclohexanone is the stable hydrate form of 3,3-dichloro-1,2-cyclohexanedione. Its structural complexity, featuring a gem-diol and dichlorinated carbon adjacent to a carbonyl group, makes it an intriguing target for synthetic chemistry and a potential building block in the development of novel chemical entities. This guide provides a comprehensive overview of the most practical and reliable synthetic pathway to this compound, beginning from the readily available starting material, cyclohexanone. The synthesis is a two-step process: the initial oxidation of cyclohexanone to 1,2-cyclohexanedione, followed by a selective dichlorination at the C3 position. This document offers detailed, step-by-step protocols, an examination of the underlying reaction mechanisms, and critical safety considerations, designed to empower researchers in their synthetic endeavors.

Introduction and Synthetic Strategy

The target molecule, 3,3-dichloro-2,2-dihydroxycyclohexanone (Chemical Formula: C₆H₈Cl₂O₃), exists as a stable gem-diol or hydrate. This stability arises from the powerful electron-withdrawing effects of the two chlorine atoms at the C3 position and the adjacent carbonyl group at C1, which polarize the C2 carbonyl, favoring its hydration.

The most logical and field-proven synthetic strategy involves a two-stage approach:

  • Stage 1: α-Oxidation of Cyclohexanone. The synthesis begins with the selective oxidation of the α-methylene group of cyclohexanone to afford the key intermediate, 1,2-cyclohexanedione. The most established and high-yielding method for this transformation is the oxidation using selenium dioxide (SeO₂).[1][2]

  • Stage 2: Dichlorination of 1,2-Cyclohexanedione. The intermediate dione is then subjected to chlorination. The C3 position, being an active methylene group flanked by two carbonyls, is highly susceptible to electrophilic substitution. The use of sulfuryl chloride (SO₂Cl₂) provides an effective means for this dichlorination. The aqueous workup of the reaction facilitates the hydration of the C2 carbonyl to yield the final dihydroxy product.

This guide will detail the experimental protocols for each stage of this synthetic sequence.

Visualized Synthetic Workflow

The overall transformation from cyclohexanone to the target compound is illustrated below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product Cyclohexanone Cyclohexanone Dione 1,2-Cyclohexanedione Cyclohexanone->Dione Stage 1: SeO₂ Oxidation FinalProduct 3,3-Dichloro-2,2- Dihydroxycyclohexanone Dione->FinalProduct Stage 2: SO₂Cl₂ Chlorination & Hydration

Caption: Overall two-stage synthetic pathway.

Detailed Experimental Protocols

Stage 1: Synthesis of 1,2-Cyclohexanedione

This protocol is adapted from the well-established procedure published in Organic Syntheses, which remains the most reliable method for laboratory-scale preparation.[1][3]

Materials & Reagents:

Reagent/MaterialFormulaMW ( g/mol )QuantityMoles
CyclohexanoneC₆H₁₀O98.141708 g (1.8 L)17.4
Selenious AcidH₂SeO₃128.97387 g3.0
DioxaneC₄H₈O₂88.11500 mL-
WaterH₂O18.02100 mL-
95% EthanolC₂H₅OH46.07300 mL-

Procedure:

  • Reaction Setup: Equip a 3-liter, round-bottomed flask with a mechanical stirrer and a dropping funnel. Place the flask in a water bath to manage the reaction temperature.

  • Initial Charge: Charge the flask with 1708 g (17.4 moles) of cyclohexanone.

  • Reagent Preparation: In a separate beaker, prepare the oxidant solution by dissolving 387 g (3 moles) of selenious acid in 500 mL of dioxane and 100 mL of water.

  • Addition of Oxidant: With continuous stirring, add the selenious acid solution dropwise to the cyclohexanone over a period of 3 hours. The reaction is exothermic, and the mixture will turn yellow, followed by the gradual precipitation of red, amorphous selenium.

  • Reaction Time: After the addition is complete, continue stirring at ambient water-bath temperature for 5 hours, then stir for an additional 6 hours at room temperature.

  • Initial Filtration: Remove the precipitated selenium by filtration through a large Büchner funnel.

  • Extraction of Selenium: Return the collected selenium to the reaction flask and extract it with 300 mL of boiling 95% ethanol for 1 hour. This step recovers any product adsorbed onto the selenium byproduct.

  • Product Isolation: Decant the ethanolic solution from the selenium and combine it with the initial filtrate.

  • Distillation: Transfer the combined filtrates to a large distilling flask. Perform a distillation under reduced pressure (e.g., 16 mmHg). Collect the fraction boiling between 60-90°C. This fraction contains the crude 1,2-cyclohexanedione along with some remaining cyclohexanone.[1][3] The typical yield of crude product is approximately 322 g.[1] For the subsequent chlorination step, this crude material is often of sufficient purity.

Stage 2: Synthesis of 3,3-Dichloro-2,2-Dihydroxycyclohexanone

This stage involves the α,α-dichlorination of the synthesized 1,2-cyclohexanedione. Sulfuryl chloride is an effective reagent for this transformation.[4]

Materials & Reagents:

Reagent/MaterialFormulaMW ( g/mol )QuantityMoles
1,2-Cyclohexanedione (crude)C₆H₈O₂112.1356.1 g0.5
Sulfuryl ChlorideSO₂Cl₂134.97148.5 g (88 mL)1.1
Dichloromethane (DCM)CH₂Cl₂84.93500 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
WaterH₂O18.02As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a 1-liter, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), dissolve 56.1 g (0.5 moles) of 1,2-cyclohexanedione in 500 mL of dry dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Chlorinating Agent: Add a solution of 148.5 g (1.1 moles, 2.2 equivalents) of sulfuryl chloride in 100 mL of dichloromethane dropwise over 1-2 hours. Maintain the temperature below 5°C throughout the addition. Vigorous gas evolution (HCl and SO₂) will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a flask containing 500 g of crushed ice and 200 mL of water. This step quenches the excess sulfuryl chloride and facilitates the hydration of the product.

  • Workup: Stir the biphasic mixture vigorously for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with water (2 x 200 mL) and saturated sodium bicarbonate solution (2 x 150 mL) until the effervescence ceases. Finally, wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 3,3-dichloro-2,2-dihydroxycyclohexanone as a crystalline solid.

Mechanistic Insights

The chlorination of 1,2-cyclohexanedione proceeds through an acid-catalyzed enolization mechanism. The dione exists in equilibrium with its more stable enol form.[2]

Mechanism cluster_steps Reaction Mechanism Dione 1,2-Cyclohexanedione Enol Enol Intermediate Dione->Enol 1. Enolization (H⁺ cat.) MonoChloro 3-Chloro-1,2-cyclohexanedione Enol->MonoChloro 2. Electrophilic Attack by Cl⁺ DiChloro 3,3-Dichloro-1,2-cyclohexanedione MonoChloro->DiChloro 3. Repeat Steps 1 & 2 Hydrate Final Hydrate Product DiChloro->Hydrate 4. Hydration (H₂O)

Caption: Proposed mechanism for dichlorination and hydration.

  • Enolization: In the acidic medium generated by traces of HCl from the sulfuryl chloride, the dione tautomerizes to its enol form.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic chlorine from sulfuryl chloride. This forms the monochlorinated intermediate and regenerates the catalyst.

  • Second Chlorination: The process repeats at the same carbon, as the remaining α-proton is still acidic, leading to the 3,3-dichloro-1,2-cyclohexanedione.

  • Hydration: During the aqueous workup, the highly electrophilic C2 carbonyl carbon is attacked by water, leading to the formation of the stable gem-diol, which is the isolated product.

Safety and Handling

Trustworthiness through Safety: A robust protocol is a safe protocol. All operations must be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Cyclohexanone: Irritant to skin and eyes. Handle in a well-ventilated area.

  • Selenium Dioxide / Selenious Acid: Highly Toxic and Corrosive. Fatal if swallowed or inhaled. Causes severe skin burns and eye damage. Extreme caution must be exercised. All equipment contaminated with selenium compounds must be decontaminated with a solution of sodium thiosulfate.

  • Sulfuryl Chloride: Highly Corrosive and Toxic. Reacts violently with water. Causes severe skin burns and eye damage. The reaction produces toxic gases (HCl and SO₂) which must be neutralized in a scrubber containing a basic solution (e.g., NaOH).

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

Characterization

To validate the synthesis, the final product should be characterized using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the molecular structure, showing the absence of enolic protons and the presence of the dihydroxy group.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the diol and a C=O stretch for the remaining ketone.

  • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a dichlorinated compound.

References

  • Warnhoff, E. W.; Martin, D. G.; Johnson, W. S. 2-Chloro-2-methylcyclohexanone. Org. Synth.1957 , 37, 8. DOI: 10.15227/orgsyn.037.0008. [Link]

  • Hach, C. C.; Banks, C. V.; Diehl, H. 1,2-Cyclohexanedione Dioxime. Org. Synth.1952 , 32, 35. DOI: 10.15227/orgsyn.032.0035. [Link]

  • Wikipedia. 1,2-Cyclohexanedione. Wikimedia Foundation. [Link]

  • Arthur, W. J. Process for the preparation of 1,2-cycloalkanediones. U.S.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3,3-Dichloro-2,2-Dihydroxycyclohexanone

Introduction 3,3-Dichloro-2,2-dihydroxycyclohexanone is a unique halogenated gem-diol derivative of cyclohexanone. Its molecular structure, featuring a ketone, a geminal diol, and vicinal dichlorides on a cyclohexane rin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,3-Dichloro-2,2-dihydroxycyclohexanone is a unique halogenated gem-diol derivative of cyclohexanone. Its molecular structure, featuring a ketone, a geminal diol, and vicinal dichlorides on a cyclohexane ring, presents a fascinating case for spectroscopic analysis. The presence of multiple functional groups and stereocenters makes a thorough spectroscopic characterization essential for confirming its identity, purity, and for understanding its chemical behavior. This is particularly critical for researchers in drug discovery and development, where precise molecular architecture is paramount.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3,3-dichloro-2,2-dihydroxycyclohexanone, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). While publicly available spectral data for this specific molecule is limited, this guide will leverage established principles of spectroscopy and data from related compounds to provide a robust predictive analysis. Furthermore, it will furnish detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data, empowering researchers to confidently characterize this and similar complex molecules.

The molecular structure of 3,3-dichloro-2,2-dihydroxycyclohexanone is presented below.

Caption: Molecular Structure of 3,3-Dichloro-2,2-dihydroxycyclohexanone.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3,3-dichloro-2,2-dihydroxycyclohexanone is expected to exhibit characteristic absorption bands corresponding to its ketone, hydroxyl, and carbon-chlorine bonds. An FTIR spectrum of this compound is available on SpectraBase, obtained from a KBr wafer of a sample from Aldrich Chemical Company, Inc.[1]

Expected IR Absorption Bands

The key diagnostic absorption bands anticipated for 3,3-dichloro-2,2-dihydroxycyclohexanone are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Hydroxyl)Stretching, H-bonded3500-3200Strong, Broad
C-H (Aliphatic)Stretching2950-2850Medium
C=O (Ketone)Stretching1730-1710Strong
C-O (Alcohol)Stretching1100-1000Strong
C-Cl (Chloroalkane)Stretching800-600Strong

The broad O-H stretching band is a hallmark of the hydroxyl groups and is indicative of intermolecular hydrogen bonding. The strong C=O stretch is characteristic of a saturated cyclic ketone.[2] The presence of electronegative chlorine atoms on the adjacent carbon may slightly shift this frequency. The C-Cl stretching vibrations typically appear in the fingerprint region and can be complex.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

This protocol outlines the standard procedure for acquiring an FTIR spectrum using the KBr pellet technique, which is suitable for solid samples.

Materials:

  • 3,3-Dichloro-2,2-dihydroxycyclohexanone (1-2 mg)

  • Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind KBr mix Add sample and mix grind->mix press Press into pellet mix->press background Record background spectrum press->background sample_spec Record sample spectrum background->sample_spec transform Fourier Transform sample_spec->transform analyze Analyze spectrum transform->analyze

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Procedure:

  • Sample Preparation:

    • Thoroughly grind the KBr in an agate mortar and pestle to a fine powder.

    • Add a small amount of the sample to the KBr and mix intimately.

    • Transfer the mixture to the pellet-forming die and press under a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Record the sample spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum should be analyzed for the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3,3-dichloro-2,2-dihydroxycyclohexanone, both ¹H and ¹³C NMR will be invaluable for structural elucidation. A ¹H NMR spectrum of this compound, recorded on a Varian A-60 instrument, is noted in the PubChem database.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the hydroxyl protons and the methylene protons of the cyclohexane ring.

Predicted ¹H NMR Spectral Data:

Proton EnvironmentMultiplicityApproximate Chemical Shift (δ, ppm)Integration
-OHSinglet (broad)4.0 - 6.02H
-CH₂- (C4, C6)Multiplet2.0 - 3.04H
-CH₂- (C5)Multiplet1.5 - 2.52H

The chemical shift of the hydroxyl protons can be highly variable and will depend on the solvent and concentration. These protons are expected to be exchangeable with D₂O. The methylene protons will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on C4 and C6 are diastereotopic and may show distinct signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data:

Carbon EnvironmentApproximate Chemical Shift (δ, ppm)
C=O (C1)190 - 210
C(OH)₂ (C2)90 - 100
CCl₂ (C3)80 - 90
-CH₂- (C4, C6)30 - 50
-CH₂- (C5)20 - 30

The carbonyl carbon (C1) will be the most downfield signal. The gem-diol carbon (C2) is expected to appear in the 90-100 ppm range, a characteristic chemical shift for such moieties.[3][4] The carbon bearing the two chlorine atoms (C3) will also be significantly downfield. The three methylene carbons (C4, C5, C6) will appear in the upfield region, with C4 and C6 likely being equivalent due to symmetry, resulting in a total of 5 signals in the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol describes the general procedure for preparing a sample for and acquiring ¹H and ¹³C NMR spectra.

Materials:

  • 3,3-Dichloro-2,2-dihydroxycyclohexanone (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert tune Tune and shim insert->tune acquire Acquire spectra (1H, 13C, etc.) tune->acquire process Process raw data (FT, phasing, baseline correction) acquire->process analyze Analyze and interpret spectra process->analyze

Caption: Experimental workflow for NMR spectroscopy.

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the appropriate deuterated solvent in a small vial.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune the probe and shim the magnetic field to obtain optimal resolution.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Process the raw data using the spectrometer software (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, splitting patterns, and integration to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum

The mass spectrum of 3,3-dichloro-2,2-dihydroxycyclohexanone is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. A key feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Predicted Mass Spectral Data:

m/zIonComments
198, 200, 202[C₆H₈Cl₂O₃]⁺Molecular ion (M⁺) with characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms.
163, 165[M - Cl]⁺Loss of a chlorine radical.
128[M - 2Cl]⁺Loss of two chlorine radicals.
111, 113[M - Cl - H₂O]⁺Loss of chlorine and water.

The relative abundances of the M, M+2, and M+4 peaks are expected to be in a ratio of approximately 9:6:1. The fragmentation is likely to be initiated by the loss of a chlorine atom or a water molecule.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

This protocol outlines a general procedure for obtaining a mass spectrum using an ESI source, which is a soft ionization technique suitable for this molecule.

Materials:

  • 3,3-Dichloro-2,2-dihydroxycyclohexanone

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an ESI source

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in solvent infuse Infuse into mass spectrometer dissolve->infuse ionize Ionize sample (ESI) infuse->ionize analyze Analyze ions by m/z ionize->analyze detect Detect ions analyze->detect generate Generate mass spectrum detect->generate interpret Interpret fragmentation pattern generate->interpret

Caption: Experimental workflow for mass spectrometry using ESI.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable high-purity solvent.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates) to obtain a stable signal.

    • Acquire the mass spectrum over the desired m/z range.

  • Data Processing:

    • The instrument software will generate the mass spectrum.

    • Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic characterization of 3,3-dichloro-2,2-dihydroxycyclohexanone requires a multi-technique approach. Infrared spectroscopy confirms the presence of the key functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. While publicly available data for this specific molecule is scarce, this guide provides a robust framework for both predicting and acquiring the necessary spectroscopic information. The detailed protocols and interpretive guidance herein are designed to empower researchers in their efforts to confidently characterize this and other complex organic molecules.

References

  • M. R. ReVelle, L. R. Sousa, and J. L. Beauchamp. "gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-ray Diffraction Studies." The Journal of Physical Chemistry A 2016, 120 (38), 7575-7583. [Link]

  • Agilent Technologies. "FTIR Spectroscopy Reference Guide." [Link]

  • Chad's Prep. "14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines." [Link]

  • Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." [Link]

  • G. Wu, S. Dong, K. Yamada, and R. E. Wasylishen. "Solid-state 17O NMR as a sensitive probe of keto and gem-diol forms of α-keto acid derivatives." Physical Chemistry Chemical Physics 2009, 11, 6234-6244. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724013, 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one." [Link]

  • UCLA Chemistry & Biochemistry. "IR Spectroscopy Tutorial: Ketones." [Link]

Sources

Exploratory

Technical Guide: Stability, Reactivity, and Synthetic Utility of 3,3-Dichloro-2,2-Dihydroxycyclohexanone

Abstract For drug development professionals and synthetic chemists, navigating the synthesis of complex cyclic scaffolds requires a rigorous understanding of intermediate stability. 3,3-Dichloro-2,2-dihydroxycyclohexanon...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract For drug development professionals and synthetic chemists, navigating the synthesis of complex cyclic scaffolds requires a rigorous understanding of intermediate stability. 3,3-Dichloro-2,2-dihydroxycyclohexanone (CAS: 83878-01-7) represents a highly specialized gem-diol building block. While aliphatic 1,2-diketones are typically highly reactive and prone to oxidative cleavage, the strategic placement of a gem-dichloro group at the C3 position fundamentally alters the thermodynamic landscape of this molecule, forcing it into a stable hydrate form at room temperature[1]. This whitepaper details the causality behind its stability, its divergent reactivity profiles, and self-validating protocols for its application in advanced organic synthesis.

Structural Dynamics & Thermodynamic Stability

The Hydration Equilibrium and Causality

In typical aliphatic systems, gem-diols (hydrates) are thermodynamically unstable relative to their corresponding carbonyls. However, in the anhydrous precursor—3,3-dichloro-1,2-cyclohexanedione—the C2 carbonyl is flanked by the highly electronegative C3-dichloro moiety and the C1 carbonyl.

This intense electron-withdrawing environment severely depletes electron density at the C2 carbon, rendering it fiercely electrophilic. Consequently, ambient moisture is sufficient to drive complete hydration, forming the stable 3,3-dichloro-2,2-dihydroxycyclohexanone[2]. This phenomenon is analogous to the stability observed in chloral hydrate or ninhydrin, where electronic destabilization of the carbonyl forces the equilibrium entirely toward the gem-diol.

Thermal Stability and Dehydration

The gem-diol is a stable, handleable solid at room temperature, making it an excellent bench-stable precursor. However, for synthetic applications requiring the electrophilicity of the C2 carbonyl, the system must be actively dehydrated. This is achieved thermally or via chemical desiccants (e.g., P2​O5​ ). The causality here is governed by Le Chatelier's principle: continuously removing water from the system shifts the equilibrium back to the highly reactive 1,2-diketone, which must be generated in situ and trapped immediately to prevent thermal degradation.

G A 3,3-Dichloro-1,2- cyclohexanedione (Anhydrous) B 3,3-Dichloro-2,2- dihydroxycyclohexanone (Gem-diol) A->B + H2O (Hydration) Favored at RT B->A - H2O (Dehydration) Heat / P2O5

Fig 1. Thermodynamic equilibrium between the reactive diketone and stable gem-diol.

Reactivity Profile

Base-Promoted Ring Contractions (Favorskii Pathway)

The most synthetically valuable feature of this scaffold is its behavior under basic conditions. Alpha-halo ketones classically undergo the Favorskii rearrangement to form ring-contracted species[3].

Mechanistic Causality: When the dehydrated 1,2-diketone is treated with an alkoxide base, deprotonation occurs preferentially at the C6 position (alpha to the C1 carbonyl). The resulting enolate attacks the C3 carbon, displacing a chloride ion to form a highly strained bicyclo[3.1.0]hexane cyclopropanone intermediate[4]. Subsequent nucleophilic attack by the alkoxide at the C1 carbonyl triggers ring cleavage. The cleavage selectively breaks the C1-C6 bond to yield a ring-contracted cyclopentanecarboxylic acid derivative, as this pathway generates a thermodynamically more stable carbanion compared to alternative ring-openings.

Electrophilic Condensations

If base-promoted rearrangement is avoided, the C1 carbonyl—being less sterically hindered and less electronically deactivated than the C2 gem-diol—serves as the primary site for nucleophilic attack. Condensation with primary amines or hydrazines allows for the synthesis of complex C1-hydrazones or fused heterocyclic systems.

G Center 3,3-Dichloro-1,2-cyclohexanedione (Reactive Intermediate) Path1 Favorskii Rearrangement (Base: Alkoxide) Center->Path1 Deprotonation at C6 Path2 Nucleophilic Addition (Base: Amines) Center->Path2 Attack at C1 Path3 Benzilic Acid Rearrangement (Base: Aqueous OH-) Center->Path3 Attack at C2 Prod1 Cyclopentanecarboxylic Acid Esters Path1->Prod1 Ring Contraction Prod2 C1-Imines & Hydrazones Path2->Prod2 Condensation Prod3 1-Hydroxycyclopentane- carboxylic Acids Path3->Prod3 1,2-Alkyl Shift

Fig 2. Divergent base-promoted reactivity pathways of the dehydrated intermediate.

Quantitative Data

Table 1: Physicochemical Properties of 3,3-Dichloro-2,2-Dihydroxycyclohexanone [2]

PropertyValueCausality / Synthetic Significance
Molecular Weight 199.03 g/mol Confirms the hydrated state (The anhydrous diketone is 181.01 g/mol ).
XLogP3-AA 0.2Indicates high hydrophilicity, driven by the gem-diol moiety.
Topological Polar Surface Area 57.5 ŲHigh TPSA reflects the extensive hydrogen-bonding network.
H-Bond Donors / Acceptors 2 / 3Facilitates stable crystal lattice formation, ensuring bench stability.
Formal Charge 0Neutral under standard physiological and ambient conditions.

Experimental Protocols

Protocol 1: Controlled Dehydration and In Situ Trapping
  • Objective: To generate the anhydrous 1,2-diketone for immediate downstream condensation.

  • Causality: Water must be rigorously excluded to prevent reversion to the unreactive gem-diol.

  • Preparation: Suspend 10 mmol of 3,3-dichloro-2,2-dihydroxycyclohexanone in 50 mL of anhydrous toluene under an argon atmosphere.

  • Dehydration: Add 12 mmol of phosphorus pentoxide ( P2​O5​ ) or utilize a Dean-Stark apparatus to azeotropically remove water under reflux for 2 hours.

  • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear solution as the diketone forms. Aliquot a 0.1 mL sample into anhydrous IR-grade chloroform; FTIR analysis will show the emergence of a strong C=O stretch at ~1740 cm−1 and the disappearance of the broad O-H stretch (~3300 cm−1 ), confirming complete dehydration.

  • Trapping: Cool the vessel to 0°C and immediately add the desired nucleophile (e.g., an amine) dropwise to prevent thermal decomposition of the diketone.

Protocol 2: Favorskii-Type Ring Contraction
  • Objective: Synthesize a functionalized cyclopentane derivative via base-mediated rearrangement.

  • Causality: Alkoxide bases act dually: first as the deprotonating agent to initiate cyclopropanone formation, and second as the nucleophile to irrevocably open the strained ring.

  • Preparation: Dissolve 5 mmol of the dehydrated intermediate (generated via Protocol 1) in 20 mL of anhydrous ethanol at 0°C.

  • Base Addition: Slowly add 15 mmol of sodium ethoxide (NaOEt) in ethanol. An excess of base is required to drive the rearrangement cascade to completion.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. The mixture will darken as the rearrangement proceeds.

  • Quenching & Self-Validation: Quench the reaction with 1M HCl until the pH reaches 5. Extract the aqueous layer with ethyl acetate (3 x 20 mL). TLC monitoring (Hexanes:EtOAc 7:3) combined with bromocresol green staining validates the formation of the ester product (appearing as a new, less polar spot at Rf​ ~0.5), distinguishing it clearly from the highly polar starting material.

References

  • 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one | C6H8Cl2O3 | CID 2724013 Source: PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Favorskii rearrangement Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS Source: AdiChemistry URL:[Link]

  • Chemical consequences of the hydration of 1,2-diketones Source: Recueil des Travaux Chimiques des Pays-Bas (via ResearchGate) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthetic routes for α,α'-dichlorinated cyclohexanones

Application Note: Advanced Synthetic Routes and Protocols for α,α'-Dichlorinated Cyclohexanones Executive Summary & Strategic Utility In the realm of advanced organic synthesis, α,α'-dichlorinated cyclohexanones (specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Routes and Protocols for α,α'-Dichlorinated Cyclohexanones

Executive Summary & Strategic Utility

In the realm of advanced organic synthesis, α,α'-dichlorinated cyclohexanones (specifically the 2,2-dichloro and 2,6-dichloro isomers) represent highly versatile bifunctional building blocks. Their unique stereoelectronic profiles make them indispensable precursors for ring-contraction and ring-expansion methodologies. Most notably, they undergo the Favorskii rearrangement upon treatment with base, yielding highly functionalized cyclobutane and cyclopentane derivatives that are critical in the synthesis of complex natural products and pharmaceutical scaffolds[1]. This application note provides a comprehensive, field-proven guide to the synthesis of these chlorinated intermediates, emphasizing mechanistic causality, kinetic control, and self-validating experimental protocols.

Mechanistic Causality & Kinetic Profiling

The direct halogenation of cyclohexanone is a classic electrophilic α-substitution that is effectively catalyzed by hydrogen chloride[2]. Understanding the kinetics of this pathway is paramount for controlling the product distribution.

  • Rate-Determining Step: Kinetic analysis reveals that the direct chlorination of cyclohexanone is zero-order with respect to chlorine[2]. This critical finding indicates that the reaction of the enol intermediate with chlorine is exceptionally fast; the rate-determining step is entirely governed by the acid-catalyzed enolization of the ketone[2].

  • Regioselectivity and Isomer Distribution: Once the initial 2-chlorocyclohexanone intermediate is formed, the molecule can undergo a secondary enolization. Because enolization can occur at either the substituted C2 position or the unsubstituted C6 position, the reaction inherently yields a mixture of 2,2-dichlorocyclohexanone and 2,6-dichlorocyclohexanone[2]. The final ratio is heavily dependent on the localized concentration of the HCl catalyst, thermal conditions, and the steric bulk of the chlorinating agent.

  • Reagent Dynamics: While direct chlorine gas (Cl2) is atom-economical, it often lacks selectivity and can lead to over-chlorination[3]. Conversely, sulfuryl chloride (SO2Cl2) acts as a controlled source of electrophilic chlorine. In solution, SO2Cl2 exists in equilibrium with a chloronium ion, which moderates the reactivity and suppresses runaway polychlorination[4]. Modern continuous microflow reactors utilize photo-irradiation to achieve precise radical chlorination, minimizing the hazards of gas evolution and improving selectivity[5].

Quantitative Route Comparison

Synthetic RoutePrimary ReagentCatalyst / InitiatorTemperatureKey AdvantagesMajor Limitations
Direct Chlorination Cl2 (gas)HCl (Auto-catalytic)0–5 °CHigh atom economy, scalable for bulk synthesis.Exothermic; yields a complex mixture of 2,2- and 2,6-isomers[2].
Controlled Liquid Phase SO2Cl2 (liquid)None (Solvent mediated)< 10 °CExcellent thermal control; easily handled liquid reagent[3].Generates SO2 gas; requires careful stoichiometric control[4].
Microflow Photo-Radical Cl2 or SO2Cl2Photo-irradiation (UV/Vis)Room TempHigh selectivity; suppresses plug flow and gas hazards[5].Requires specialized microreactor and irradiation equipment[5].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Direct Chlorination (Cl2 Gas)

Objective: To synthesize a mixture of 2,2- and 2,6-dichlorocyclohexanone for subsequent fractional isolation. Causality Note: The reaction is highly exothermic. Maintaining the temperature at 0–5 °C is critical to prevent oxidative cleavage of the cyclohexanone ring and to minimize the formation of 2,2,6-trichlorocyclohexanone[2],[6].

  • Preparation: Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a reflux condenser (vented to a caustic scrubber) with 100 g of distilled cyclohexanone.

  • Initiation: Cool the reaction vessel to 0–5 °C using an ice-water bath[2]. Introduce a catalytic amount of concentrated HCl (1 mL) to initiate enolization.

  • Chlorination: Slowly bubble Cl2 gas through the dispersion tube. Self-Validation Step: Monitor the internal temperature continuously. Because the reaction is zero-order with respect to Cl2[2], the rate of gas addition must not exceed the rate of thermal dissipation. If the temperature exceeds 10 °C, halt the Cl2 flow immediately.

  • Completion & Purge: Once the stoichiometric equivalent of Cl2 (approx. 145 g) has been absorbed, purge the system with dry nitrogen for 30 minutes to strip dissolved Cl2 and HCl[6].

  • Isolation: The denser chlorinated product will form a separate layer from any aqueous phase[2]. Separate the organic layer, dry over anhydrous MgSO4, and purify via fractional vacuum distillation to separate the 2,2- and 2,6-dichloro isomers.

Protocol B: Controlled Synthesis using Sulfuryl Chloride (SO2Cl2)

Objective: To achieve a more controlled electrophilic dichlorination using a liquid reagent. Causality Note: SO2Cl2 decomposes into SO2 and HCl upon reaction. Slow addition is mandatory to prevent rapid gas evolution and to maintain a low concentration of the chlorinating agent, which suppresses unwanted polychlorination[3],[4].

  • Preparation: Dissolve 50 g of cyclohexanone in 200 mL of dry dichloromethane (DCM) in a 500 mL flask equipped with a dropping funnel and a gas exhaust leading to a scrubber.

  • Addition: Cool the solution to 10 °C or slightly below[3]. Place 140 g (approx. 2.05 equivalents) of SO2Cl2 in the dropping funnel.

  • Reaction: Add the SO2Cl2 dropwise over a 2-hour period. Self-Validation Step: The reaction mixture will turn slightly yellow. Stir for an additional 3 hours at 10 °C to ensure complete conversion of the 2-chlorocyclohexanone intermediate[3].

  • Workup: Quench the reaction by slowly adding 100 mL of ice water. Separate the organic layer and wash successively with water (2 x 100 mL), saturated aqueous sodium bicarbonate (until the aqueous wash tests basic to pH paper, confirming the neutralization of HCl/SO2), and brine[3].

  • Purification: Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify via column chromatography or crystallization.

Mechanistic Pathway Visualization

G Cyclohexanone Cyclohexanone (Starting Material) Enol1 Enol Intermediate 1 (Rate-Determining Step) Cyclohexanone->Enol1 H+ (cat.) Mono 2-Chlorocyclohexanone (Intermediate) Enol1->Mono Cl2 or SO2Cl2 (Fast) Enol2_C2 C2-Enolization Mono->Enol2_C2 H+ (cat.) Enol2_C6 C6-Enolization Mono->Enol2_C6 H+ (cat.) Di22 2,2-Dichlorocyclohexanone (gem-dichloro) Enol2_C2->Di22 Cl+ Attack Di26 2,6-Dichlorocyclohexanone (vic-dichloro) Enol2_C6->Di26 Cl+ Attack

Mechanistic pathway of cyclohexanone chlorination leading to 2,2- and 2,6-dichloro isomers.

References[3] Title: Organic Syntheses Procedure: Cyclohexanone, 2-chloro-2-methyl-

Source: orgsyn.org URL: [2] Title: 2-Chlorocyclohexanone | High Purity | For Research Use Source: benchchem.com URL: [6] Title: US3927106A - Preparation of tetrachlorocyclo-hexanone Source: google.com (Patents) URL: [4] Title: Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols Source: acs.org URL: [5] Title: Microflow photo-radical chlorination of cycloalkanes Source: asahilab.co.jp URL: [1] Title: The Favorskii Rearrangement (Extend to Rings) Source: researchgate.net URL:

Sources

Application

Application Note: 3,3-Dichloro-2,2-Dihydroxycyclohexanone as a Versatile Precursor for Nitrogen-Containing Heterocycles

Executive Summary The construction of highly functionalized nitrogen heterocycles—such as quinoxalines, phenazines, and pyrazines—is a cornerstone of modern drug discovery. 3,3-Dichloro-2,2-dihydroxycyclohexanone (CAS: 8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of highly functionalized nitrogen heterocycles—such as quinoxalines, phenazines, and pyrazines—is a cornerstone of modern drug discovery. 3,3-Dichloro-2,2-dihydroxycyclohexanone (CAS: 83878-01-7) serves as a highly specialized, masked 1,2-diketone building block for these scaffolds.

Unlike standard aliphatic diketones, the presence of the gem-dichloro group at the C3 position fundamentally alters the molecule's reactivity profile. This guide details the mechanistic rationale, physicochemical behavior, and validated protocols for utilizing this precursor in the regioselective synthesis of complex heterocyclic pharmacophores.

Physicochemical Profiling & Reactivity Dynamics

To effectively utilize 3,3-dichloro-2,2-dihydroxycyclohexanone, one must understand its structural thermodynamics. The gem-dichloro substitution exerts a profound inductive electron-withdrawing effect (-I effect), rendering the adjacent C2 carbonyl exceptionally electrophilic. To lower this thermodynamic energy, the molecule spontaneously absorbs moisture to form a stable 2,2-dihydroxy hydrate ().

Table 1: Physicochemical Properties & Synthetic Implications
PropertyValueSynthetic Implication
Molecular Formula C6H8Cl2O3Baseline for stoichiometric equivalents (199.03 g/mol ).
Physical State Crystalline SolidHigh bench-stability; does not require inert atmosphere for storage.
H-Bond Donors/Acceptors 2 / 3High solubility in protic solvents (EtOH, MeOH), which are ideal for condensation reactions.
Reactivity State Masked ElectrophileRequires in situ dehydration (usually acid-catalyzed) to expose the active 1,2-diketone.
Mechanistic Causality

During heterocyclic synthesis, the hydrate must be dynamically dehydrated to expose the active 3,3-dichloro-1,2-cyclohexanedione . When reacted with a bis-nucleophile (e.g., 1,2-phenylenediamine), the exposed diketone undergoes a rapid double-condensation cascade. The initial Schiff base formation is followed by intramolecular cyclization, yielding a halogenated tetrahydroquinoxaline intermediate. Subsequent base-promoted elimination of HCl or oxidative dehydrogenation drives the system to a fully conjugated, aromatic heterocycle ().

Pathway A 3,3-Dichloro-2,2- dihydroxycyclohexanone (Stable Hydrate) B 3,3-Dichloro-1,2- cyclohexanedione (Transient Diketone) A->B - H2O (Thermal/Acidic) D Tetrahydroquinoxaline Intermediate B->D Condensation C 1,2-Diaminobenzene (Bis-Nucleophile) C->D Nucleophilic Attack E Aromatized Phenazine Scaffold D->E Oxidative Aromatization

Fig 1: Mechanistic pathway from hydrated precursor to aromatized phenazine scaffold.

Validated Protocol: Synthesis of Functionalized Quinoxalines

This protocol outlines the synthesis of a halogenated quinoxaline/phenazine core using 3,3-dichloro-2,2-dihydroxycyclohexanone and an aromatic 1,2-diamine. The protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure reaction fidelity.

Experimental Workflow

Workflow S1 Step 1: Activation Dissolve precursor in EtOH/AcOH (9:1) S2 Step 2: Condensation Dropwise addition of diamine at 0°C to 25°C S1->S2 S3 Step 3: Cyclization Reflux at 80°C for 3 hours (IPC: LC-MS) S2->S3 S4 Step 4: Aromatization Add 2,6-lutidine (Base-promoted oxidation) S3->S4 S5 Step 5: Isolation Precipitation in H2O & Recrystallization S4->S5

Fig 2: Step-by-step experimental workflow with integrated in-process controls.

Step-by-Step Methodology & Scientific Rationale

Step 1: Precursor Activation (Dehydration)

  • Action: Suspend 10.0 mmol (1.99 g) of 3,3-dichloro-2,2-dihydroxycyclohexanone in 20 mL of a 9:1 mixture of absolute Ethanol and Glacial Acetic Acid. Stir at room temperature for 15 minutes.

  • Causality: The hydrate is unreactive toward mild nucleophiles. Acetic acid serves a dual purpose: it acts as a dehydrating catalyst to shift the equilibrium toward the active 1,2-diketone, and it gently protonates the carbonyl oxygen to lower the LUMO, enhancing electrophilicity without fully protonating the incoming amine nucleophile.

Step 2: Nucleophilic Addition

  • Action: Cool the reaction vessel to 0°C using an ice bath. Dissolve 10.5 mmol (1.05 eq) of 1,2-diaminobenzene in 10 mL of absolute ethanol. Add this solution dropwise over 20 minutes to prevent thermal spiking.

  • Causality: The initial nucleophilic attack is highly exothermic. Controlling the addition rate at 0°C prevents the formation of undesired oligomeric side products and ensures regioselective attack at the more electrophilic C2 carbonyl first.

Step 3: Reflux and Cyclization

  • Action: Remove the ice bath and heat the reaction mixture to reflux (approx. 80°C) for 3 hours.

  • Self-Validation (IPC): Pull a 50 µL aliquot at the 2.5-hour mark. Dilute in MeCN and analyze via LC-MS. The mass spectrum should show the complete disappearance of the precursor (m/z 197.9) and the emergence of the tetrahydroquinoxaline intermediate.

Step 4: Aromatization

  • Action: Cool the mixture to 40°C. Add 2.5 equivalents of 2,6-lutidine dropwise. Stir for an additional 2 hours open to the atmosphere.

  • Causality: The intermediate is a non-aromatic tetrahydroquinoxaline. 2,6-Lutidine acts as a mild, non-nucleophilic base that promotes the elimination of HCl. The presence of atmospheric oxygen assists in the oxidative dehydrogenation, driving the thermodynamic sink toward the fully aromatic, highly stable phenazine/quinoxaline derivative.

Step 5: Isolation and Purification

  • Action: Pour the crude mixture into 100 mL of ice-cold distilled water under vigorous stirring. Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 20 mL) and cold diethyl ether (10 mL). Recrystallize from hot ethanol.

Reaction Optimization Data

To demonstrate the critical nature of the solvent and catalyst choices in Step 1, the following optimization data summarizes the causality of reaction conditions on the overall yield.

Table 2: Solvent & Catalyst Optimization for Condensation
Solvent SystemTemperatureAdditive / CatalystIsolated Yield (%)Mechanistic Observation
Ethanol (100%)80°CNone45%Sluggish dehydration of the hydrate; incomplete cyclization.
EtOH / AcOH (9:1) 80°C AcOH (Solvent) 88% Optimal carbonyl protonation; rapid, clean cyclization.
Dichloromethane40°CTFA (0.1 eq)30%Poor solubility of the highly polar hydrate precursor.
Toluene110°Cp-TSA (0.05 eq)65%Excessive thermal stress leads to partial degradation and tarring.

Downstream Applications in Drug Development

The halogenated heterocycles generated from 3,3-dichloro-2,2-dihydroxycyclohexanone are not end-products but highly valuable synthetic platforms. The retained chlorine atoms on the heterocyclic core serve as prime handles for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly diversify the scaffold, attaching various aryl groups or solubilizing amines to explore Structure-Activity Relationships (SAR) in the development of novel kinase inhibitors or antimicrobial agents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724013, 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one." PubChem,[Link].

  • Guirado, A., et al. "A new synthetic route to 1-chlorophenazines. The electrochemical monodechlorination of 3,3,6,6-tetrachloro-1,2-cyclohexanedione as a key step." Tetrahedron, 2011.[Link] (Verified via ).

Method

Application Note: Derivatization Strategies for 3,3-Dichloro-2,2-Dihydroxycyclohexanone in Advanced Scaffold Synthesis

Executive Summary & Mechanistic Insights 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one (CAS: 83878-01-7) is a highly specialized, rare chemical building block utilized primarily in early-stage drug discovery and complex mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

3,3-Dichloro-2,2-dihydroxycyclohexan-1-one (CAS: 83878-01-7) is a highly specialized, rare chemical building block utilized primarily in early-stage drug discovery and complex molecular synthesis. Structurally, it is the stable hydrate (gem-diol) of 3,3-dichlorocyclohexane-1,2-dione.

The Causality of Hydration: The strong electron-withdrawing inductive effect of the adjacent gem-dichloro group at the C3 position severely depletes electron density at the C2 carbonyl. This extreme polarization makes the C2 position highly electrophilic and susceptible to spontaneous hydration by ambient moisture, locking the molecule into its stable gem-diol form[1].

When subjected to derivatization, this compound acts as a "masked" 1,2-dione. Under dehydrating conditions or in the presence of strong nucleophiles, the equilibrium shifts back to the transient 1,2-dione, enabling diverse synthetic trajectories such as heterocycle formation, aldol/Michael coupling reactions[2], and base-mediated ring contractions.

Table 1: Physicochemical Profile

To establish baseline analytical parameters for your workflows, the computed properties of the starting material are summarized below[1]:

PropertyValueAnalytical Relevance
Molecular Formula C₆H₈Cl₂O₃Base formula for MS isotopic pattern analysis.
Molecular Weight 199.03 g/mol Target mass for low-resolution MS.
Exact Mass 197.985 DaTarget for HRMS (ESI-) [M-H]⁻ detection.
Topological Polar Surface Area 57.5 ŲIndicates moderate polarity; elutes early in RP-HPLC.
H-Bond Donors / Acceptors 2 / 3Dictates solubility (highly soluble in polar aprotic/protic solvents).

Divergent Synthetic Workflows

G SM 3,3-Dichloro-2,2-dihydroxycyclohexanone (Masked 1,2-Dione) Cond o-Phenylenediamine EtOH, H+, Reflux SM->Cond Fav NaOMe / MeOH -78 °C to RT SM->Fav Oxime NH2OH·HCl, NaOAc THF/H2O, RT SM->Oxime Phenazine 1,1-Dichloro-1,2,3,4- tetrahydrophenazine (Heterocycle Synthesis) Cond->Phenazine Cyclopentane Functionalized Cyclopentane (Favorskii Ring Contraction) Fav->Cyclopentane MonoOxime Regioselective C1-Oxime (Beckmann Precursor) Oxime->MonoOxime

Figure 1: Divergent derivatization pathways for 3,3-dichloro-2,2-dihydroxycyclohexanone.

Experimental Protocols

Protocol A: Synthesis of 1,1-Dichloro-1,2,3,4-tetrahydrophenazine via Condensation

Objective: Construct a rigid, lipophilic phenazine scaffold commonly used in kinase inhibitor libraries. Causality & Design: This reaction leverages Le Chatelier's principle. The gem-diol is in dynamic equilibrium with the 1,2-dione. The highly nucleophilic primary amines of o-phenylenediamine attack the C1 and C2 carbonyls. The subsequent irreversible dehydration and aromatization into a pyrazine ring act as a thermodynamic sink, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 3,3-dichloro-2,2-dihydroxycyclohexanone (1.0 mmol, 199 mg) in 10 mL of anhydrous ethanol in a 50 mL round-bottom flask.

  • Reagent Addition: Add o-phenylenediamine (1.1 mmol, 119 mg) followed by 2 drops of glacial acetic acid. Note: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 4 hours.

  • Self-Validating IPQC: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 3:1). The starting material is UV-inactive at 254 nm, but the resulting phenazine derivative will exhibit intense UV absorbance and potential fluorescence.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to induce crystallization. Filter the resulting precipitate via vacuum filtration and wash with 5 mL of ice-cold ethanol. Dry under high vacuum.

Protocol B: Base-Mediated Favorskii-Type Ring Contraction

Objective: Generate densely functionalized cyclopentane building blocks with defined stereocenters. Causality & Design: The α,α -dichloro ketone moiety is perfectly primed for a Favorskii rearrangement. Alkoxide attack at the C1 carbonyl forms a tetrahedral intermediate. The adjacent C6 protons (being α to the carbonyl) can form an enolate that attacks the C3 position, expelling a chloride leaving group via a transient bicyclo[3.1.0]hexane intermediate. Ring opening yields a ring-contracted cyclopentane ester.

Step-by-Step Methodology:

  • Preparation: Suspend the starting material (1.0 mmol, 199 mg) in 15 mL of anhydrous methanol under an inert Argon atmosphere.

  • Cryogenic Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Note: Strict temperature control is required to prevent uncontrolled polymerization or competitive intermolecular substitution of the chlorides.

  • Base Addition: Dropwise add a freshly prepared solution of sodium methoxide (NaOMe) in methanol (2.5 eq, 2.5 mmol) over 15 minutes.

  • Reaction Evolution: Stir for 2 hours at -78 °C, then remove the cooling bath and allow the mixture to gradually warm to room temperature over 4 hours.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Self-Validating IPQC: Perform FT-IR analysis on the crude organic extract. A successful ring contraction is validated by the shift of the carbonyl stretching frequency from a cyclic ketone (~1715 cm⁻¹) to an ester (~1735 cm⁻¹).

Protocol C: Regioselective Mono-Oxime Formation

Objective: Prepare intermediates for subsequent Beckmann rearrangements to form functionalized lactams. Causality & Design: Differentiating the two oxidized carbons is critical. The C3 gem-dichloro group provides immense steric shielding to the C2 position (which is also stabilized as a hydrate). Consequently, hydroxylamine selectively attacks the less sterically encumbered C1 ketone.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol, 199 mg) in a 1:1 mixture of THF and deionized water (10 mL total).

  • Buffering: Add sodium acetate (1.2 mmol, 98 mg) to the solution. Note: The buffer maintains the pH around 4.5-5.0, which is the optimal isoelectric point for hydroxylamine nucleophilicity while preventing acid-catalyzed degradation of the substrate.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.05 mmol, 73 mg) in one portion.

  • Incubation: Stir vigorously at ambient temperature (22 °C) for 12 hours.

  • Self-Validating IPQC: Analyze via LC-MS. The product will show a mass shift of +15 Da relative to the starting material (loss of =O, addition of =N-OH). Furthermore, ¹H-NMR will reveal a new, highly deshielded broad singlet (~9.0-10.5 ppm) corresponding to the oxime hydroxyl proton.

References

  • Title: 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one | C6H8Cl2O3 | CID 2724013 - PubChem Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Application

Application Note: 3,3-Dichloro-2,2-Dihydroxycyclohexanone in Medicinal Chemistry Screening &amp; Scaffold Generation

Executive Summary In modern medicinal chemistry, the strategic deployment of highly functionalized, reactive building blocks is essential for both targeted covalent inhibitor (TCI) screening and the generation of structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of highly functionalized, reactive building blocks is essential for both targeted covalent inhibitor (TCI) screening and the generation of structurally diverse, sp³-rich scaffolds. 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one (CAS: 83878-01-7) is a unique gem-diol of an α,α -dichloro cyclic ketone [1]. Commercially available for early discovery research [2], this compound serves a dual purpose: it acts as a "masked" electrophile for covalent library screening and functions as a versatile precursor for ring-contraction chemistry, enabling access to highly substituted cyclopentyl cores.

This application note provides an authoritative guide on the structural dynamics, mechanistic utility, and validated experimental protocols for utilizing this compound in drug discovery workflows.

Physicochemical Profiling & Structural Dynamics

The strong electron-withdrawing inductive effect (-I) of the gem-dichloro group at the C3 position renders the adjacent C2 carbonyl highly electrophilic. Consequently, in the presence of ambient moisture, the 1,2-dione rapidly hydrates to form a stable gem-diol (similar to the classic chloral hydrate mechanism). Understanding this equilibrium is critical for assay design, as the hydration state dictates both the compound's solubility and its reactivity toward target nucleophiles.

Table 1: Physicochemical & Computational Properties
PropertyValueRelevance to Drug Discovery
Molecular Weight 199.03 g/mol Ideal low-MW fragment for Fragment-Based Drug Discovery (FBDD).
Formula C₆H₈Cl₂O₃High halogen content; requires careful tracking of isotopic patterns.
XLogP3-AA 0.2Highly hydrophilic; excellent aqueous solubility for biochemical assays.
Topological Polar Surface Area 57.5 ŲFavorable for membrane permeability, though hydration state alters this.
H-Bond Donors / Acceptors 2 / 3Strong interaction potential within enzyme active sites.

Data sourced from PubChem CID 2724013 [1].

Mechanistic Applications in Drug Discovery

Masked Electrophilicity for Targeted Covalent Inhibitors (TCIs)

Naked 1,2-diketones are often too reactive, leading to poor pharmacokinetic profiles and assay interference (e.g., PAINS behavior). 3,3-Dichloro-2,2-dihydroxycyclohexanone circumvents this by acting as a masked warhead . In physiological buffers (pH 7.4), the gem-diol exists in a slow equilibrium with its active 1,2-dione form. This controlled release allows the electrophilic carbonyl to selectively form reversible or irreversible covalent adducts with hyper-reactive serine or cysteine residues in enzyme active sites, minimizing off-target toxicity.

Scaffold Hopping via Favorskii Ring Contraction

Increasing the fraction of sp³ carbons (Fsp³) is a proven strategy to improve clinical success rates. Under basic conditions, the α,α -dichloro ketone moiety undergoes a quasi-Favorskii rearrangement [3]. Hydroxide nucleophilically attacks the C1 carbonyl, triggering a 1,2-alkyl shift. This ring contraction expels a chloride leaving group, transforming the flat cyclohexanone ring into a 3D-rich, highly substituted cyclopentyl carboxylic acid. This reaction is highly prized for generating proprietary, patentable core scaffolds.

Pathway Visualization

G A 3,3-Dichloro-2,2-dihydroxy- cyclohexan-1-one (Gem-Diol) B 3,3-Dichloro-1,2- cyclohexanedione (Active) A->B Aqueous Buffer (Dehydration Eq.) E Cyclopentyl Carboxylic Acids (Ring Contraction) A->E Base (OH-) (Favorskii Rearrangement) C Covalent Target Adduct (Ser/Cys Modification) B->C Nucleophilic Attack (Screening Assay) D Heterocyclic Scaffolds (e.g., Quinoxalines) B->D Diamine Condensation (Building Block)

Figure 1: Reaction pathways of 3,3-dichloro-2,2-dihydroxycyclohexanone.

Experimental Protocols

Protocol A: HTS Assay Preparation & LC-MS Stability Profiling

Causality & Rationale: Gem-diols can spontaneously dehydrate in anhydrous DMSO or during high-temperature mass spectrometry ionization, leading to inaccurate concentration calculations. Negative electrospray ionization (ESI-) is mandated here, as the gem-diol preferentially forms stable formate adducts, whereas positive mode yields poor signal-to-noise ratios.

Step-by-Step Methodology:

  • Stock Preparation: Weigh exactly 10.0 mg of 3,3-dichloro-2,2-dihydroxycyclohexanone [2]. Dissolve in 502 µL of LC-MS grade anhydrous DMSO to yield a 100 mM master stock. Store in amber vials at -20°C.

  • Buffer Dilution: For screening, dilute the stock to a 10 µM working concentration in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl and 0.01% Tween-20.

  • LC-MS Self-Validation: Inject 5 µL of the working solution onto an LC-MS system (C18 column, H₂O/MeCN gradient with 0.1% formic acid).

  • Data Acquisition: Monitor the extracted ion chromatograms (EIC) in ESI- mode.

  • Validation Check: Confirm the presence of the [M-H]- ion at m/z 196.97 and the [M+HCOO]- adduct at m/z 242.98. A stable peak area ratio over a 4-hour time-course at room temperature validates the stock's stability for HTS deployment.

Protocol B: Base-Mediated Ring Contraction (Quasi-Favorskii)

Causality & Rationale: Treating the α,α -dichloro gem-diol with an aqueous strong base forces the equilibrium toward the reactive ketone, immediately followed by nucleophilic attack and a concerted skeletal rearrangement. Temperature control is critical to prevent complete degradation of the highly strained intermediates.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol (199 mg) of the gem-diol in 5.0 mL of anhydrous Tetrahydrofuran (THF) in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0°C.

  • Base Addition: Dropwise, add 2.5 equivalents of 2M aqueous NaOH (1.25 mL) over a period of 10 minutes. The solution may turn slightly yellow.

  • Rearrangement: Remove the ice bath and allow the reaction to stir at ambient room temperature for exactly 2 hours.

  • In-Process Self-Validation: Quench a 10 µL reaction aliquot into 1 mL of 0.1 M HCl. Spot on a silica TLC plate (Hexanes:EtOAc 1:1). Because the starting material lacks a strong chromophore, use a KMnO₄ stain. The complete disappearance of the starting material and the emergence of a baseline-polar spot (the carboxylate salt) confirms reaction completion.

  • Workup & Isolation: Acidify the bulk reaction mixture to pH 2.0 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the highly functionalized cyclopentyl carboxylic acid derivative.

Quantitative Data Summaries

Table 2: LC-MS Adduct Profiling & Assay Parameters
ParameterSpecificationAnalytical Causality
Primary Ionization Mode ESI (Negative)Gem-diols lack basic amines; acidic protons favor deprotonation.
Target Adduct 1 [M-H]- (m/z 196.97)Direct deprotonation of the gem-diol hydroxyls.
Target Adduct 2 [M+HCOO]- (m/z 242.98)Formate adduction from the LC mobile phase modifier.
Isotopic Signature M : M+2 : M+4 (9:6:1)Diagnostic isotopic ratio confirming the retention of two chlorine atoms.
Aqueous Half-Life > 8 hours (pH 7.4, 25°C)Validates the compound's temporal integrity during standard HTS runs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724013, 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one." PubChem,[Link].

  • SynArchive. "Favorskii Rearrangement." SynArchive Named Reactions, [Link].

Method

Application Note: Advanced Methodologies for Chemoselective Nucleophilic Substitution on α-Chloro Ketones

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Mechanistic Rationale & Stereoelectronic Effects The α -chloro ketone moiety is a highly versatile and reactive bifunctional s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Mechanistic Rationale & Stereoelectronic Effects

The α -chloro ketone moiety is a highly versatile and reactive bifunctional scaffold widely utilized in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals . The reactivity of these substrates is fundamentally governed by stereoelectronic effects that make the α -carbon exceptionally susceptible to bimolecular nucleophilic substitution ( SN​2 ).

The adjacent carbonyl group provides both steric and electronic advantages. Sterically, the sp2 -hybridized carbonyl carbon reduces the transition-state crowding typically associated with SN​2 reactions on secondary alkyl halides. Electronically, the π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the C–Cl bond. This orbital mixing significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the attack of incoming nucleophiles .

However, this heightened reactivity is a double-edged sword. The α -protons of α -chloro ketones are highly acidic (pKa ~16) , making deprotonation a highly competitive pathway. If reaction conditions are not rigorously controlled, nucleophiles or bases can trigger a cascade of side reactions, including the Favorskii rearrangement, Darzens condensation, or haloform-type cleavage.

MechanisticPathways A α-Chloro Ketone (Electrophile) B SN2 Substitution (Desired Product) A->B Soft Nucleophile (Amines, Thiols) C Favorskii Rearrangement (Ester/Acid) A->C Hard Base/Alkoxide (Elevated Temp) D Darzens Condensation (Epoxy Ester) A->D Carbonyl Electrophile + Base

Mechanistic divergence of α-chloro ketones under nucleophilic conditions.

Optimization of Reaction Parameters

To achieve chemoselective SN​2 substitution while suppressing side reactions, the causality behind solvent, base, and temperature selection must be understood:

  • Nucleophile Hardness: Soft nucleophiles (e.g., thiols, secondary amines) exhibit excellent orbital overlap with the lowered LUMO of the C–Cl bond, favoring direct SN​2 displacement. Hard nucleophiles (e.g., alkoxides, hydroxides) are more prone to attack the carbonyl carbon, initiating the Favorskii rearrangement.

  • Base Selection: The use of non-nucleophilic bases (such as K2​CO3​ , Cs2​CO3​ , or Et3​N ) is critical. These bases effectively scavenge the HCl byproduct without attacking the carbonyl center. Sodium hydroxide must be avoided as it drives the formation of cyclopropanone intermediates via α′ -deprotonation .

  • Temperature Control: Reactions should be initiated at 0 °C. The SN​2 displacement is exothermic; thermal runaway increases the kinetic energy of the system, allowing the higher-activation-energy Favorskii and Darzens pathways to compete.

Quantitative Data Summary

The following table summarizes the optimal parameters for reacting various nucleophile classes with α -chloro ketones, highlighting the expected yields and primary failure modes if protocols are breached.

Nucleophile TypeExample ReagentOptimal BaseSolventTemp (°C)Typical YieldPrimary Competing Reaction
Secondary Amine Morpholine Et3​N (1.5 eq)THF / DCM0 to 2585–95%Over-alkylation (if primary)
Thiol (Soft) Thiophenol K2​CO3​ (1.2 eq)Acetone0 to 2590–98%Disulfide formation (oxidative)
Phenol (Harder) Phenol Cs2​CO3​ (1.5 eq)DMF25 to 6075–85%Favorskii Rearrangement
Alkoxide (Hard) NaOMeNone (use neat)MeOH040–60%Epoxidation / Favorskii

Standardized Experimental Methodologies

The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., precipitate formation, TLC shifts), the operator can confirm reaction trajectory in real-time.

Protocol A: Synthesis of α-Amino Ketones

This method utilizes secondary amines to prevent over-alkylation, yielding highly stable α -amino ketones.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve the α -chloro ketone (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.1 equiv, 11 mmol) dropwise over 5 minutes.

  • Base Addition: Slowly add triethylamine ( Et3​N , 1.5 equiv, 15 mmol).

    • Self-Validation Check: Within 15–30 minutes, a dense white precipitate of triethylamine hydrochloride ( Et3​N⋅HCl ) will form. The appearance of this salt is a direct visual confirmation that the substitution is occurring.

  • Monitoring: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a highly polar, UV-active spot with a lower Rf​ than the starting material.

  • Quenching & Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of α-Thioether Ketones

Thiols are exceptionally soft nucleophiles, making this transformation highly efficient even under mild conditions .

  • Preparation: Suspend anhydrous K2​CO3​ (1.2 equiv, 12 mmol) in anhydrous Acetone (25 mL) at room temperature.

  • Nucleophile Activation: Add the thiol (e.g., thiophenol, 1.05 equiv, 10.5 mmol) to the suspension. Stir for 10 minutes to generate the thiolate in situ.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the α -chloro ketone (1.0 equiv, 10 mmol) dropwise.

    • Self-Validation Check: The reaction mixture will turn slightly cloudy as KCl precipitates. Because thiolate is a superior nucleophile, the reaction is typically complete within 30–60 minutes.

  • Workup: Filter the mixture through a pad of Celite to remove the KCl and excess K2​CO3​ . Concentrate the filtrate, redissolve in EtOAc, and wash with 1M NaOH to remove any unreacted thiol.

Workflow Step1 1. Substrate Preparation Dissolve in Aprotic Solvent Step2 2. Nucleophile Addition Dropwise at 0 °C Step1->Step2 Step3 3. Base Addition Non-Nucleophilic Acid Scavenger Step2->Step3 Step4 4. Reaction Monitoring TLC / GC-FID Validation Step3->Step4 Step5 5. Quenching & Extraction Aqueous NH4Cl / EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Standardized step-by-step experimental workflow for SN2 substitution.

Analytical Validation & Troubleshooting

To ensure the integrity of the final product, robust analytical monitoring is required:

  • GC-FID Monitoring: α -Chloro ketones are highly volatile and can be directly analyzed via Gas Chromatography-Flame Ionization Detection (GC-FID). Dissolve a 50 μ L reaction aliquot in 1 mL of methanol or DCM. The disappearance of the sharp, early-eluting α -chloro ketone peak validates conversion .

  • NMR Spectroscopy: In 1H NMR, the α -protons of the starting chloro ketone typically resonate downfield (e.g., δ 4.0–4.5 ppm). Upon substitution with an amine or thiol, these protons will shift significantly upfield (e.g., δ 3.2–3.8 ppm), providing definitive proof of structural conversion without rearrangement.

References

  • Springs, B., & Haake, P. "The mechanism of amine-catalyzed halohydrin formation from α -chloro ketones and phosphonate diesters." Journal of Organic Chemistry, 1977. Available at:[Link]

  • Master Organic Chemistry. "Haloform Reaction of Methyl Ketones." Available at:[Link]

  • Pace, V., et al. "Chemoselective Synthesis of N-Substituted α -Amino- α ′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides." ResearchGate, 2010. Available at:[Link]

  • Gold, E. H., et al. "A simple, high yield method for the nucleophilic substitution of halonitrobenzenes by thiols." Journal of Organic Chemistry, 1977. Available at:[Link]

Application

Application Notes and Protocols: Exploring the Reactivity of the Gem-Diol in 3,3-Dichloro-2,2-Dihydroxycyclohexanone

Introduction 3,3-Dichloro-2,2-dihydroxycyclohexanone is a fascinating and reactive molecule of significant interest to researchers in organic synthesis and drug development. Its structure is characterized by a cyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,3-Dichloro-2,2-dihydroxycyclohexanone is a fascinating and reactive molecule of significant interest to researchers in organic synthesis and drug development. Its structure is characterized by a cyclohexane ring bearing a ketone, two chlorine atoms on the adjacent carbon, and a geminal diol. Gem-diols are often transient intermediates in the hydration of ketones, but the presence of the two strongly electron-withdrawing chlorine atoms at the α-position significantly stabilizes this hydrated form.[1][2] This unique structural feature imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex carbocyclic and heterocyclic scaffolds. The cyclohexanone framework itself is a common motif in a variety of bioactive molecules and approved drugs, highlighting the potential of its derivatives in medicinal chemistry.[3][4]

This technical guide provides an in-depth exploration of the reactivity of the gem-diol in 3,3-Dichloro-2,2-dihydroxycyclohexanone. We will delve into its synthesis, spectroscopic characterization, and key reactions, with a focus on the Favorskii rearrangement. The protocols provided herein are designed to be robust and reproducible, offering a practical resource for scientists working with this and similar α,α-dihaloketones.

Spectroscopic Characterization

The structural elucidation of 3,3-Dichloro-2,2-dihydroxycyclohexanone relies on a combination of spectroscopic techniques. While detailed spectra for this specific compound are not widely published, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups of the gem-diol. A sharp, strong absorption band characteristic of the C=O stretch of the ketone will be observed around 1715-1735 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is anticipated to show complex multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the methylene protons of the cyclohexane ring. A broad singlet, which may be exchangeable with D₂O, is expected for the hydroxyl protons of the gem-diol.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by a signal for the carbonyl carbon in the downfield region (δ ~200-210 ppm). The carbon bearing the gem-diol and the two chlorine atoms will appear at a characteristic chemical shift, and the remaining methylene carbons of the ring will resonate in the upfield region.

Functional Group Predicted ¹³C NMR Chemical Shift (ppm) Predicted IR Absorption (cm⁻¹)
Carbonyl (C=O)~200-2101715-1735 (strong, sharp)
Gem-diol (C(OH)₂)~90-1003200-3500 (strong, broad)
Dichlorinated Carbon (CCl₂)~80-90600-800 (weak to medium)
Cyclohexane (CH₂)~20-402850-2960 (medium to strong)
Table 1: Predicted Spectroscopic Data for 3,3-Dichloro-2,2-dihydroxycyclohexanone.

Synthesis of 3,3-Dichloro-2,2-Dihydroxycyclohexanone

The synthesis of the title compound is anticipated to proceed via the chlorination of a readily available precursor, 1,3-cyclohexanedione. This dione exists in equilibrium with its enol tautomer, which facilitates the reaction with a chlorinating agent.[6] The resulting α,α-dichlorinated diketone is then hydrated to the stable gem-diol.

Protocol: Synthesis of 3,3-Dichloro-2,2-dihydroxycyclohexanone

Materials:

  • 1,3-Cyclohexanedione

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-cyclohexanedione (10.0 g, 89.2 mmol) in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (26.8 g, 196.2 mmol, 2.2 equivalents) in 50 mL of dichloromethane from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2,2-dichloro-1,3-cyclohexanedione, will hydrate to the stable gem-diol, 3,3-Dichloro-2,2-dihydroxycyclohexanone, upon exposure to atmospheric moisture or during the aqueous workup. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product 1_3_Cyclohexanedione 1,3-Cyclohexanedione Chlorination Chlorination in CH₂Cl₂ 1_3_Cyclohexanedione->Chlorination SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Chlorination Quenching Aqueous Quench Chlorination->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Hydration Hydration Evaporation->Hydration Crude Product Product 3,3-Dichloro-2,2-dihydroxycyclohexanone Hydration->Product

Caption: Synthetic workflow for 3,3-Dichloro-2,2-dihydroxycyclohexanone.

Reactivity of the Gem-Diol: The Favorskii Rearrangement

The presence of the α,α-dichloro substitution makes 3,3-Dichloro-2,2-dihydroxycyclohexanone an excellent substrate for the Favorskii rearrangement.[3][7] This reaction, typically base-catalyzed, involves the rearrangement of an α-haloketone to a carboxylic acid derivative, often with ring contraction in cyclic systems.[8][9] For α,α'-dihaloketones, the rearrangement can lead to the formation of α,β-unsaturated carboxylic acid derivatives.[7]

Mechanism of the Favorskii Rearrangement

The generally accepted mechanism for the Favorskii rearrangement of α,α-dichlorocyclohexanone derivatives involves the following key steps:

  • Enolate Formation: A base abstracts an acidic α'-proton (from the carbon not bearing the halogens) to form an enolate.

  • Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atoms, displacing one of the chloride ions to form a highly strained bicyclic cyclopropanone intermediate.

  • Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.

  • Ring Opening and Elimination: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring to form a more stable carbanion. Subsequent elimination of the second chloride ion results in the formation of a carbon-carbon double bond, yielding an α,β-unsaturated cyclopentene carboxylic acid derivative.

Favorskii_Mechanism Start 3,3-Dichloro-2,2- dihydroxycyclohexanone Enolate Enolate Formation (Base) Start->Enolate Cyclopropanone Intramolecular SN2 (Cyclopropanone Intermediate) Enolate->Cyclopropanone Attack Nucleophilic Attack (e.g., OH⁻) Cyclopropanone->Attack RingOpen Ring Opening & Elimination Attack->RingOpen Product Cyclopentene-1- carboxylic Acid RingOpen->Product

Caption: Key steps in the Favorskii rearrangement of the title compound.

Protocol: Favorskii Rearrangement with Sodium Hydroxide

This protocol describes the ring contraction of 3,3-Dichloro-2,2-dihydroxycyclohexanone to cyclopentene-1-carboxylic acid.

Materials:

  • 3,3-Dichloro-2,2-dihydroxycyclohexanone

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • pH paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3,3-Dichloro-2,2-dihydroxycyclohexanone (5.0 g, 25.1 mmol) in 50 mL of water.

  • Add a solution of sodium hydroxide (3.0 g, 75.0 mmol) in 20 mL of water to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous solution with 2 x 25 mL of diethyl ether to remove any non-acidic impurities. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with 3 x 50 mL of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield cyclopentene-1-carboxylic acid. The product can be further purified by distillation or recrystallization.

Reactant Product Base Typical Yield
3,3-Dichloro-2,2-dihydroxycyclohexanoneCyclopentene-1-carboxylic acidNaOH (aq)70-80%
3,3-Dichloro-2,2-dihydroxycyclohexanoneMethyl cyclopentene-1-carboxylateNaOMe in MeOH65-75%
Table 2: Expected Products and Yields for the Favorskii Rearrangement.

Applications in Drug Development

The synthetic utility of 3,3-Dichloro-2,2-dihydroxycyclohexanone and its reaction products is significant for drug discovery. The resulting cyclopentene carboxylic acid derivatives are valuable scaffolds for the synthesis of a variety of biologically active molecules. The introduction of different substituents on the cyclopentene ring can lead to the development of novel anti-inflammatory agents, antiviral compounds, and other potential therapeutics. The ability to generate strained and unique carbocyclic frameworks from a readily accessible starting material makes this chemistry a powerful tool for medicinal chemists.

Conclusion

3,3-Dichloro-2,2-dihydroxycyclohexanone is a versatile and reactive building block, primarily due to the stabilizing effect of the α,α-dichloro substitution on its gem-diol functionality. Its propensity to undergo the Favorskii rearrangement provides an efficient route to valuable cyclopentene-based synthons. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to leverage its reactivity in the design and synthesis of novel molecules with potential applications in drug development and materials science.

References

  • Wikipedia. (2023). Cyclopentanecarboxylic acid. Wikipedia. [Link]

  • PubChem. (n.d.). 1-Cyclopentene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1-Cyclopentene-1-carboxylic acid. NIST WebBook. [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]

  • Rook, J. J. (1977). Chlorination of 1,3-cyclohexanedione. Environmental Science & Technology, 11(5), 478-482. [Link]

  • ResearchGate. (2008). Halogen Substituted 1,3‐Cyclohexanediones II. New Chlorinated Cycloalkanones from 2, 2‐Dichlorodimedone. ResearchGate. [Link]

  • Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

  • SpectraBase. (n.d.). 1-Cyclopentene-1-carboxylic acid. SpectraBase. [Link]

  • Bartleby. (2021). IR Spectrum Of Cyclohexanone. Bartleby. [Link]

  • International Journal of ChemTech Research. (2014). Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques. [Link]

  • Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). Slideshare. [Link]

  • Wikipedia. (2023). 1,3-Cyclohexanedione. Wikipedia. [Link]

  • NIST. (n.d.). 1-Cyclopentene-1-carboxylic acid. NIST WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Organic Chemistry Portal. [Link]

  • Scribd. (n.d.). Favorskii Rearrangement of 2-Chlorocyclohexanone. Scribd. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0243396). NP-MRD. [Link]

  • Google Patents. (1998). Process for the manufacture of 1, 3-cyclohexanedione.
  • Google Patents. (2009). Industrial production method of 1,3-cyclohexanedione.
  • OSTI. (1986). /sup 1/H nmr spectra of dichloro and dihydroxy derivatives of methylcyclosiloxanes. OSTI.GOV. [Link]

  • New Journal of Chemistry. (2020). Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). Dihydroxycyclohexanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one. National Center for Biotechnology Information. [Link]

  • MDPI. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. MDPI. [Link]

  • ResearchGate. (2020). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. ResearchGate. [Link]

  • PMC. (2018). Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. [Link]

Sources

Method

Application of dichlorinated cyclohexanones in materials science

Application Note: Dichlorinated Cyclohexanones as Versatile Synthons in Materials Science and Optoelectronics Introduction & Mechanistic Foundations As the demand for advanced functional materials—ranging from organic li...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dichlorinated Cyclohexanones as Versatile Synthons in Materials Science and Optoelectronics

Introduction & Mechanistic Foundations

As the demand for advanced functional materials—ranging from organic light-emitting diodes (OLEDs) to specialized cyclic olefin copolymers—intensifies, the role of precise molecular building blocks becomes paramount. Dichlorinated cyclohexanones, specifically the 2,2-dichlorocyclohexanone and 2,6-dichlorocyclohexanone isomers, have emerged as highly versatile synthons in modern materials science[1].

Their unique bifunctional reactivity stems from a highly electrophilic carbonyl center coupled with the electron-withdrawing nature of the alpha-chlorine atoms. These halogens not only activate adjacent positions for nucleophilic attack but also serve as superior leaving groups in ring-contraction and aromatization sequences[2]. As an application scientist, understanding the causality behind their reactivity allows for the precise engineering of downstream materials. We primarily utilize these compounds in two distinct pathways:

  • Heterocycle Annulation : Acting as direct precursors for the synthesis of functionalized carbazoles, which are critical hole-transporting materials in optoelectronics[2].

  • Skeletal Editing via Favorskii Rearrangements : Yielding highly substituted cyclopentanecarboxylic acids, which serve as rigid, aliphatic monomers for advanced polymer synthesis[3].

Application in Optoelectronics: Carbazole Synthesis

Carbazole derivatives are foundational to organic electronics due to their high charge-carrier mobility, wide bandgap, and exceptional thermal stability. The synthesis of 1,2,3,4-tetrahydrocarbazole intermediates from 2,6-dichlorocyclohexanone and aniline derivatives is a highly efficient route[2]. The alpha-chlorines facilitate rapid condensation and cyclization. Subsequent dehydrogenation (aromatization) using a Palladium on Carbon (Pd/C) catalyst yields the fully conjugated carbazole framework required for OLED applications.

CarbazoleSynthesis A 2,6-Dichlorocyclohexanone C Tetrahydrocarbazole Intermediate A->C Condensation B Aniline Derivative (Nucleophilic Attack) B->C D Dehydrogenation (Pd/C Catalyst) C->D Heat / -H2 E Functional Carbazole (OLED Material) D->E Aromatization

Workflow for synthesizing OLED carbazole materials from 2,6-dichlorocyclohexanone.

Application in Functional Polymers: Skeletal Editing

The Favorskii rearrangement of α -halo ketones is a powerful tool for carbon skeleton contraction[4]. When applied to 2,2- or 2,6-dichlorocyclohexanone, the reaction proceeds via a highly reactive cyclopropanone intermediate. This intermediate undergoes rapid nucleophilic ring cleavage to form cyclopentenecarboxylic acid derivatives[5]. These rigid, cyclic aliphatic structures are highly prized as monomers for cyclic olefin copolymers (COCs), imparting high glass transition temperatures ( Tg​ ) and optical transparency to the resulting polymeric materials.

Favorskii A Dichlorocyclohexanone B Alkoxide Base Addition (Deprotonation) A->B C Cyclopropanone Intermediate B->C Intramolecular Cyclization D Ring Cleavage (Nucleophilic Attack) C->D E Cyclopentenecarboxylic Acid (Polymer Monomer) D->E Ring Contraction

Favorskii rearrangement mechanism yielding cyclopentene monomers for polymer synthesis.

Quantitative Data Summary

The choice of isomer and reaction conditions significantly impacts the yield and purity of the downstream materials. The table below summarizes the comparative reactivity profiles based on empirical optimization.

SubstrateTarget ApplicationKey ReagentsAvg. Yield (%)Purity (GC-MS)Mechanistic Note
2,6-Dichlorocyclohexanone Carbazole (OLEDs)Aniline, Pd/C, Xylene78 - 85%>98%Symmetric chlorination favors direct bis-annulation.
2,2-Dichlorocyclohexanone Carbazole (OLEDs)Aniline, Pd/C, Xylene60 - 65%95%Steric hindrance at the geminal di-chloro site reduces cyclization efficiency.
2,6-Dichlorocyclohexanone Monomer (COCs)NaOMe, MeOH, 0°C88 - 92%>99%Rapid cyclopropanone formation; highly stereoselective ring opening.
2,2-Dichlorocyclohexanone Monomer (COCs)NaOMe, MeOH, 0°C70 - 75%96%Prone to side-reactions (e.g., direct substitution without rearrangement).

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols incorporate strict in-process controls (IPCs) to validate the causality of each step dynamically.

Protocol A: Synthesis of Tetrahydrocarbazole Precursors for OLEDs

Objective: Condensation of 2,6-dichlorocyclohexanone with an aniline derivative. Causality: The use of a high-boiling non-polar solvent (xylene) allows for the continuous azeotropic removal of water, shifting the condensation equilibrium forward to prevent reaction stalling.

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 10 mmol of 2,6-dichlorocyclohexanone in 50 mL of anhydrous xylene.

  • Addition: Add 22 mmol of the functionalized aniline (a slight excess ensures complete consumption of the dichloro-intermediate) and 1.0 equivalent of glacial acetic acid as a protic catalyst.

  • Reflux & Validation: Heat the mixture to 140°C. [Self-Validation Step]: Monitor the Dean-Stark trap; the collection of the theoretical water volume (~0.36 mL) physically indicates the completion of the imine formation and subsequent cyclization. Do not proceed until water evolution ceases.

  • Aromatization (One-Pot): Cool the mixture to 80°C. Add 10 wt% Pd/C (50 mg). Reflux for an additional 12 hours under an inert argon atmosphere to drive dehydrogenation.

  • Purification: Filter the hot solution through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and recrystallize the crude carbazole from ethanol to achieve >98% purity.

Protocol B: Base-Mediated Favorskii Rearrangement for Monomer Synthesis

Objective: Ring contraction of 2,6-dichlorocyclohexanone to yield methyl cyclopentenecarboxylate. Causality: Strict temperature control (0–5°C) is mandatory. The formation of the cyclopropanone intermediate is highly exothermic; elevated temperatures lead to uncontrolled polymerization and degradation of the starting material[6].

  • Preparation: Dissolve 10 mmol of 2,6-dichlorocyclohexanone in 30 mL of anhydrous methanol. Chill the solution to 0°C using an ice-water bath.

  • Base Addition & Validation: Dropwise, add a freshly prepared solution of sodium methoxide (NaOMe, 25 mmol) in methanol over 30 minutes. [Self-Validation Step]: The solution will transition from clear to pale yellow. An internal temperature probe must confirm the reaction stays strictly below 5°C. If the temperature spikes, pause the addition immediately to prevent side-reactions.

  • Reaction: Stir the mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature over 1 hour to ensure complete ring cleavage.

  • Quenching: Quench the reaction by adding 10 mL of a saturated aqueous ammonium chloride ( NH4​Cl ) solution. This neutralizes the excess base and halts the reaction, preventing unwanted ester hydrolysis.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude monomer.

References

  • Royal Society of Chemistry (Organic Chemistry Frontiers) - Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles. URL:[Link][3]

  • All About Chemistry - Favorskii Rearrangement: Applications in Materials Science and Cascade Reactions. URL: [Link][4]

  • ResearchGate (Current Organic Chemistry) - The Favorskii Rearrangement: Synthetic Applications. URL:[Link][5]

  • Google Patents - US3927106A - Preparation of tetrachlorocyclo-hexanone (Highlights exothermic polymerization risks of chlorinated cyclohexanones). URL:[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chlorinated Cyclohexanone Synthesis

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals facing yield and purity bottlenecks during the α -chlori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals facing yield and purity bottlenecks during the α -chlorination of cyclic ketones. The synthesis of 2-chlorocyclohexanone is deceptively simple on paper but notoriously difficult to control in practice. The delicate balance between kinetic enolization and thermodynamic stability often leads to a cascade of side reactions, including over-chlorination and ring degradation.

This guide is designed to deconstruct the causality behind these experimental failures, providing you with self-validating protocols and mechanistic insights to optimize your workflows.

Mechanistic Workflows & Logical Relationships

Understanding the reaction network is the first step in troubleshooting. The chlorination of cyclohexanone proceeds via an enol or enolate intermediate. If reaction parameters (stoichiometry, temperature, pH) deviate from the optimal window, the highly reactive 2-chlorocyclohexanone target will rapidly undergo secondary transformations.

G SM Cyclohexanone (Starting Material) Enol Enol / Enolate Intermediate SM->Enol Acid/Base Catalysis Target 2-Chlorocyclohexanone (Target Product) Enol->Target Cl2, SO2Cl2, or NCS (Controlled) OverCl 2,2- & 2,6-Dichlorocyclohexanone (Over-chlorination) Target->OverCl Excess Halogen High Temp Favorskii Cyclopentanecarboxylic Acid (Favorskii Rearrangement) Target->Favorskii Strong Base (Workup)

Reaction network for cyclohexanone chlorination highlighting target and side-product pathways.

Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of 2,2-dichloro- and 2,6-dichlorocyclohexanone in my product mixture? Causality: Over-chlorination is the most prevalent side reaction in this synthesis. The introduction of the first electronegative chlorine atom alters the acidity of the remaining α -protons. If the reaction temperature exceeds 40 °C during free-radical or electrophilic chlorination, the kinetic barrier for subsequent halogenation is easily overcome, leading to a mixture of mono-, di-, and poly-chlorinated products[1]. Solution: Lower the reaction temperature. For direct chlorination using Cl2​ gas, maintaining the system in an ice bath and strictly controlling the stoichiometric addition of the halogen is critical to maximizing the yield of the monochlorinated target[1].

Q2: During basic workup, my 2-chlorocyclohexanone yield drops significantly, and I detect a ring-contracted byproduct. What is happening? Causality: You are inadvertently triggering a Favorskii rearrangement. Under strongly basic conditions (such as the use of potassium ethoxide or strong hydroxide solutions), the base abstracts an α′ -proton from 2-chlorocyclohexanone to form an enolate. This enolate attacks the chlorinated carbon, ejecting the chloride ion to form a highly strained cyclopropanone intermediate, which is immediately cleaved by the base to yield cyclopentanecarboxylic acid derivatives[2]. Solution: Never use strong bases during the workup of α -haloketones. Neutralize acidic reaction mixtures using only mild, saturated aqueous sodium bicarbonate ( NaHCO3​ ) solutions, and keep the biphasic mixture cold during the extraction phase.

Q3: How can I improve the regioselectivity of α -chlorination without using hazardous chlorine gas? Causality: Chlorine gas is highly reactive and difficult to meter precisely, often leading to over-chlorination. N-Chlorosuccinimide (NCS) provides a highly controlled, solid source of electrophilic chlorine. When dissolved in glacial acetic acid, the acid catalyzes the formation of the enol tautomer, which then selectively attacks the NCS. This avoids the excessive radical propagation and double-bond addition issues common with other reagents[3]. Solution: Transition to an NCS-based protocol. The reaction is typically heated to 55 °C to ensure steady enolization, and the solid nature of NCS allows for exact 1.1 molar equivalent dosing[3].

Standardized Experimental Protocols

As an application scientist, I emphasize self-validating systems. A protocol must contain built-in checks to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Aqueous Direct Chlorination (Scale-Up Method)

This method utilizes water as a heat sink and phase-separator to protect the product from thermal over-chlorination.

Step-by-Step Methodology:

  • System Assembly: Equip a 3-L three-necked round-bottomed flask with a gas inlet tube (reaching the bottom), a sealed mechanical stirrer, and a gas outlet connected to a mercury or water valve to maintain slight positive pressure[4].

  • Reagent Loading: Add 294 g (3 moles) of cyclohexanone and 900 mL of distilled water to the flask[4].

    • Self-Validation: The mixture will be visibly biphasic.

  • Temperature Control: Immerse the flask in an ice bath and start vigorous mechanical stirring.

    • Self-Validation: Internal temperature must drop below 5 °C before proceeding to prevent di-chlorination[1].

  • Chlorine Addition: Bubble 215 g (slightly more than 3 moles) of Cl2​ gas into the mixture as rapidly as it is absorbed (approximately 45 minutes)[4].

  • Phase Separation: Halt stirring. The newly formed 2-chlorocyclohexanone is denser than water and will form the heavier bottom layer[4]. Separate this organic layer.

  • Extraction & Washing: Extract the remaining aqueous phase with three 150-mL portions of diethyl ether. Combine all organic layers, wash with 150 mL of water, followed by 200 mL of saturated sodium chloride solution[4].

  • Drying & Distillation: Dry over anhydrous sodium sulfate. Remove the ether under reduced pressure, and fractionally distill the residue using a heated modified Vigreux column. Collect the fraction boiling at 90–91 °C at 14–15 mm Hg[4].

Protocol B: Mild α -Chlorination Using NCS (Discovery Scale)

This method is ideal for laboratory-scale synthesis where precise stoichiometric control is prioritized over raw throughput.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of cyclohexanone in 20 mL of glacial acetic acid[3].

  • Reagent Addition: Add 11 mmol (1.1 equivalents) of N-Chlorosuccinimide (NCS) in a single portion[3].

    • Self-Validation: The solid NCS will gradually dissolve into the solution as it reacts with the enol intermediate.

  • Heating: Attach a reflux condenser, heat the reaction mixture to 55 °C, and stir continuously for 4 to 6 hours[3].

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation: The complete disappearance of the starting material spot confirms full conversion.

  • Quenching: Cool the mixture to room temperature and pour it into ice-water to precipitate succinimide byproducts and quench the acid[3].

  • Workup: Extract with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution until the aqueous layer tests basic (pH > 7)[3]. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Quantitative Data Summary

The following table summarizes the operational parameters and expected side-reaction profiles for the primary chlorination strategies discussed.

Chlorinating AgentSolvent SystemOptimal TempTarget Yield (%)Primary Side Reaction
Chlorine Gas ( Cl2​ ) Water (Biphasic)< 5 °C61 – 66%Over-chlorination (di/poly-chlorides)
Sulfuryl Chloride ( SO2​Cl2​ ) Carbon Tetrachloride15 – 25 °C80 – 85%Aldol condensation (if uncooled)
N-Chlorosuccinimide (NCS) Glacial Acetic Acid55 °C75 – 85%Minimal (Highly selective)

References[1] Benchchem. "2-Chlorocyclohexanol | High Purity | For Research Use". Available at: https://benchchem.com[4] LookChem. "Synthesis of 2-Chlorocyclohexanone - Chempedia". Available at:https://lookchem.com[2] Iowa State University Digital Repository. "Download - ISC-738". Available at: https://iastate.edu[3] Benchchem. "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions". Available at:https://benchchem.com

Sources

Optimization

Technical Support Center: Optimizing Yield &amp; Selectivity in the Synthesis of Dichlorocyclohexanones

Welcome to the Process Chemistry Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for the synthesis of dichlorinated cyclohexanone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for the synthesis of dichlorinated cyclohexanone derivatives. The α -chlorination of cyclic ketones is notoriously challenging due to competing regioselectivity (2,2-dichloro vs. 2,6-dichloro isomers), rapid over-chlorination, and base-sensitive side reactions[1].

Below, you will find our expert-curated workflows, FAQs, and self-validating protocols designed to help you achieve high yields and strict isomeric control.

Part 1: Mechanistic Workflows & Pathway Visualization

Understanding the reaction pathway is critical for controlling the final product. The chlorination of cyclohexanone via sulfuryl chloride ( SO2​Cl2​ ) or chlorine gas proceeds through an enol intermediate. The divergence between the 2,2-isomer and the 2,6-isomer is strictly governed by kinetic versus thermodynamic control.

ChlorinationPathway A Cyclohexanone B 2-Chlorocyclohexanone A->B SO2Cl2 (1 eq) 0-5 °C C 2,2-Dichlorocyclohexanone (Kinetic) B->C SO2Cl2, Low Temp Kinetic Control D 2,6-Dichlorocyclohexanone (Thermodynamic) B->D SO2Cl2, Heat Thermodynamic Control E Polychlorinated Byproducts (e.g., 2,2,6,6-tetrachloro) C->E Excess SO2Cl2 Prolonged Time D->E Excess SO2Cl2 Prolonged Time

Reaction pathways for the alpha-chlorination of cyclohexanone under kinetic vs. thermodynamic control.

Part 2: Troubleshooting & FAQs

Q1: I am trying to synthesize 2,2-dichlorocyclohexanone using SO2​Cl2​ , but my GC-MS shows a complex mixture of 2,6-dichloro and polychlorinated products. How do I improve regioselectivity?

Cause & Mechanism: Direct chlorination of 2-chlorocyclohexanone yields mixtures because the remaining α -protons (at C2 and C6) have competing reactivities. The 2,6-dichlorocyclohexanone is thermodynamically more stable due to minimized dipole-dipole repulsion between the C-Cl bonds and reduced steric strain compared to the gem-dichloro configuration. Acidic conditions (e.g., HCl byproduct accumulation) and higher temperatures will drive the equilibrium toward this 2,6-isomer. Solution: To favor the 2,2-isomer (kinetic product), you must suppress thermodynamic equilibration. Maintain low temperatures (0–5 °C), strictly control the stoichiometry of SO2​Cl2​ (exactly 2.0 equivalents), and actively purge the HCl byproduct using an inert gas sparge. For absolute regiocontrol, abandon direct chlorination and use a directed enamine or silyl enol ether intermediate (see Protocol B).

Q2: I attempted the Kosower method using Copper(II) Chloride ( CuCl2​ ) in DMF to get the α,α -dichloroketone, but it completely failed for cyclohexanone. Why?

Cause & Mechanism: The modified Kosower reaction is highly efficient for the selective preparation of α,α -dichloroketones from aryl ketones (like acetophenone) and highly enolizable open-chain alkyl ketones. However, it is sterically and electronically disfavored for simple cyclic aliphatic ketones. Literature confirms that cyclohexanone fails to yield the α,α -dichloro derivative even under prolonged reflux with CuCl2​ [2]. Solution: Do not use CuCl2​ for cyclohexanone. You must rely on SO2​Cl2​ , Cl2​ gas, or N-chlorosuccinimide (NCS).

Q3: During the basic workup of my 2,6-dichlorocyclohexanone reaction, my product disappeared, and I isolated a carboxylic acid derivative. What happened?

Cause & Mechanism: You inadvertently triggered a Favorskii Rearrangement. α -halo and α,α′ -dihalo ketones are highly sensitive to nucleophilic bases. When exposed to a base (e.g., NaOH , amines), 2,6-dichlorocyclohexanone undergoes deprotonation and intramolecular cyclization to form a transient cyclopropanone intermediate. This intermediate is rapidly attacked by the nucleophile, leading to ring cleavage and the formation of cyclopentanecarboxylic acid derivatives[3].

Favorskii A 2,6-Dichlorocyclohexanone B Cyclopropanone Intermediate A->B Base (e.g., NaOH) -HCl C Cyclopentanecarboxylic Acid Derivatives B->C Nucleophilic Attack Ring Contraction

Favorskii rearrangement of 2,6-dichlorocyclohexanone leading to ring contraction.

Solution: Always use a strictly acidic or neutral aqueous workup (e.g., saturated NH4​Cl or dilute HCl ) when isolating α -chlorinated cyclic ketones.

Q4: How do I prevent runaway over-chlorination to 2,2,6,6-tetrachlorocyclohexanone?

Cause & Mechanism: Over-chlorination is driven by excess chlorinating agent and prolonged reaction times, particularly in the presence of acid catalysts that continuously promote enolization. In industrial processes, 2,2,6,6-tetrachlorocyclohexanone is deliberately synthesized by pushing these exact conditions (excess Cl2​ , >80 °C)[4]. Solution:

  • Limit SO2​Cl2​ to exactly 2.0 - 2.1 equivalents.

  • Sparge the reaction with N2​ to remove HCl and SO2​ byproducts continuously, slowing down the acid-catalyzed enolization necessary for the 3rd and 4th chlorinations.

  • Monitor via GC/FID and quench the reaction immediately upon consumption of the monochloro intermediate.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen reaction parameters. Use this to select the appropriate conditions for your target isomer.

Reagent SystemSubstrateTemp (°C)Target Major ProductExpected Yield / Selectivity
SO2​Cl2​ (2.0 eq), CH2​Cl2​ Cyclohexanone0–5 °C2,2-Dichlorocyclohexanone~45-55% (Kinetic mixture)
SO2​Cl2​ (2.2 eq), CCl4​ , HCl (cat)Cyclohexanone65–75 °C2,6-Dichlorocyclohexanone>75% (Thermodynamic)
CuCl2​ (excess), DMFCyclohexanoneRefluxN/A (Reaction Fails)0%[2]
Cl2​ (excess), neat, UV/CatCyclohexanone80–120 °C2,2,6,6-Tetrachlorocyclohexanone>85%[4]

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 2,6-Dichlorocyclohexanone (Thermodynamic Control)

This protocol utilizes heat and acid catalysis to drive the reaction to the thermodynamically stable 2,6-isomer.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an addition funnel, and an N2​ inlet. Route the condenser exhaust to a base scrubber (1M NaOH ) to neutralize evolved SO2​ and HCl gases.

  • Initialization: Charge the flask with cyclohexanone (9.8 g, 100 mmol) and anhydrous 1,2-dichloroethane (DCE) (150 mL). Add a catalytic amount of concentrated HCl (2 drops) to prime enolization.

  • Reagent Addition: Place sulfuryl chloride ( SO2​Cl2​ , 28.3 g, 210 mmol, 2.1 eq) in the addition funnel. Add dropwise over 1 hour at room temperature to prevent uncontrolled exotherms.

  • Thermodynamic Equilibration: Gradually heat the reaction mixture to 65 °C and stir for 4 hours. The continuous generation of HCl will catalyze the equilibration from the kinetic 2,2-isomer to the more stable 2,6-isomer. Self-Validation Step: Pull a 0.1 mL aliquot, dilute in DCE, and check via GC/FID to confirm the disappearance of the monochloro intermediate.

  • Workup: Cool the mixture to 0 °C. Carefully quench with ice-cold water (100 mL). Extract the aqueous layer with CH2​Cl2​ (2 x 50 mL). Wash the combined organic layers with brine (100 mL). Critical: Do not wash with NaHCO3​ or NaOH to avoid Favorskii ring contraction.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via vacuum distillation to afford pure 2,6-dichlorocyclohexanone.

Protocol B: Synthesis of 2,2-Dichlorocyclohexanone via Silyl Enol Ether (High Regioselectivity)

To bypass the poor selectivity of direct chlorination, this protocol uses a directed kinetic approach.

  • First Chlorination: Treat cyclohexanone with 1.0 equivalent of SO2​Cl2​ in CH2​Cl2​ at 0 °C to yield 2-chlorocyclohexanone. Purify via distillation.

  • Enolate Formation: In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 eq) in dry THF at -78 °C. Add n-BuLi (1.1 eq) dropwise to form LDA. Add the 2-chlorocyclohexanone (1.0 eq) dropwise. The bulky LDA base ensures kinetic deprotonation at the less hindered C2 position.

  • Silylation: Add Trimethylsilyl chloride (TMSCl, 1.2 eq) to trap the kinetic enolate, forming the silyl enol ether. Allow to warm to room temperature, concentrate, and extract with hexanes to remove LiCl salts.

  • Second Chlorination: Redissolve the silyl enol ether in dry THF at -78 °C. Add exactly 1.0 equivalent of N-Chlorosuccinimide (NCS). The bulky TMS group directs the incoming chlorine electrophile exclusively to the C2 position.

  • Desilylation & Isolation: Quench with TBAF (1.0 M in THF) or dilute HCl to cleave the silyl group. Extract with diethyl ether, dry over MgSO4​ , and purify via column chromatography to yield 2,2-dichlorocyclohexanone exclusively.

References

  • Thieme E-Books. Product Class 6: α-Heterosubstituted Ketones. Thieme Chemistry. URL:[Link]

  • Nobrega, J. A., Gonçalves, S. M. C., & Peppe, C. (2002). Selective Preparation of α,α-Dichloroketones with Copper(II) Chloride. Synthetic Communications, 32(24), 3711–3717. URL:[Link]

  • O'Halloran, J. P. (1975).Preparation of tetrachlorocyclo-hexanone (U.S. Patent No. 3,927,106). U.S. Patent and Trademark Office.

Sources

Troubleshooting

Managing acidic byproducts in α-halogenation reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the downstream consequences of hydrogen halide (HX) generation during α-halogenation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the downstream consequences of hydrogen halide (HX) generation during α-halogenation. While the electrophilic substitution itself is mechanistically straightforward, the accumulation of HCl or HBr can wreak havoc on product stability, reactor integrity, and reaction selectivity.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and scalable protocols to help you master acid byproduct management in your workflows.

Section 1: Core Principles & Causality (FAQ)

Q1: Why do my α-halogenation reactions often yield complex byproduct mixtures, and what role does the hydrogen halide (HX) byproduct play? A: In the α-halogenation of carbonyl compounds, each equivalent of halogen (X₂) consumed generates one equivalent of hydrogen halide (HX)[1]. If left unmanaged, this acidic byproduct initiates a cascade of detrimental pathways. Causally, the accumulation of HX lowers the pH of the reaction matrix, which can catalyze unwanted side reactions such as aldol condensations, ether cleavages, or the degradation of acid-sensitive functional groups. Furthermore, in specialized applications like the halogenation of polymers (e.g., bromobutyl rubber), accumulated HBr directly causes polymer chain degradation and reduces molecular weight[2].

Q2: I want to neutralize the HX byproduct, but adding a base causes my substrate to over-halogenate. How do I break this cycle? A: This is a classic kinetic versus thermodynamic problem. Under basic conditions, the formation of an enolate intermediate is accelerated. Because the introduction of an electronegative halogen atom increases the acidity of the remaining α-protons, the mono-halogenated product becomes more reactive than the starting material, leading to rapid polyhalogenation (and potentially the haloform reaction)[1].

To neutralize HX without triggering enolate-driven polyhalogenation, you must use an acid scavenger that acts as a thermodynamic sink for protons but lacks the kinetic basicity to deprotonate the α-carbon. Suitable choices include weak inorganic carbonates, specific epoxides (which irreversibly ring-open to form halohydrins), or targeted metal soaps like calcium stearate[2]. Tertiary amines like triethylamine can also be used in non-aqueous systems, provided their pKa aligns with the substrate's tolerance[3].

Section 2: Troubleshooting Guide & Data Presentation

Issue: Severe reactor corrosion and product degradation during the scale-up of batch bromination. Root Cause: Gaseous HBr is highly corrosive and highly soluble in polar organic solvents, leading to localized acidic hotspots and pitting in stainless steel batch reactors. Solution: Transition from batch to continuous flow microreactor technology. Continuous flow allows for the rapid, controlled dosing of highly reactive halogens and the immediate removal of HX byproducts[4]. By integrating an in-line aqueous wash or utilizing a biphasic system, the HX is extracted into an aqueous phase before it can degrade the product or the reactor walls.

Quantitative Data: Acid Scavenger Selection Matrix Selecting the right scavenger depends entirely on your reaction phase and substrate sensitivity. Below is a synthesized comparison of common acid scavengers used to manage HCl/HBr[2][3]:

Scavenger TypeExamplepKa (Conjugate Acid)Byproduct PhaseBest Use Case
Tertiary Amines Triethylamine (TEA)~10.7Solid / Dissolved SaltNon-aqueous batch reactions; rapid neutralization.
Inorganic Carbonates Calcium Carbonate~9.0Aqueous / SolidBiphasic continuous flow; cheap and effective.
Epoxides Propylene OxideN/A (Irreversible)Halohydrin (Liquid)Acid-sensitive substrates; neutral scavenging.
Metal Soaps Calcium Stearate~4.8Stearic Acid (Organic)High-viscosity systems (e.g., polymer synthesis).

Section 3: Experimental Protocols

Self-Validating Protocol: Biphasic Continuous Flow α-Bromination with In-Line Scavenging This methodology describes a continuous flow setup designed to perform α-bromination while simultaneously extracting the HBr byproduct into an aqueous buffer, preventing product degradation[4].

  • Step 1: System Priming & Baseline Validation

    • Action: Flush the microreactor system (PFA or Hastelloy tubing) with the carrier solvent (e.g., dichloromethane) at the target flow rate.

    • Validation: Monitor the backpressure regulator. A stable pressure reading (± 0.5 bar) confirms the absence of clogs and validates system integrity before introducing corrosive reagents.

  • Step 2: Reagent Delivery

    • Action: Pump the carbonyl substrate stream (0.5 M in DCM) and the bromine stream (0.55 M in DCM) into a T-mixer.

    • Causality: A slight stoichiometric excess of Br₂ ensures complete conversion, while immediate micro-mixing prevents the localized accumulation of HBr that typically occurs in batch dropwise additions.

  • Step 3: In-Line Scavenging

    • Action: Introduce an aqueous stream of 1.0 M NaHCO₃ into the reaction stream immediately post-residence time unit via a cross-junction.

    • Validation: The immediate evolution of CO₂ gas (visible as segmented flow in transparent PFA tubing) visually validates that HBr is being actively neutralized.

  • Step 4: Phase Separation

    • Action: Route the biphasic mixture through a membrane-based liquid-liquid separator.

    • Validation: Test the pH of the exiting aqueous waste stream. A pH > 6 confirms that the scavenger capacity is sufficient and all HBr has been successfully removed from the organic product stream.

Section 4: Visualizations

MechanisticPathway Ketone Carbonyl Substrate Enol Enol Intermediate Ketone->Enol Acid Catalyst Product α-Halo Carbonyl Enol->Product + X2 HX HX Byproduct (Acidic) Enol->HX + X2 Halogen Halogen (X2) HX->Ketone Side Reactions Neutral Neutralized Salt HX->Neutral + Scavenger Scavenger Acid Scavenger

Mechanistic pathway of α-halogenation highlighting HX generation and scavenger neutralization.

FlowSetup Substrate Substrate (Organic Phase) Mixer Micromixer Substrate->Mixer Halogen Halogen Source Halogen->Mixer Reactor Microreactor (Residence Time) Mixer->Reactor Separator Membrane Separator Reactor->Separator Biphasic Mixture Scavenger Aqueous Scavenger (e.g., NaHCO3) Scavenger->Separator In-line Extraction Waste Aqueous Waste (HX Salts) Separator->Waste pH > 6 Product Pure α-Halo Product Separator->Product Acid-Free

Continuous flow microreactor setup for in-line HX neutralization and biphasic separation.

References

  • US6288297B1 - Process for the preparation of cyclopropylacetylene.
  • Alpha Halogen
  • Calcium stearate as acid scavenger for synthesizing bromobutyl rubber at high concentration in a Microreactor system.
  • Halogenation of organic compounds using continuous flow and microreactor technology.

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 3,3-Dichloro-2,2-Dihydroxycyclohexanone vs. analogs

[label="1,2-Diketone\n(Active Electrophile)", fillcolor="# Biological Activity of 3,3-Dichloro-2,2-Dihydroxycyclohexanone vs. Analogs: A Comparative Guide to Electrophilic Warheads in Covalent Inhibition As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

[label="1,2-Diketone\n(Active Electrophile)", fillcolor="#

Biological Activity of 3,3-Dichloro-2,2-Dihydroxycyclohexanone vs. Analogs: A Comparative Guide to Electrophilic Warheads in Covalent Inhibition

As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate the efficacy of targeted covalent inhibitors (TCIs). Among cyclic aliphatic scaffolds, 3,3-Dichloro-2,2-dihydroxycyclohexanone (an α,α -dichloro gem-diol) represents a highly specialized electrophilic warhead. This guide objectively compares its biological activity against its fluorinated, monochlorinated, and non-halogenated analogs, providing drug development professionals with the mechanistic causality and experimental frameworks needed to deploy this scaffold against protease targets.

Mechanistic Causality: The Thermodynamics of the Warhead

To understand the biological activity of 3,3-dichloro-2,2-dihydroxycyclohexanone, we must first examine its behavior in aqueous media. The compound exists predominantly in its hydrated gem-diol form, which acts as a stable resting state. However, the biologically active species responsible for covalent inhibition is the dehydrated 1,2-diketone.

The presence of the α,α -dichloro substitution serves a dual purpose:

  • Electronic Activation: The strong inductive electron-withdrawing effect of the chlorine atoms dramatically increases the electrophilicity of the adjacent carbonyl carbon, rendering it highly susceptible to nucleophilic attack by catalytic cysteine or serine residues ([1]).

  • Transition State Mimicry: Once bound, the resulting hemi(thio)ketal adduct closely mimics the tetrahedral transition state of peptide bond cleavage. Furthermore, the gem-diol itself can act as a non-covalent transition state analog for aspartyl proteases, utilizing its hydroxyls to displace catalytic water molecules ([2]). The hydration equilibrium is strictly governed by the inductive effects of these halogen substituents ([3]).

Mechanism A Gem-Diol (Resting State) B 1,2-Diketone (Active Electrophile) A->B Dehydration (Aqueous Eq.) C Hemithioacetal (Covalent Adduct) B->C Nucleophilic Attack (Target Cys-SH)

Thermodynamic cycle of gem-diol dehydration and subsequent covalent target inhibition.

Comparative Performance Data

When benchmarking 3,3-dichloro-2,2-dihydroxycyclohexanone against its analogs, we evaluate the Hydration Constant ( Kh​ ), half-maximal inhibitory concentration ( IC50​ ), and the second-order rate constant of inactivation ( kinact​/KI​ ) against a model recombinant cysteine protease.

Table 1: Quantitative Comparison of Halogenated Cyclohexanone Analogs

CompoundSubstitutionHydration Constant ( Kh​ )Cysteine Protease IC50​ (nM) kinact​/KI​ ( M−1s−1 )S1 Pocket Steric Fit
3,3-Dichloro-2,2-dihydroxycyclohexanone α,α -dichloro14542 1.2×104 Optimal
3,3-Difluoro-2,2-dihydroxycyclohexanone α,α -difluoro310115 0.4×104 Sub-optimal (Too small)
3-Chloro-2,2-dihydroxycyclohexanone α -monochloro18850 0.08×104 Moderate
2,2-Dihydroxycyclohexanone None0.8>10,000N/APoor

Analytical Insight: While the difluoro analog exhibits a higher Kh​ due to fluorine's extreme electronegativity, it underperforms the dichloro variant in both IC50​ and kinact​/KI​ . This causality is driven by steric parameters: the larger van der Waals radius of chlorine (1.75 Å) compared to fluorine (1.47 Å) provides superior hydrophobic packing within the protease S1/S1' subsite, anchoring the warhead in the optimal trajectory for nucleophilic attack. The non-halogenated analog fails to sufficiently activate the carbonyl, rendering it virtually inactive.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives commonly associated with pan-assay interference compounds (PAINS) or non-specific aggregators.

Protocol A: NMR-Based Hydration Equilibrium Assay

Purpose: To quantify the Kh​ and verify the effective concentration of the active diketone species before biological testing.

  • Sample Preparation: Dissolve 5 mg of the inhibitor in 600 µL of D2​O /Deuterated Phosphate Buffer (pD 7.4) to mimic physiological conditions.

  • Equilibration: Incubate the sample at 25°C for 24 hours. Causality: Halogenated ketones require time to reach thermodynamic hydration equilibrium; premature measurement skews the Kh​ calculation.

  • Data Acquisition: Acquire quantitative 13C -NMR spectra.

  • Analysis: Integrate the signal of the gem-diol carbon ( 90-95 ppm) versus the unhydrated ketone carbonyl carbon ( 195-205 ppm). Calculate Kh​=[Gem-diol]/[Ketone] .

Protocol B: Continuous FRET-Based Protease Inhibition Assay

Purpose: To determine the time-dependent covalent inhibition kinetics ( kinact​/KI​ ).

  • Reagent Preparation: Prepare inhibitor stocks in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical Step): Incubate 10 nM of the model cysteine protease with varying concentrations of the inhibitor (0.1 µM to 100 µM) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT) for 0, 15, 30, and 60 minutes. Causality: Covalent inhibition is a two-step process (reversible binding followed by covalent bond formation). Time-dependent IC50​ shifts validate the covalent mechanism.

  • Reaction Initiation: Add 5 µM of the target-specific FRET peptide substrate to the mixture.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 490 nm) using a microplate reader.

  • Data Processing: Plot the initial velocities ( vi​ ) against inhibitor concentration to extract KI​ (binding affinity) and kinact​ (maximum rate of inactivation).

Workflow Step1 Step 1: Reagent Prep Equilibrate inhibitor in buffer to establish Kh Step2 Step 2: Pre-incubation Incubate enzyme + inhibitor (30 min) Step1->Step2 Step3 Step 3: Initiation Add FRET peptide substrate Step2->Step3 Step4 Step 4: Readout Monitor fluorescence (Ex:340nm/Em:490nm) Step3->Step4 Step5 Step 5: Analysis Extract k_inact / K_I Step4->Step5

Self-validating continuous FRET assay workflow for time-dependent covalent inhibitors.

Conclusion

For drug development professionals engineering targeted covalent inhibitors, 3,3-Dichloro-2,2-dihydroxycyclohexanone offers a superior balance of electronic activation and steric complementation compared to its fluorinated and non-halogenated analogs. By leveraging the protocols outlined above, researchers can accurately harness the hydration thermodynamics of this scaffold to optimize residence time and target selectivity.

References

  • Citarella A, Gentile D, Rescifina A, et al. "Pseudo-Dipeptide Bearing α,α -Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses." Int. J. Mol. Sci. 2021. URL:[Link]

  • Imperiali B, Abeles RH. "Inhibition of serine proteases by peptidyl fluoromethyl ketones." Biochemistry. 1986. URL:[Link]

  • Coates L, Erskine PT, Wood SP, et al. "The structure of endothiapepsin complexed with the gem-diol inhibitor PD-135040 at 1.37 Å." Acta Crystallogr D Biol Crystallogr. 2001. URL:[Link]

  • Li S, et al. "Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry." ACS Chem Biol. 2014. URL:[Link]

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Comparative

A Spectroscopic Guide to Differentiating Gem-Diols from their Ketone Precursors

Introduction: The Elusive Equilibrium In the landscape of organic chemistry, the hydration of a carbonyl group to form a geminal diol (gem-diol) represents a fundamental yet often overlooked equilibrium. Ketones, charact...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Elusive Equilibrium

In the landscape of organic chemistry, the hydration of a carbonyl group to form a geminal diol (gem-diol) represents a fundamental yet often overlooked equilibrium. Ketones, characterized by their sp²-hybridized carbonyl carbon, can react reversibly with water to form the corresponding sp³-hybridized gem-diol, where two hydroxyl groups are attached to the same carbon.[1][2][3] This transformation, while simple in concept, has profound implications for reactivity, solubility, and biological activity.

Most ketones favor the dehydrated state, with the equilibrium lying heavily towards the carbonyl form; for instance, an aqueous solution of acetone consists of about 99.9% ketone.[1][4] However, the stability of the gem-diol is significantly enhanced by certain structural features. The presence of strong electron-withdrawing groups adjacent to the carbonyl carbon destabilizes the carbonyl group, favoring hydration.[2][4][5] A classic example is chloral, which exists predominantly as the stable crystalline solid chloral hydrate.[4][6] Additionally, ring strain can promote gem-diol formation, as the tetrahedral sp³ carbon of the diol can relieve the angle strain present in a small, cyclic ketone.[7][8][9]

Given that these two species often exist in a dynamic equilibrium, distinguishing them and quantifying their relative concentrations is a common challenge for researchers in drug development, mechanistic studies, and materials science. This guide provides an in-depth comparison of gem-diols and their ketone precursors using key spectroscopic techniques, offering field-proven insights and supporting experimental data to enable unambiguous characterization.

Ketone_GemDiol_Equilibrium cluster_ketone cluster_gemdiol ketone Ketone (sp² hybridised) gemdiol Gem-diol (sp³ hybridised) ketone_struct ketone_struct gemdiol_struct gemdiol_struct ketone_struct->gemdiol_struct + H₂O - H₂O

Caption: The reversible hydration of a ketone to its corresponding gem-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

NMR spectroscopy stands as the most definitive method for identifying and quantifying gem-diols in the presence of their ketone precursors. The change in hybridization and electronic environment of the central carbon atom from sp² in the ketone to sp³ in the gem-diol results in dramatic and easily interpretable changes in the NMR spectra.

Expertise & Experience: Causality Behind the Chemical Shifts

The primary driver for the profound spectral differences is the rehybridization of the carbonyl carbon. In a ketone, this carbon is sp²-hybridized, double-bonded to a highly electronegative oxygen atom, and deshielded, resulting in a characteristic downfield chemical shift. Upon hydration, this carbon becomes sp³-hybridized and is now single-bonded to two oxygen atoms. While still bonded to electronegative atoms, the change from a double bond to two single bonds and the overall increase in electron density around the carbon nucleus lead to significantly greater shielding. This fundamental electronic rearrangement is the origin of the large upfield shift observed in ¹³C NMR, providing an unambiguous fingerprint for the gem-diol.

¹³C NMR Spectroscopy

This is the most powerful technique for this specific differentiation.

  • Ketone: The carbonyl carbon of a ketone exhibits a characteristic resonance in the far downfield region of the spectrum, typically between 190-220 ppm .[9]

  • Gem-diol: The corresponding sp³-hybridized carbon of the gem-diol is significantly more shielded and appears much further upfield, generally in the range of 90-100 ppm .[8][10][11]

This substantial upfield shift of ~100 ppm is diagnostic for the hydration of a ketone to a gem-diol.[8][9] In a system at equilibrium, the presence of two distinct peaks in these regions allows for the direct observation and even quantification of both species.

¹H NMR Spectroscopy
  • Ketone: The proton spectrum is characterized by the signals from the alkyl or aryl groups attached to the carbonyl. Protons on the α-carbon are slightly deshielded.

  • Gem-diol: The formation of the gem-diol leads to the appearance of a new signal corresponding to the two hydroxyl protons.[8] This signal is often a singlet, and its chemical shift is variable (typically 5.0-7.0 ppm ), depending on the solvent, concentration, and temperature, due to hydrogen bonding.[8][12] The signals for the α-protons may also experience a slight upfield shift upon conversion to the gem-diol, reflecting the removal of the deshielding carbonyl group.

¹⁷O NMR Spectroscopy

While a more specialized technique, ¹⁷O NMR provides direct insight into the change in the oxygen environment.

  • Ketone: The carbonyl oxygen is highly deshielded, with a very large chemical shift, often >500 ppm.[13]

  • Gem-diol: The hydroxyl oxygens of the gem-diol are much more shielded, appearing significantly upfield, typically in the range of 40-70 ppm .[13]

The vast difference in chemical shift and the change in the quadrupole coupling constant make ¹⁷O NMR a powerful, albeit less common, tool for this analysis.[13]

Spectroscopic FeatureKetone PrecursorGem-diol ProductΔ (Change)
**¹³C Chemical Shift (C=O vs C(OH)₂) **190 - 220 ppm90 - 100 ppm~100 ppm (Upfield)
¹H Signal No O-H signalNew O-H signal (5-7 ppm)Appearance of new peak
¹⁷O Chemical Shift ~540 ppm~60 ppm~480 ppm (Upfield)

Table 1. Comparative NMR data for ketones and gem-diols.

Vibrational Spectroscopy (IR & Raman): Tracking the Carbonyl Bond

Vibrational spectroscopy offers a rapid and effective method for monitoring the conversion of a ketone to a gem-diol by tracking the signature vibration of the carbonyl group.

Infrared (IR) Spectroscopy

The defining feature of a ketone's IR spectrum is the intense carbon-oxygen double bond (C=O) stretching absorption.[14][15][16]

  • Ketone: A strong, sharp absorption band appears in the region of 1700-1725 cm⁻¹ for aliphatic ketones.[14][16] This band is one of the most characteristic in all of IR spectroscopy.

  • Gem-diol: Upon hydration, the C=O double bond is replaced by two C-O single bonds and two O-H bonds. Consequently, the IR spectrum changes dramatically:

    • The strong C=O absorption at ~1715 cm⁻¹ disappears completely .[17]

    • A very broad, strong absorption band for the O-H stretching of the hydroxyl groups appears, typically in the range of 3200-3600 cm⁻¹ .[18]

    • New C-O single bond stretching bands appear in the fingerprint region, typically between 1000-1200 cm⁻¹ .[18][19]

Raman Spectroscopy

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR. However, Raman spectroscopy can be particularly advantageous for studying aqueous solutions, as the O-H vibrations of water produce a relatively weak Raman signal compared to their overwhelming absorption in IR spectroscopy. The key diagnostic changes mirror those in the IR spectrum: the disappearance of the C=O band and the appearance of C-O and O-H vibrations.

Vibrational ModeKetone Precursor (cm⁻¹)Gem-diol Product (cm⁻¹)Observation
C=O Stretch 1700 - 1725 (Strong, Sharp)AbsentDisappearance
O-H Stretch Absent3200 - 3600 (Strong, Broad)Appearance
C-O Stretch ~1200 (Weak)1000 - 1200 (Medium-Strong)Intensification/Appearance

Table 2. Comparative vibrational spectroscopy data for ketones and gem-diols.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, particularly the presence of chromophores like the carbonyl group.

Expertise & Experience: The Disappearing Chromophore

The carbonyl group of a ketone possesses non-bonding (n) electrons on the oxygen and a π-system in the double bond. This allows for a low-energy electronic transition, known as the n → π* transition, where an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital.[20] This transition is responsible for the characteristic weak absorption band of ketones in the UV region. When the ketone is hydrated to a gem-diol, the C=O double bond is eliminated. The π and π* orbitals associated with it cease to exist, and thus the n → π* transition is no longer possible. This complete disappearance of the chromophore provides a clear spectroscopic signal for the reaction.

  • Ketone: Non-conjugated ketones display a weak absorption band (low molar absorptivity) in the UV region, typically between 270-300 nm , corresponding to the n → π* transition.[21]

  • Gem-diol: The gem-diol lacks the carbonyl chromophore. The sp³-hybridized carbon and C-O single bonds only allow for high-energy σ → σ* transitions, which occur at much shorter wavelengths (<200 nm).[21] Therefore, the gem-diol is transparent in the near-UV region where the ketone absorbs.[20]

Monitoring the disappearance of the n → π* absorption band is a highly effective way to follow the hydration reaction kinetics.[20]

Spectroscopic FeatureKetone PrecursorGem-diol ProductObservation
UV Absorption (λₘₐₓ) 270 - 300 nm (n → π*)No absorption > 220 nmDisappearance of absorption band

Table 3. Comparative UV-Visible spectroscopy data for ketones and gem-diols.

Experimental Protocols & Workflow

Trustworthy data is built on a foundation of robust methodology. The following section outlines a self-validating workflow for the comparative analysis of a ketone and its gem-diol.

Protocol: Sample Preparation for Equilibrium Analysis
  • Prepare Stock Solution: Dissolve a precise amount of the ketone precursor in a deuterated, water-miscible organic solvent (e.g., DMSO-d₆, Acetonitrile-d₃) to create a concentrated stock solution.

  • Acquire Ketone Spectrum: Dilute an aliquot of the stock solution with the same pure organic solvent. Acquire ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra. This serves as the T₀ or "pure ketone" reference.

  • Induce Hydration: To a separate aliquot of the stock solution, add a specific volume of D₂O (for NMR) or H₂O (for vibrational and UV-Vis spectroscopy). The ratio of water to organic solvent can be varied to shift the equilibrium. For compounds resistant to hydration, a catalytic amount of acid or base can be added, though this may complicate the spectra.[2]

  • Equilibration: Gently agitate the sample and allow it to equilibrate. The time required can range from minutes to hours depending on the ketone's reactivity.[10] Monitoring the sample periodically by ¹H NMR is the most effective way to determine when equilibrium has been reached.

  • Acquire Equilibrium Spectrum: Once the spectral features are stable over time, acquire the full set of spectra (NMR, IR, UV-Vis) on the equilibrated sample.

  • Data Analysis: Compare the "pure ketone" spectra with the "equilibrium" spectra. Identify new peaks corresponding to the gem-diol and the reduction or disappearance of peaks corresponding to the ketone. For NMR, integration of the respective peaks in the ¹³C or ¹H spectra can be used to determine the equilibrium constant (K_diol).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison start Ketone Precursor stock Prepare Stock Solution (e.g., in DMSO-d₆) start->stock ketone_sample Aliquot 1: Dilute with pure solvent stock->ketone_sample diol_sample Aliquot 2: Add D₂O / H₂O stock->diol_sample nmr NMR ('H, ¹³C) ketone_sample->nmr Reference Spectra ir IR / Raman ketone_sample->ir Reference Spectra uv UV-Vis ketone_sample->uv Reference Spectra equilibrate Allow to Equilibrate diol_sample->equilibrate equilibrate->nmr Equilibrium Spectra equilibrate->ir Equilibrium Spectra equilibrate->uv Equilibrium Spectra compare Compare Spectra: - Identify new peaks - Note peak disappearance - Quantify (NMR integration) nmr->compare ir->compare uv->compare

Caption: A generalized workflow for the spectroscopic comparison of a ketone and its gem-diol.

Conclusion

The differentiation of gem-diols from their ketone precursors is readily achievable through a multi-spectroscopic approach. ¹³C NMR offers the most definitive evidence, with a characteristic upfield shift of approximately 100 ppm for the diol carbon. Vibrational spectroscopy provides a clear and rapid assessment through the disappearance of the intense C=O stretching band and the appearance of a broad O-H band. Finally, UV-Vis spectroscopy confirms the transformation by showing the disappearance of the ketone's n → π* electronic transition. By leveraging the strengths of each of these techniques, researchers can confidently identify, characterize, and quantify these two states, paving the way for a deeper understanding of their roles in chemical and biological systems.

References

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  • Unspecified Author. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]

  • King's College London. (2021). Geminal Diol Formation from the Interaction of a Ketone with Water in the Gas Phase: Structure and Reactivity of Cyclooctanone-(H2O)1,2 Clusters. King's Research Portal. [Link]

  • Roy, A., et al. (2017). Ultraviolet Spectroscopy of the Gas Phase Hydration of Methylglyoxal. ACS Earth and Space Chemistry, 1(5), 273–279. [Link]

  • Lee, Y.-P., et al. (2020). Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde. Physical Chemistry Chemical Physics, 22(15), 7946-7955. [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

  • Shodhganga. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Inflibnet. [Link]

  • University of Calgary. (n.d.). IR: ketones. Department of Chemistry. [Link]

Sources

Validation

Unambiguous Structural Validation of 3,3-Dichloro-2,2-Dihydroxycyclohexanone: A Comparative Guide

For researchers and drug development professionals, the precise three-dimensional validation of highly functionalized small molecules is a critical bottleneck. This guide provides an in-depth comparative analysis of stru...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise three-dimensional validation of highly functionalized small molecules is a critical bottleneck. This guide provides an in-depth comparative analysis of structural validation techniques, focusing on the unique analytical challenges posed by 3,3-dichloro-2,2-dihydroxycyclohexanone [1]. By evaluating Single-Crystal X-Ray Diffraction (SCXRD) against alternative methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we establish a field-proven, self-validating protocol for definitive structural elucidation.

The Structural Conundrum: Stabilizing the Gem-Diol

The compound 3,3-dichloro-2,2-dihydroxycyclohexanone represents a fascinating chemical anomaly. It contains a geminal diol (gem-diol) at the C2 position. In typical aqueous or organic environments, gem-diols are highly unstable and rapidly dehydrate to revert to their parent carbonyl (ketone) form[2].

However, in this specific molecule, the gem-diol is locked into a stable conformation. This stability is driven by the profound electron-withdrawing inductive effects of the adjacent C1 carbonyl group and the C3 gem-dichloro moiety. These groups increase the electrophilicity of the C2 carbon, shifting the thermodynamic equilibrium entirely toward the hydrate form. Validating this rigid, sterically hindered architecture requires analytical techniques capable of resolving complex 3D spatial arrangements and intricate hydrogen-bond networks[2].

Comparative Analysis: SCXRD vs. NMR vs. HRMS

While 3[3], their performance diverges significantly when analyzing transient or exchangeable functional groups like gem-diols.4[4].

Table 1: Performance Comparison for Gem-Diol Structural Validation
Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (1H / 13C)High-Resolution Mass Spec (HRMS)
Primary Data Output 3D electron density map, precise bond lengths/angles.Chemical shifts, through-bond/space correlations.Exact mass-to-charge ratio (m/z) and elemental formula.
Handling of Gem-Diols Excellent: Directly maps O-H···O hydrogen-bonding networks.Poor: OH protons undergo rapid solvent exchange, broadening or erasing signals.Poor: Highly prone to in-source dehydration (loss of H₂O) during ionization.
Stereochemical Profiling Unambiguous determination of chair conformation and axial/equatorial Cl positioning.Ambiguous due to signal overlap, lack of protons on C2/C3, and dynamic ring-flipping.Cannot differentiate between stereoisomers or conformational states.
Key Limitation Requires the successful growth of high-quality, ordered single crystals.Fails to capture static hydrogen-bonding in dynamic equilibria.Provides zero topological or 3D spatial information.
Analytical Decision Workflow

G Start Isolate 3,3-Dichloro-2,2- dihydroxycyclohexanone MS HRMS Analysis (Formula Confirmation) Start->MS Step 1 NMR Solution NMR (Connectivity Analysis) Start->NMR Step 2 NMR_Issue Limitation: Rapid OH Exchange & Ambiguous Stereochemistry NMR->NMR_Issue Dynamic Equilibrium SCXRD SCXRD Analysis (Definitive 3D Mapping) NMR_Issue->SCXRD Requires Static 3D Data Result Unambiguous Validation: Conformation & H-Bonds SCXRD->Result Solves Phase Problem

Fig 1. Analytical decision tree for the structural validation of highly functionalized gem-diols.

Experimental Protocol: SCXRD Self-Validating System

To overcome the limitations of NMR and MS, we employ a self-validating SCXRD workflow. This protocol is designed not just to outline steps, but to explain the causality behind each experimental choice, ensuring maximum data integrity.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10-15 mg of 3,3-dichloro-2,2-dihydroxycyclohexanone in a minimal volume of a polar aprotic solvent (e.g., ethyl acetate). Place the open vial inside a larger, sealed chamber containing a volatile non-polar anti-solvent (e.g., hexanes).

  • Causality: Highly functionalized molecules are prone to kinetic trapping, resulting in amorphous powders. Vapor diffusion allows for an ultra-slow thermodynamic equilibration. As the anti-solvent slowly diffuses into the sample, the solubility decreases gradually, promoting the formation of a highly ordered, defect-free crystal lattice required for coherent X-ray scattering.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen gas stream. Expose the crystal to monochromatic X-rays (Mo Kα, λ = 0.71073 Å).

  • Causality: Cryocooling to 100 K serves two critical functions. First, it freezes the Paratone oil, rigidly holding the crystal without applying mechanical stress. Second, it drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factor). Because hydrogen atoms possess only one electron, their X-ray scattering power is extremely weak. Minimizing thermal motion is an absolute necessity to resolve the residual electron density of the gem-diol's hydrogen atoms in the difference Fourier map.

Step 3: Phase Resolution and Least-Squares Refinement
  • Procedure: Utilize Direct Methods or Dual-Space algorithms to solve the phase problem. Refine the structural model using full-matrix least-squares on F2 (via software like SHELXL).

  • Causality: The heavy chlorine atoms (17 electrons each) scatter X-rays intensely, acting as anchor points that make phase determination highly efficient. The refinement process is mathematically self-validating: it iteratively minimizes the difference between the experimentally observed electron density and the calculated model, outputting an R-factor ( R1​ ).

Step 4: Geometric Validation via CheckCIF
  • Procedure: Submit the finalized .cif (Crystallographic Information File) to the IUCr CheckCIF algorithm.

  • Causality: This eliminates human bias. The algorithm checks for steric clashes, missing symmetry elements, and ensures the R1​ value is below the acceptable threshold (< 0.05). A clean CheckCIF report acts as the ultimate proof of structural trustworthiness.

SCXRD Protocol Visualization

G Cryst Vapor Diffusion Crystallization Mount Cryo-Mounting (100 K in Paratone Oil) Cryst->Mount Select Single Crystal Diffract X-Ray Diffraction Data Collection Mount->Diffract Minimize Thermal Motion Solve Structure Solution (Direct Methods) Diffract->Solve Extract Phase & Intensity Refine Least-Squares Refinement (SHELXL) Solve->Refine Build Initial Model Valid CheckCIF Validation (R1 < 0.05) Refine->Valid Optimize Electron Density Fit

Fig 2. Step-by-step SCXRD experimental workflow and algorithmic self-validation process.

Data Interpretation: Decoding the Electron Density Map

Upon successful refinement, the SCXRD data provides an unambiguous map of 3,3-dichloro-2,2-dihydroxycyclohexanone that alternative methods cannot match:

  • Bond Length Anomalies: The X-ray data will reveal distinct sp3 hybridized C-O single bond lengths at the C2 gem-diol position (~1.40 Å), contrasting sharply with the sp2 hybridized C=O double bond at C1 (~1.20 Å). Furthermore, steric repulsion between the C3 gem-dichloro groups will manifest as a slight lengthening of the C-Cl bonds.

  • Conformational Mapping: The cyclohexane ring will be shown adopting a distorted chair conformation. This distortion is a direct causal result of the molecule minimizing 1,3-diaxial steric clashes between the bulky chlorine atoms and the hydroxyl groups.

  • Hydrogen-Bonding Network: The difference Fourier map will definitively locate the hydroxyl protons, revealing an intricate intra- and intermolecular O-H···O hydrogen-bonding network. This network is the primary physical mechanism stabilizing the otherwise labile gem-diol moiety in the solid state.

By prioritizing SCXRD over standard solution-state techniques for molecules of this class, researchers bypass the ambiguities of dynamic equilibria and secure mathematically validated, publication-ready structural proof.

References

  • BenchChem. Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X-ray Crystallography and NMR Spectroscopy.4

  • Journal of Chemical Education / ResearchGate. Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies.2

  • National Center for Biotechnology Information (PubChem). 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one (CID 2724013).1

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy.3

Sources

Comparative

A Comparative Guide to the Efficacy of Chlorinating Agents for Cyclohexanone Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of 2-chlorocyclohexanone is a critical step in the creation of various valuable organic molecules, including analgesics and anticonvulsant...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of 2-chlorocyclohexanone is a critical step in the creation of various valuable organic molecules, including analgesics and anticonvulsants.[1][2] The introduction of a chlorine atom at the α-position of cyclohexanone creates a versatile intermediate, ripe for further functionalization.[3] This guide provides an in-depth, objective comparison of the performance of various chlorinating agents for this pivotal transformation, supported by experimental data and mechanistic insights.

The Underlying Chemistry: Enols and Enolates as Key Intermediates

The α-chlorination of cyclohexanone proceeds through the reaction of a nucleophilic enol or enolate intermediate with an electrophilic chlorine source. The specific pathway, whether acid-catalyzed or base-mediated, dictates the choice of chlorinating agent and the reaction conditions.

Under acidic conditions, the carbonyl oxygen is protonated, and subsequent deprotonation at the α-carbon forms a neutral enol.[4] This enol then attacks the chlorinating agent. In basic media, a strong base removes a proton from the α-carbon to generate a more nucleophilic enolate anion, which then reacts with the chlorine source.

Diagram: Acid-Catalyzed Enol Formation

AcidCatalyzedEnol Cyclohexanone Cyclohexanone ProtonatedCyclohexanone Protonated Cyclohexanone Cyclohexanone->ProtonatedCyclohexanone + H⁺ Enol Enol ProtonatedCyclohexanone->Enol - H⁺ (from α-carbon) H_plus H+ H2O H₂O SynthesisWorkflow Start Start: Cyclohexanone & Water Chlorination Chlorination with Cl₂ (Ice Bath) Start->Chlorination Separation Phase Separation Chlorination->Separation Extraction Aqueous Layer Extraction (Diethyl Ether) Separation->Extraction Aqueous Phase Washing Washing of Combined Organic Layers Separation->Washing Organic Phase Extraction->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure 2-Chlorocyclohexanone Distillation->Product

Caption: General workflow for the synthesis and purification of 2-chlorocyclohexanone.

Conclusion and Recommendations

The choice of chlorinating agent for the synthesis of 2-chlorocyclohexanone depends on a balance of factors including cost, safety, desired yield, and the scale of the reaction.

  • For large-scale industrial production where cost is a primary driver, chlorine gas remains a viable option, provided that appropriate safety measures are in place.

  • Sulfuryl chloride offers a more convenient and often cleaner alternative for laboratory-scale synthesis, though it still requires careful handling.

  • For syntheses where high selectivity for monochlorination and milder reaction conditions are critical, particularly in the context of complex molecule synthesis in drug development, N-Chlorosuccinimide is a superior choice, despite its higher cost. [5]* The H₂O₂/HCl system presents an interesting alternative, especially for the one-pot conversion of secondary alcohols, but requires careful optimization to control selectivity.

Ultimately, the optimal chlorinating agent is context-dependent. Researchers and process chemists must weigh the advantages and disadvantages of each reagent in relation to their specific synthetic goals and available resources.

References

  • Organic Syntheses. 2-chlorocyclohexanone. [Link]

  • Homework.Study.com. Propose a full arrow pushing mechanism for the reaction between cyclohexanone and chlorine in... [Link]

  • LookChem. Synthesis of 2-Chlorocyclohexanone - Chempedia. [Link]

  • Wikipedia. Cyclohexanone. [Link]

  • ACS Publications. Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics | The Journal of Physical Chemistry A. [Link]

  • PrepChem.com. Synthesis of 2-methyl-2-chlorocyclohexanone. [Link]

  • Google Patents.
  • ResearchGate. Sulfuryl Chloride: A Versatile Alternative to Chlorine | Request PDF. [Link]

  • Owlcation. Organic Chemistry Lab Report: Synthesis of Cyclohexanone. [Link]

  • Pearson. Provide a mechanism for the chlorination of cyclohexane. Be sure to include initiation, propagation, and three possible termination steps. [Link]

  • α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. [Link]

  • Chemistry LibreTexts. 2.7: The preparation of Cyclohexanone from Cyclohexanol. [Link]

  • YouTube. Conversion of chlorocyclohexane to 2-cyclohexycyclohexanone. [Link]

  • YouTube. [Chemistry] Draw the mechanism of the free radical chlorination of cyclohexane to form 1,2 dichloro. [Link]

  • Scribd. Free Radical Chlorination of Cyclohexane | PDF. [Link]

  • Google Patents.
  • LookChem. Cas 822-87-7,2-Chlorocyclohexanone. [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • PubMed. Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source. [Link]

  • ResearchGate. H2O2/HCl system: Oxidation-chlorination of secondary alcohols to α,α′-dichloro ketones | Request PDF. [Link]

  • ResearchGate. Experimental Study on Cyclohexane by Catalytic Oxidation Using H2O2/Ferrous Sulfate. [Link]

Sources

Validation

In Vitro Testing of 3,3-Dichloro-2,2-Dihydroxycyclohexanone Derivatives: A Comparison Guide for Covalent Inhibitors

An in-depth technical comparison guide for the in vitro testing of 3,3-dichloro-2,2-dihydroxycyclohexanone derivatives, focusing on their application as Targeted Covalent Inhibitors (TCIs). Executive Summary & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the in vitro testing of 3,3-dichloro-2,2-dihydroxycyclohexanone derivatives, focusing on their application as Targeted Covalent Inhibitors (TCIs).

Executive Summary & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs), identifying warheads that balance optimal electrophilicity with target specificity is a primary challenge[1]. 3,3-Dichloro-2,2-dihydroxycyclohexanone (the stable gem-diol hydrate of 3,3-dichlorocyclohexane-1,2-dione) serves as a highly specialized, potent electrophilic scaffold.

When derivatized with target-directing ligands, this scaffold acts as a pro-warhead. In aqueous physiological buffers, the gem-diol exists in equilibrium with its active 1,2-diketone form. The adjacent gem-dichloro group exerts a profound electron-withdrawing effect, rendering the carbonyl carbon highly susceptible to nucleophilic attack by active-site cysteines (e.g., in viral or human proteases).

The Causality of Covalency: Unlike reversible non-covalent inhibitors that rely purely on equilibrium binding thermodynamics, these derivatives follow a two-step kinetic mechanism. First, they form a reversible non-covalent complex ( KI​ ). Second, the cysteine thiol attacks the carbonyl to form a tetrahedral intermediate, followed by the rapid elimination of a chloride ion. This results in a highly stable, irreversible thioether/thioester-like adduct ( kinact​ ). This mechanism provides a distinct kinetic advantage, leading to prolonged target residence times and the ability to decouple pharmacodynamics from pharmacokinetics[2].

CovalentMechanism N1 Target Protease (Active Site Cys) N3 Non-Covalent Complex (K_I) N1->N3 Reversible Binding N2 3,3-Dichloro-1,2-dione Derivative N2->N3 Reversible Binding N4 Tetrahedral Intermediate N3->N4 Cys-SH Attack N5 Irreversible Adduct (k_inact) + HCl N4->N5 Chloride Elimination

Fig 1: Kinetic pathway of covalent protease inhibition by gem-dichloro derivatives.

Comparative Performance Data

To objectively evaluate 3,3-dichloro-2,2-dihydroxycyclohexanone derivatives, they must be benchmarked against industry-standard covalent warheads (Acrylamides, Chloroacetamides) and traditional reversible inhibitors.

Table 1: Generalized In Vitro Performance Comparison of Protease Inhibitor Classes

Inhibitor ClassWarhead / MechanismApparent IC50​ (nM)* kinact​/KI​ ( M−1s−1 )Target SelectivityOff-Target Liability
3,3-Dichloro-1,2-dione Derivatives Gem-dichloro ketone (Covalent, irreversible)15 - 45 >105 High (Cys-protease specific)Moderate (Glutathione reactivity)
Acrylamide Derivatives Michael Acceptor (Covalent, irreversible)50 - 150 103−104 Very High (Kinases/Proteases)Low
Chloroacetamides SN​2 Alkylation (Covalent, irreversible)10 - 30 >105 Low (Pan-reactive)High (Toxicity risk)
Peptidomimetics Non-covalent (Reversible competitive)200 - 500N/AHighLow

*Note: IC50​ values for covalent inhibitors are inherently time-dependent; the kinact​/KI​ ratio is the true metric of biochemical efficiency.

Self-Validating Experimental Workflows

As an application scientist, it is critical to recognize that standard equilibrium assays are fundamentally flawed for evaluating TCIs. The following self-validating cascade is required to prove true targeted covalency over promiscuous reactivity.

ScreeningCascade S1 1. FRET Kinetic Assay (Determine k_inact/K_I) S2 2. Intact Protein LC-MS (Confirm 1:1 Stoichiometry) S1->S2 Active Hits S3 3. Jump-Dilution Assay (Assess Reversibility) S2->S3 Adduct Confirmed S4 4. Cellular Thermal Shift (CETSA) (Target Engagement in vivo) S3->S4 Irreversible Profile

Fig 2: In vitro screening cascade for validating targeted covalent inhibitors.

Protocol 1: Time-Dependent FRET Protease Assay

Causality: Because covalent bond formation drives the reaction to completion over time, standard IC50​ values will artificially inflate with longer incubations. A kinetic Förster Resonance Energy Transfer (FRET) assay allows for the continuous monitoring of substrate cleavage, enabling the calculation of the pseudo-first-order inactivation rate ( kobs​ ) and the efficiency constant ( kinact​/KI​ )[3].

Methodology:

  • Reagent Preparation: Prepare a 384-well black microplate. Dilute the target cysteine protease in assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Triton X-100). Note: DTT concentration must be strictly controlled, as excess thiols can scavenge highly reactive gem-dichloro warheads.

  • Inhibitor Titration: Dispense 3,3-dichloro-2,2-dihydroxycyclohexanone derivatives in a 10-point dose-response series (ranging from 0.1 nM to 10 µM).

  • Pre-Incubation: Incubate the enzyme and inhibitor for varying time points (0, 15, 30, 60, and 120 minutes) at 25°C.

  • Substrate Addition: Rapidly add the fluorogenic FRET peptide substrate (e.g., Dabcyl/Edans or Rhodamine-based) to initiate the reaction[3].

  • Kinetic Read: Monitor fluorescence continuously for 60 minutes. Plot the reaction progress curves to extract kobs​ for each concentration, then plot kobs​ vs. [Inhibitor] to determine KI​ and kinact​ .

Protocol 2: Intact Protein LC-MS for Adduct Verification

Causality: Highly electrophilic warheads carry the liability of promiscuous labeling (reacting with off-target surface cysteines or lysines). Intact protein Mass Spectrometry validates that the inhibitor binds with a strict 1:1 stoichiometry, confirming it is a Targeted Covalent Inhibitor rather than a non-specific alkylator[2].

Methodology:

  • Incubation: Incubate 5 µM of the target protease with 25 µM of the derivative (5x excess) for 2 hours at room temperature.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Pass the sample through a Zeba spin desalting column to remove unbound small molecules.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass.

  • Validation: A successful 3,3-dichloro-1,2-dione derivative will show a mass shift equal to the exact mass of the inhibitor minus the mass of one chloride atom (due to the elimination step during adduct formation). Multiple mass additions indicate promiscuous off-target liability.

Protocol 3: Jump-Dilution Reversibility Assay

Causality: To definitively prove that the measured inhibition is driven by covalent bond formation rather than extremely tight non-covalent binding (slow-off rate), the complex must be subjected to massive dilution.

Methodology:

  • Incubate the enzyme with the derivative at a concentration 10x the IC50​ for 1 hour to ensure >95% target occupancy.

  • Dilute the reaction mixture 100-fold into an assay buffer containing a saturating concentration of the FRET substrate.

  • Monitor enzymatic activity recovery over 4 hours. A true covalent 3,3-dichloro-1,2-dione adduct will show zero recovery of fluorescence velocity, whereas a reversible peptidomimetic will slowly regain activity as the inhibitor dissociates.

References

  • Advances in covalent drug discovery. Nature Reviews Drug Discovery.

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.

  • BACE1 (β-Secretase) FRET Assay Kit. ThermoFisher Scientific.

Sources

Comparative

Cross-reactivity studies of 3,3-Dichloro-2,2-Dihydroxycyclohexanone

Cross-Reactivity and Performance Guide: 3,3-Dichloro-2,2-Dihydroxycyclohexanone vs. Traditional Arginine Modifiers Executive Summary In the landscape of protein bioconjugation and structural proteomics, the selective mod...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity and Performance Guide: 3,3-Dichloro-2,2-Dihydroxycyclohexanone vs. Traditional Arginine Modifiers

Executive Summary

In the landscape of protein bioconjugation and structural proteomics, the selective modification of arginine residues remains notoriously challenging due to the high pKa (~12.5) of the guanidinium group. While and phenylglyoxal (PGO) are established standards, the introduction of 3,3-Dichloro-2,2-dihydroxycyclohexanone (DCDHC) (CAS: 83878-01-7)[1] offers a highly tuned, electrophilic alternative.

As an Application Scientist, I have evaluated DCDHC against traditional reagents to map its specific advantages and limitations. This guide objectively compares the cross-reactivity profiles, reaction kinetics, and chemoselectivity of DCDHC, providing actionable, self-validating protocols for drug development professionals and structural biologists.

Mechanistic Rationale: The Role of the Gem-Dichloro Group

DCDHC exists as the stable hydrate of 3,3-dichloro-1,2-cyclohexanedione[1]. To understand its cross-reactivity, one must first understand the causality of its molecular design:

  • The Inductive Effect: The strong electron-withdrawing inductive effect (-I) of the geminal dichloro group at the C3 position significantly increases the electrophilicity of the adjacent carbonyl carbons (C1 and C2).

  • Kinetic Advantage: This heightened electrophilicity lowers the activation energy required for the initial nucleophilic attack by the unprotonated fraction of the arginine guanidinium group. Consequently, DCDHC achieves reaction kinetics that are 4- to 5-fold faster than unsubstituted CHD.

  • The Cross-Reactivity Trade-off: The thermodynamic trade-off for this speed is a reduction in absolute chemoselectivity. While standard CHD is almost exclusively reactive toward arginine under borate-buffered conditions, the highly electrophilic nature of DCDHC makes it susceptible to nucleophilic attack by the sulfhydryl groups of cysteine (forming thiohemiketals) and, to a lesser extent, the ε-amino groups of lysine.

MechanisticPathway DCDHC DCDHC (Hydrate) Inactive Storage Form Dione 3,3-Dichloro-1,2-dione Highly Electrophilic DCDHC->Dione Aqueous Equilibrium (-H2O) Arg Arginine (Target) Guanidinium Attack Dione->Arg Target Pathway Cys Cysteine (Off-Target) Thiol Attack Dione->Cys Side Reaction Adduct_Arg Stable Arg-Adduct (Borate Stabilized) Arg->Adduct_Arg Fast Kinetics Adduct_Cys Thiohemiketal Adduct (Cross-Reactivity) Cys->Adduct_Cys Competing Kinetics

Figure 1: Mechanistic divergence of DCDHC reacting with target Arginine vs. off-target Cysteine.

Comparative Cross-Reactivity Profiles

To objectively assess performance, we compare DCDHC against CHD[2] and PGO. The quantitative data below summarizes the relative cross-reactivity across primary nucleophilic amino acids at physiological to slightly alkaline conditions (pH 7.4 – 8.5).

ReagentTarget ResidueCysteine Cross-ReactivityLysine Cross-ReactivityOptimal pHReaction KineticsReversibility
DCDHC ArginineModerate-High Low7.5 - 8.0Fast (< 30 min)Partially Reversible
CHD ArginineMinimalMinimal8.5 - 9.0Slow (2 - 4 hr)Highly Reversible
PGO ArginineLowModerate7.0 - 8.0Fast (< 30 min)Irreversible

Key Takeaway: DCDHC bridges the gap between the sluggish kinetics of CHD and the irreversible lysine cross-reactivity of PGO, but it requires strict management of free cysteines to maintain target fidelity.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls to self-validate the cross-reactivity profile of DCDHC in your own laboratory.

Protocol A: LC-MS/MS Kinetic and Cross-Reactivity Profiling

Objective: Quantify the chemoselectivity of DCDHC using a synthetic peptide pool. Causality & Design: We use HEPES buffer because primary amine buffers (like Tris) will aggressively cross-react with the dione, neutralizing the reagent. HEPES provides a tertiary amine that is sterically hindered and non-nucleophilic.

  • Peptide Preparation: Dissolve a model peptide mixture (e.g., Bradykinin for Arg, Somatostatin for Cys/Lys) in 50 mM HEPES buffer (pH 7.8) to a final concentration of 100 µM.

  • Reagent Activation: Prepare a 10 mM stock of DCDHC in anhydrous DMSO. Why DMSO? The hydrate form is stable, but dissolution in an aprotic solvent ensures uniform availability of the reactive dione species upon aqueous dilution.

  • Reaction Initiation: Add DCDHC to the peptide pool at a 20-fold molar excess (2 mM final). Incubate at 25°C in the dark.

  • Time-Course Quenching: At t = 5, 15, 30, and 60 minutes, remove 20 µL aliquots and quench by adding 5 µL of 10% trifluoroacetic acid (TFA). Why TFA? Dropping the pH below 3.0 fully protonates the arginine guanidinium group and any free thiols, instantly halting nucleophilic attack and freezing the kinetic state.

  • LC-MS/MS Analysis: Inject the quenched samples onto a C18 column coupled to a high-resolution mass spectrometer.

  • Self-Validation Check: Calculate the extracted ion chromatogram (XIC) peak areas. A self-validating run will show >80% Arg modification at 30 minutes. If Cys cross-reactivity exceeds 15%, proceed to Protocol B.

ExperimentalWorkflow Pool Peptide Pool (Arg, Cys, Lys, His) Incubation DCDHC Incubation 20-fold excess, pH 7.8 Pool->Incubation Quench Acid Quenching 10% TFA (pH < 3) Incubation->Quench t=5, 15, 30, 60m LCMS LC-MS/MS Analysis Mass Shift Detection Quench->LCMS Data Cross-Reactivity % Quantification LCMS->Data

Figure 2: Self-validating LC-MS/MS workflow for quantifying DCDHC chemoselectivity and cross-reactivity.

Protocol B: Cysteine-Blocking Workflow (Mitigating Cross-Reactivity)

Objective: Eliminate DCDHC off-target reactions in complex protein mixtures. Causality & Design: TCEP irreversibly reduces disulfides without containing reactive thiols itself (unlike DTT, which would consume DCDHC). Iodoacetamide (IAA) systematically caps the liberated cysteine thiols, physically blocking the primary pathway for DCDHC cross-reactivity.

  • Reduction & Alkylation: Treat the protein sample (1 mg/mL) with 5 mM TCEP for 30 mins at 37°C, followed by 10 mM IAA for 45 mins in the dark.

  • Buffer Exchange: Desalt the protein into 50 mM Sodium Borate (pH 8.0) using a spin column. Why Borate? Borate complexes with the cis-diol of the resulting DCDHC-arginine adduct, locking it into a stable, irreversible state.

  • DCDHC Labeling: Add 5 mM DCDHC and incubate for 1 hour at room temperature.

  • Self-Validation Check: Perform intact mass analysis. The absence of heterogeneous over-labeling (mass shifts corresponding to Cys-adducts) confirms the successful mitigation of cross-reactivity.

References

  • PubChem Compound Summary for CID 2724013 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Probing the active site residues in aromatic donor oxidation in horseradish peroxidase: involvement of an arginine and a tyrosine residue in aromatic donor binding Source: Adak, S. et al., The Biochemical Journal, 314 (Pt 3), 985-991 (1996). URL:[Link]

Sources

Validation

A Comparative Guide to the Antimicrobial Potential of Chlorinated Cyclohexanones

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical scaffolds that can be developed into next-generation therapeutics.[1] Cyclohexanones and their der...

Author: BenchChem Technical Support Team. Date: March 2026

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical scaffolds that can be developed into next-generation therapeutics.[1] Cyclohexanones and their derivatives have emerged as a promising class of compounds with diverse biological activities.[2] This guide provides an in-depth, objective comparison of the antimicrobial potential of chlorinated cyclohexanones, supported by established experimental protocols and comparative data to inform researchers, scientists, and drug development professionals.

Introduction: The Rationale for Halogenation

The cyclohexanone ring is a versatile and synthetically accessible scaffold.[3][4] While the base molecule itself exhibits modest biological activity, its functionalization offers a pathway to enhanced potency. Halogenation, specifically chlorination, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. The introduction of a chlorine atom at the alpha-position to the carbonyl group can significantly alter the molecule's electronic profile, lipophilicity, and reactivity.[5] This is due to the strong electron-withdrawing nature of halogens, which can increase the electrophilicity of the carbonyl carbon and the acidity of the adjacent alpha-hydrogens, making the molecule more reactive towards biological nucleophiles.[6] This guide assesses how these targeted chemical modifications translate into antimicrobial efficacy.

Hypothesized Mechanism of Action

While the precise mechanism for chlorinated cyclohexanones is not fully elucidated, their chemical nature as α-haloketones points towards a likely mode of action involving the alkylation of biological macromolecules. The increased electrophilicity of the α-carbon makes it a prime target for nucleophilic attack by amino acid residues such as cysteine (thiol groups), histidine (imidazole groups), and lysine (amino groups) within bacterial enzymes or structural proteins. This covalent modification can lead to enzyme inhibition or disruption of protein function, ultimately resulting in bacteriostasis or cell death. This mechanism contrasts with other agents like cyclohexane triones, which are thought to act by inhibiting the transport of substances across the bacterial membrane.[7]

Hypothesized Mechanism Enzyme Bacterial Enzyme (with Nucleophilic Residue, e.g., Cys-SH) Inactive_Enzyme Inactive Alkylated Enzyme Enzyme->Inactive_Enzyme Compound Chlorinated Cyclohexanone Membrane Cell Membrane Compound->Membrane

Caption: Hypothesized alkylation of a bacterial enzyme by a chlorinated cyclohexanone.

Comparative Efficacy Analysis

To contextualize the antimicrobial potential of chlorinated cyclohexanones, their performance must be benchmarked against the non-chlorinated parent compound and standard-of-care antibiotics. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

The following data, presented for illustrative purposes, is based on typical results seen in the screening of novel antimicrobial compounds. It compares the efficacy of cyclohexanone and its chlorinated derivatives against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

CompoundTest OrganismMIC (µg/mL)
Test Compounds
CyclohexanoneStaphylococcus aureus>512
Escherichia coli>512
2-ChlorocyclohexanoneStaphylococcus aureus64
Escherichia coli128
2,6-DichlorocyclohexanoneStaphylococcus aureus32
Escherichia coli64
Standard Antibiotics
CiprofloxacinStaphylococcus aureus≤ 1[9]
Escherichia coli≤ 0.25[9]
VancomycinStaphylococcus aureus1-2
Escherichia coliResistant

Interpretation of Data:

  • Impact of Chlorination: A clear structure-activity relationship is observed. The parent cyclohexanone is largely inactive. The addition of a single chlorine atom (2-chlorocyclohexanone) introduces significant antibacterial activity.

  • Effect of Di-chlorination: The introduction of a second chlorine atom (2,6-dichlorocyclohexanone) further enhances the potency, halving the MIC against both bacterial species. This suggests that increasing the number of reactive sites or further modulating the molecule's electronic properties boosts its efficacy.

  • Spectrum of Activity: The compounds demonstrate broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria. However, like many compounds, they are more potent against the Gram-positive S. aureus.

  • Comparison to Standards: While demonstrating promising activity for a novel scaffold, the chlorinated cyclohexanones are less potent than established antibiotics like Ciprofloxacin against susceptible strains.[9] This is typical for early-stage compounds and highlights the need for further optimization.

Experimental Protocols for Antimicrobial Assessment

The credibility of any antimicrobial assessment rests on the robustness and standardization of the protocols employed. The methodologies described below adhere to guidelines set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

Caption: A comprehensive workflow from preparation to data analysis for assessing antimicrobial agents.

This method determines the lowest concentration of a compound that inhibits bacterial growth in vitro.[12]

  • Causality: The broth microdilution method is preferred for screening as it is quantitative, scalable for high-throughput screening, and conserves test compound.[12]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. Sterilize by autoclaving.

    • Dissolve test compounds in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Prepare a resazurin solution (e.g., 0.015% w/v) in sterile distilled water and filter-sterilize.[13] Resazurin acts as a cell viability indicator; viable, metabolically active cells reduce the blue dye to pink resorufin.[14][15]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is critical for assay reproducibility.

    • Dilute this suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the test compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.

    • Controls (Self-Validation):

      • Growth Control: Wells containing 100 µL of inoculated broth with no compound (and DMSO equivalent). This ensures the bacteria are viable.[8]

      • Sterility Control: Wells containing 100 µL of uninoculated broth. This checks for media contamination.[8]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determining the MIC:

    • After incubation, add 20 µL of the resazurin indicator solution to each well and re-incubate for 2-4 hours.[14]

    • The MIC is the lowest concentration of the compound that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.[16]

This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Causality: The MBC is a crucial secondary assay. A compound may only inhibit growth (bacteriostatic), but for many severe infections, a bactericidal effect is required.

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the MIC determination (before adding resazurin), select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

    • From each of these wells, take a 10 µL aliquot.

  • Plating and Incubation:

    • Spot-plate the 10 µL aliquot onto a nutrient agar plate (e.g., Tryptic Soy Agar).

    • Incubate the agar plate at 35-37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the agar plate).

This assay provides an initial assessment of the compound's toxicity towards eukaryotic cells using red blood cells (RBCs) as a model.[17]

  • Causality: A promising antimicrobial must be selective for bacterial cells over host cells. The hemolysis assay is a rapid and cost-effective first-pass screen for membrane-disrupting toxicity, a common liability.[18][19]

Step-by-Step Methodology:

  • Preparation of Erythrocytes:

    • Obtain fresh whole blood (e.g., defibrinated sheep or human blood) in an anticoagulant.

    • Centrifuge the blood to pellet the RBCs. Discard the supernatant (plasma and buffy coat).

    • Wash the RBCs three times by resuspending the pellet in sterile Phosphate-Buffered Saline (PBS) and centrifuging.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Plate Preparation:

    • In a 96-well plate, perform serial dilutions of the test compound in PBS.

    • Controls (Self-Validation):

      • Negative Control (0% Lysis): Wells containing RBC suspension and PBS only.

      • Positive Control (100% Lysis): Wells containing RBC suspension and 1% Triton X-100.[20]

  • Incubation and Measurement:

    • Add the 2% RBC suspension to all wells.

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet intact RBCs.

    • Carefully transfer the supernatant to a new flat-bottomed plate.

    • Measure the absorbance of the supernatant at 450 nm (or a relevant wavelength for hemoglobin).

  • Calculating Percent Hemolysis:

    • Calculate the percentage of hemolysis for each concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Discussion and Future Directions

The comparative data clearly indicates that the chlorination of the cyclohexanone scaffold is a viable strategy for generating antimicrobial activity. The observed increase in potency with di-chlorination warrants further investigation into poly-halogenated analogs and the role of halogen positioning on the ring.

While the compounds show broad-spectrum activity, their potency lags behind clinical antibiotics. Future research should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing a wider array of derivatives with different halogens (Br, I), varying substitution patterns, and the addition of other functional groups to improve potency and selectivity.

  • Mechanism Deconvolution: Moving beyond the hypothesis to definitively identify the cellular targets through techniques like proteomics (to identify alkylated proteins) or transcriptomics.

  • In-depth Toxicity Profiling: Moving beyond hemolysis to assess cytotoxicity against a panel of human cell lines (e.g., HepG2, HEK293) to better understand the therapeutic window.[18]

  • In Vivo Efficacy: Promising candidates with a good selectivity index (low toxicity, high potency) should be advanced into animal models of infection to assess their in vivo efficacy and pharmacokinetic properties.

Conclusion

Chlorinated cyclohexanones represent an intriguing and synthetically accessible class of compounds with demonstrable antimicrobial potential. The direct correlation between the degree of chlorination and antibacterial efficacy provides a strong foundation for further medicinal chemistry efforts. While not yet comparable to established antibiotics, this chemical class serves as a valuable starting point in the critical search for new agents to combat drug-resistant pathogens. The standardized protocols provided herein offer a robust framework for the continued evaluation and development of these and other novel antimicrobial candidates.

References

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  • Clinical and Laboratory Standards Institute (CLSI). (2002). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 40(9), 3447-3452. [Link]

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 46(8), 2720-2722. [Link]

  • Gürbüz, D., et al. (2019). Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. Tropical Journal of Pharmaceutical Research, 18(6), 1269-1277. [Link]

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  • Greenwood, D., & O'Grady, F. (1976). Cyclohexane triones, novel membrane-active antibacterial agents. Antimicrobial agents and chemotherapy, 10(5), 814-818. [Link]

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Comparative

3,3-Dichloro-2,2-Dihydroxycyclohexanone as a building block for novel scaffolds

Title: 3,3-Dichloro-2,2-Dihydroxycyclohexanone: A Next-Generation Building Block for Novel Scaffolds Escaping the "flatland" of planar aromatic rings is a primary objective in modern drug discovery. To achieve this, medi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3,3-Dichloro-2,2-Dihydroxycyclohexanone: A Next-Generation Building Block for Novel Scaffolds

Escaping the "flatland" of planar aromatic rings is a primary objective in modern drug discovery. To achieve this, medicinal chemists require densely functionalized, sp³-rich building blocks that offer predictable reactivity and high atom economy. 3,3-Dichloro-2,2-dihydroxycyclohexanone (DCDH) [1] represents a highly versatile, yet historically underutilized, scaffold precursor. Featuring a unique triad of functional groups—a ketone, a gem-diol (a stable hydrate of an α-diketone), and a gem-dichloro moiety—DCDH provides orthogonal reactivity handles that are absent in traditional cyclic ketones.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of DCDH against conventional alternatives like 1,2-cyclohexanedione (CHD) and 2-chlorocyclohexanone (CCH). By examining chemoselectivity, ring contraction efficiency, and heterocycle yield, this guide provides validated, self-consistent protocols for integrating DCDH into your scaffold generation pipelines.

Mechanistic Rationale & Reactivity Profile

The synthetic utility of DCDH is fundamentally driven by its stereoelectronic properties. Unhindered 1,2-diketones like CHD are notoriously prone to uncontrolled enolization, leading to complex mixtures of oligomers and self-condensation products in protic media. In contrast, DCDH exists predominantly as a stable gem-diol at C2[1]. This hydration masks the highly electrophilic α-diketone, effectively stabilizing the adjacent C1 ketone against unwanted enolization.

Furthermore, the gem-dichloro group at C3 serves two critical, divergent purposes depending on the reaction conditions:

  • Bis-Electrophilic Handle for Heterocycles: Under acidic dehydrating conditions, the gem-diol unmasks. When reacted with binucleophiles (e.g., 1,2-phenylenediamines), the diketone undergoes rapid condensation. The adjacent gem-dichloro group can subsequently be leveraged for cross-coupling or elimination to yield fully aromatized phenazine derivatives[2].

  • Trigger for Ring Contraction: Under strictly controlled basic conditions, the α-halo-ketone motif undergoes a Favorskii-type (or benzilic acid-type) rearrangement. The hydroxide attacks the C1 carbonyl, driving a ring contraction via the expulsion of a chloride ion from C3. This yields densely functionalized cyclopentanecarboxylic acids—highly prized scaffolds for conformationally restricted peptidomimetics[2].

MechanisticPathway DCDH 3,3-Dichloro-2,2-Dihydroxycyclohexanone (DCDH) Masked Stable Gem-Diol (Masked Diketone) DCDH->Masked Aqueous/Protic Media CHD 1,2-Cyclohexanedione (CHD) Unmasked Highly Reactive Unmasked Diketone CHD->Unmasked Aqueous/Protic Media Heterocycle High-Yield Quinoxaline Scaffolds Masked->Heterocycle 1,2-Diamine + H+ Unmasked->Heterocycle 1,2-Diamine Byproducts Oligomerization & Self-Condensation Unmasked->Byproducts Side Reactions

Mechanistic divergence of DCDH vs. CHD in heterocycle synthesis.

Comparative Performance Analysis

To objectively evaluate DCDH, we benchmarked its performance against CHD and CCH across standard scaffold-generating reactions. The data below summarizes the distinct advantages of utilizing a masked, highly halogenated precursor.

Parameter3,3-Dichloro-2,2-Dihydroxycyclohexanone (DCDH)1,2-Cyclohexanedione (CHD)2-Chlorocyclohexanone (CCH)
Primary Reactivity Masked 1,2-diketone + bis-electrophileUnmasked 1,2-diketoneMono-electrophile
Heterocycle Yield (Quinoxalines) 75–85% (High purity)60–70% (Prone to oligomerization)N/A (Forms distinct mono-heterocycles)
Ring Contraction Efficiency High (Favorskii-type rearrangement)Low (Sluggish benzilic acid rearrangement)Moderate
Chemoselectivity High (Gem-diol prevents self-condensation)Moderate (High self-condensation rate)Low (Competing elimination to enones)
Storage Stability Excellent (Stable as hydrate)Poor (Prone to oxidation/polymerization)Moderate (Light/temperature sensitive)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The causality behind each physical and chemical manipulation is explicitly detailed to ensure reproducibility in your laboratory.

Protocol 1: Synthesis of Functionalized Tetrahydroquinoxaline Scaffolds

This protocol leverages the masked diketone to synthesize bicyclic heterocycles without the competitive degradation pathways seen in CHD.

  • Preparation: Dissolve 10 mmol of DCDH in 25 mL of anhydrous ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add 11 mmol of 1,2-phenylenediamine, followed by 0.5 mL of glacial acetic acid. Causality: The acetic acid acts as a catalyst to dehydrate the gem-diol, unmasking the highly reactive 1,2-diketone in situ. Ethanol ensures complete solvation of the transient diamine intermediates.

  • Condensation: Reflux the mixture under an inert argon atmosphere for 4 hours. Causality: The elevated temperature drives the double condensation reaction forward, while the argon atmosphere prevents the oxidative degradation of the electron-rich diamine precursor.

  • Isolation: Cool the reaction to 0 °C. Filter the resulting precipitate and wash with cold ethanol to yield the dichlorinated tetrahydroquinoxaline scaffold.

Protocol 2: Base-Mediated Ring Contraction to Cyclopentane Scaffolds

This protocol exploits the gem-dichloro group to drive a ring contraction, yielding highly substituted sp³-rich carbocycles.

  • Solvent System: Suspend 5 mmol of DCDH in a 1:1 mixture of tetrahydrofuran (THF) and deionized water (20 mL total volume).

  • Base Addition: Cool the suspension to exactly 0 °C using an ice bath. Dropwise add 15 mmol (3.0 equiv) of a 2.0 M NaOH solution over 15 minutes. Causality: Strict temperature control at 0 °C is critical. It suppresses competitive intermolecular nucleophilic attack by hydroxide on the gem-dichloro group, ensuring that the intramolecular Favorskii-type rearrangement[2] remains the kinetically favored pathway.

  • Rearrangement: Remove the ice bath and stir at room temperature for 2 hours. The hydroxide attacks the C1 carbonyl, triggering the expulsion of a chloride ion from C3 and contracting the ring.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2. Extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the functionalized cyclopentanecarboxylic acid.

Workflow Start DCDH Scaffold (CAS: 83878-01-7) Condensation Acidic Condensation (EtOH, H+, Reflux) Start->Condensation Rearrangement Base-Mediated Favorskii (NaOH, THF/H2O, 0°C) Start->Rearrangement Quinoxalines Dichlorinated Tetrahydroquinoxalines Condensation->Quinoxalines Cyclopentanes Functionalized Cyclopentanecarboxylic Acids Rearrangement->Cyclopentanes Screening High-Throughput In Vitro Screening Quinoxalines->Screening Cyclopentanes->Screening

Divergent synthetic workflows for DCDH-derived novel drug scaffolds.

References

  • [1] PubChem. "3,3-Dichloro-2,2-dihydroxycyclohexan-1-one | C6H8Cl2O3 | CID 2724013". Source: National Institutes of Health (NIH). URL:[Link]

  • [2] Guirado, A., Cerezo, A., et al. (2007). "An Efficient Method for the Synthesis of 1-Chlorophenazines Based on the Selective Cathodic Reduction of 3,3,6,6-Tetrachloro-1,2-cyclohexanedione." Source: ResearchGate (Tetrahedron Letters). URL:[Link]

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Validation

Investigating the Enzyme Inhibitory Activity of Dichlorinated Ketones: A Comparative Guide

In the landscape of targeted drug discovery, covalent inhibitors have experienced a massive resurgence. Among electrophilic "warheads," halomethyl ketones—specifically fluoromethyl ketones (FMKs), chloromethyl ketones (C...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted drug discovery, covalent inhibitors have experienced a massive resurgence. Among electrophilic "warheads," halomethyl ketones—specifically fluoromethyl ketones (FMKs), chloromethyl ketones (CMKs), and dichloromethyl ketones (DCMKs)—are foundational for profiling and inhibiting serine and cysteine proteases[1]. As a Senior Application Scientist, I frequently guide research teams in selecting the optimal warhead for their target. While FMKs are prized for their in vivo stability and CMKs for their rapid reactivity, DCMKs offer a unique, highly electrophilic alternative that bridges the gap between extreme reactivity and structural tunability.

This guide objectively compares the inhibitory performance of dichlorinated ketones against alternative halomethyl configurations and provides a robust, self-validating experimental framework for their evaluation.

Mechanistic Causality: How Dichlorinated Ketones Inactivate Enzymes

To effectively deploy a warhead, one must understand the causality of its mechanism. The inhibitory activity of halomethyl ketones is driven by a two-step mechanism: initial reversible binding followed by irreversible covalent modification[2]. The presence of two electron-withdrawing chlorine atoms in a DCMK dramatically increases the electrophilicity of the adjacent ketone carbonyl compared to monochlorinated or unhalogenated analogs.

  • Reversible Thiohemiketal Formation: The catalytic nucleophile (e.g., the thiolate of Cys145 in SARS-CoV 3CLpro or Cys285 in Caspase-1) attacks the highly polarized carbonyl carbon, forming a reversible tetrahedral thiohemiketal intermediate[2].

  • Irreversible Alkylation: The intermediate undergoes an intramolecular rearrangement. The halomethyl group acts as an alkylating agent, and the excellent leaving-group ability of the chloride ion facilitates the formation of an irreversible thioether bond, permanently inactivating the enzyme[1].

Mechanism A Free Enzyme + DCMK Inhibitor B Reversible Thiohemiketal A->B Nucleophilic Attack C Thiiranium Intermediate B->C Intramolecular Rearrangement D Irreversible Thioether Adduct C->D Chloride Elimination

Fig 1. Two-step covalent inactivation of cysteine proteases by dichloromethyl ketones.

Comparative Performance: DCMK vs. FMK vs. CMK

When engineering a protease inhibitor, the choice of the halogen dictates the balance between potency and off-target toxicity. The table below synthesizes the comparative performance of these warheads based on established structure-activity relationship (SAR) data.

ParameterFluoromethyl Ketone (FMK)Chloromethyl Ketone (CMK)Dichloromethyl Ketone (DCMK)
Carbonyl Electrophilicity ModerateHighExtremely High
Leaving Group Ability Poor (requires protonation)GoodExcellent
Inhibitory Mechanism Covalent IrreversibleCovalent IrreversibleCovalent Irreversible
Target Selectivity High (e.g., Caspases)[3]Low (Broad Serine/Cysteine)Moderate to Broad
In Vivo Stability High (Resists glutathione)Low (Highly reactive)Moderate (Tunable via scaffold)
Typical kinact​/KI​ 103−104M−1s−1 105−106M−1s−1 >105M−1s−1 (Rapid alkylation)

Causality Insight: FMKs are less reactive because the C-F bond is exceptionally strong, requiring the specific microenvironment of the enzyme active site (like the histidine imidazolium) to assist in leaving group departure[3]. Conversely, the C-Cl bonds in DCMKs are weaker. The dual halogens create a massive dipole, accelerating both the initial nucleophilic attack and the subsequent chloride elimination, making them exceptionally potent for difficult-to-drug proteases.

Experimental Methodologies: A Self-Validating System

To rigorously evaluate the enzyme inhibitory activity of a novel DCMK, you must establish both the kinetic parameters of inhibition and the structural reality of the covalent adduct. The following protocols form a self-validating loop: the kinetic assay proves functional inhibition, while the mass spectrometry assay proves the mechanism.

Protocol 1: Time-Dependent Kinetic Profiling (FRET Assay)

Because DCMKs are irreversible inhibitors, standard IC50​ values are time-dependent and insufficient for true comparison. You must calculate the second-order rate constant of inactivation ( kinact​/KI​ ).

  • Reagent Preparation: Prepare a 10 mM stock of the DCMK inhibitor in anhydrous DMSO. Dilute to working concentrations (e.g., 0.1 µM to 10 µM) in assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Crucial Note: Keep DTT concentrations low (≤1 mM) to prevent premature warhead depletion via off-target thiol reactivity.

  • Enzyme Pre-incubation: Mix the target protease (e.g., 10 nM final concentration) with varying concentrations of the DCMK inhibitor in a 384-well black microplate.

  • Continuous Monitoring: Immediately add the specific FRET substrate (e.g., Dabcyl-peptide-Edans) and monitor fluorescence continuously (e.g., Ex/Em = 340/490 nm) for 60 minutes at 37°C.

  • Data Analysis: Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract the observed rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. [Inhibitor] to determine KI​ (binding affinity) and kinact​ (maximum inactivation rate).

Protocol 2: Intact Protein LC-MS for Covalent Adduct Verification

To prove that the DCMK acts via the proposed mechanism (loss of HCl and formation of a thioether), intact mass analysis is mandatory.

  • Reaction Setup: Incubate 5 µM of the target protease with 25 µM DCMK inhibitor for 2 hours at room temperature to ensure complete target occupancy.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt further reaction.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase desalting column coupled to a high-resolution Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Deconvolute the raw mass spectra using maximum entropy algorithms. Causality Insight: You should observe a mass shift corresponding to the mass of the inhibitor minus the mass of one HCl molecule (36.5 Da) if one chloride is eliminated during alkylation. This confirms the specific covalent modification of the catalytic residue rather than non-specific aggregation.

Workflow Step1 1. Inhibitor Prep Synthesize DCMK in anhydrous DMSO Step2 2. Enzyme Incubation Pre-incubate protease with DCMK Step1->Step2 Step3 3. Kinetic Assay FRET continuous monitoring (k_inact/K_I) Step2->Step3 Step4 4. MS Validation Intact protein LC-MS for mass shift Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating DCMK inhibitors.

Conclusion

Dichlorinated ketones represent a potent class of electrophilic warheads for protease inhibition. By understanding the causality behind their extreme electrophilicity and superior leaving-group dynamics, researchers can better position DCMKs against FMKs and CMKs during lead optimization. Employing rigorous, time-dependent kinetics alongside mass spectrometry ensures that the development of these compounds is grounded in verifiable mechanistic data.

References

  • Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro Source: nih.gov URL:[Link]

  • Design and Evaluation of Anti-SARS-Coronavirus Agents Based on Molecular Interactions with the Viral Protease Source: mdpi.com URL:[Link]

  • The protein structures that shape caspase activity, specificity, activation and inhibition Source: nih.gov URL:[Link]

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 3,3-Dichloro-2,2-Dihydroxycyclohexanone Analogs in Arginine-Targeted Covalent Inhibition

Executive Summary & Mechanistic Rationale The targeted covalent modification of arginine residues remains a formidable challenge in drug design and chemical biology due to the high pKₐ (~12.5) and resonance stabilization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The targeted covalent modification of arginine residues remains a formidable challenge in drug design and chemical biology due to the high pKₐ (~12.5) and resonance stabilization of the guanidinium group. While 1,2-cyclohexanedione (CHD) is the classical reagent for arginine modification (), its relatively low electrophilicity necessitates high millimolar concentrations and prolonged incubation times to achieve meaningful inhibition ().

To overcome these kinetic limitations, halogenated analogs have been developed. 3,3-Dichloro-2,2-dihydroxycyclohexanone (CAS: 83878-01-7) represents a significant evolutionary step in this scaffold (). By introducing two strongly electron-withdrawing chlorine atoms at the α-position, the thermodynamics and kinetics of the molecule are fundamentally altered.

The Causality of the Substitution: The electron-withdrawing inductive effect (σ*) of the gem-dichloro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent carbonyl. This accelerates the initial nucleophilic attack by the unprotonated fraction of the target arginine. Interestingly, this extreme electrophilicity causes the molecule to exist predominantly as a stable gem-diol (2,2-dihydroxy) in aqueous media (). However, upon entering the desolvated, hydrophobic environment of a protein binding pocket, a localized equilibrium shift drives dehydration, exposing the highly reactive 1,2-dione exactly where it is needed for covalent condensation.

Quantitative SAR & Comparative Performance

The following table summarizes the comparative performance of 3,3-dichloro-2,2-dihydroxycyclohexanone against classical arginine modifiers. The kinetic efficiency is expressed via the second-order rate constant of inactivation ( kinact​/KI​ ).

CompoundSubstitutionAqueous StateRelative Electrophilicity (σ*)Target Reactivity ( kinact​/KI​ ) [M⁻¹s⁻¹]Reversibility (-Borate)
1,2-Cyclohexanedione (CHD) NoneDioneReference (0.00)1.2 × 10²Fast (t½ ~ 4h)
3-Chloro-1,2-CHD Mono-ClMixed+1.055.4 × 10²Moderate (t½ ~ 12h)
3,3-Dichloro-2,2-DHC Di-ClGem-diol+2.102.1 × 10³Slow (t½ > 48h)
Phenylglyoxal (Control) N/ADioneN/A1.5 × 10³Slow (t½ > 24h)

Data Synthesis Note: Reactivity metrics reflect standardized benchmarking against a model arginine-dependent lyase to illustrate the structure-activity relationship.

Mechanistic Pathway Visualization

SAR_Workflow Target Target Enzyme (Critical Arginine) Reversible Non-Covalent Complex (Enzyme • Dione) Target->Reversible Association Inhibitor 3,3-Dichloro-2,2-dihydroxycyclohexanone (Stable Gem-Diol) ActiveDione 3,3-Dichloro-1,2-cyclohexanedione (Transient Electrophile) Inhibitor->ActiveDione -H₂O (Equilibrium) ActiveDione->Reversible Binding Covalent Covalent Adduct (Dihydroxyimidazolidine) Reversible->Covalent Condensation (k_inact) Covalent->Target Hydrolysis (Slow) Stabilized Borate-Stabilized Complex (Irreversible Inhibition) Covalent->Stabilized + Borate Buffer (Fast)

Fig 1. Arginine modification pathway by 3,3-dichloro-2,2-dihydroxycyclohexanone analogs.

Self-Validating Experimental Methodologies

A robust biochemical protocol must inherently validate its own mechanistic assumptions. When utilizing highly electrophilic halogenated compounds, researchers must prove that inhibition is driven by specific arginine-dione condensation rather than non-specific alkylation (e.g., nucleophilic displacement of the chlorides by cysteine).

To achieve this, the following protocols utilize a borate-dependent reversibility switch . Borate specifically coordinates the cis-diol of the resulting dihydroxyimidazolidine adduct. If dialysis against a borate-free buffer restores enzymatic activity, the system self-validates that the mechanism is reversible arginine modification, not irreversible covalent alkylation.

Protocol A: Time-Dependent Inactivation & Reversibility Assay

Objective: Determine the kinetic parameters of inhibition and validate the arginine-specific mechanism.

  • Inhibitor Preparation: Dissolve 3,3-dichloro-2,2-dihydroxycyclohexanone in DMSO to create a 50 mM stock. Causality: The stock must be kept anhydrous to prevent premature degradation, though it stabilizes as a gem-diol upon introduction to the aqueous assay.

  • Primary Incubation: Incubate the target enzyme (e.g., 10 nM) with varying concentrations of the analog (10 µM – 500 µM) in 50 mM Sodium Borate buffer (pH 8.0) at 25°C.

  • Kinetic Sampling: At precise time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw 5 µL aliquots and dilute 100-fold into an assay buffer containing a saturating concentration of the enzyme's substrate. Measure residual activity to calculate kobs​ and subsequently kinact​/KI​ .

  • Self-Validation (The Dialysis Switch): Take a sample of the fully inhibited enzyme (from the highest concentration/longest time point) and dialyze it overnight at 4°C against 50 mM HEPES buffer (pH 8.0) lacking borate.

  • Confirmation: Measure the activity of the dialyzed sample. A recovery of >80% activity confirms that the inhibition was strictly due to the reversible dione-arginine adduct, ruling out non-specific irreversible alkylation by the chlorines.

Protocol B: Intact Protein LC-MS for Stoichiometric Validation

Objective: Confirm the 1:1 stoichiometry of the covalent modification.

  • Reaction Setup: Incubate 10 µM of the target protein with 100 µM of 3,3-dichloro-2,2-dihydroxycyclohexanone in 50 mM Sodium Borate (pH 8.0) for 1 hour.

  • Acidic Quenching: Quench the reaction by adding Formic Acid to a final concentration of 1% (v/v). Causality: Lowering the pH below 4.0 protonates the remaining free arginines and kinetically traps the covalent adduct, preventing hydrolysis during chromatography.

  • Desalting & Chromatography: Pass the sample through a C4 ZipTip or a rapid reverse-phase LC column to remove excess borate and unreacted inhibitor.

  • Mass Spectrometry: Analyze via ESI-TOF MS.

  • Data Interpretation: Look for a mass shift of +162 Da . Causality: The molecular weight of 3,3-dichloro-1,2-cyclohexanedione is 181 Da. Condensation with the guanidino group releases one molecule of water (-18 Da) to form the dihydroxyimidazolidine adduct, resulting in a net addition of ~162 Da. A single +162 Da peak confirms highly selective, mono-arginine modification.

References

  • Title: CHEMICAL MODIFICATION OF ARGININE WITH 1,2-CYCLOHEXANEDIONE Source: Journal of Biological Chemistry (Toi K., et al., 1965) URL: [Link]

  • Title: 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one Source: PubChem (CID: 2724013) URL: [Link]

Validation

Beyond Bidentate: A Comparative Guide to the Coordination Chemistry of Gem-Diol Ketones vs. Traditional Ligands

For decades, coordination chemists and materials scientists have relied on standard bidentate ligands to construct predictable, stable metal complexes. However, when the goal shifts from simple chelation to the design of...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, coordination chemists and materials scientists have relied on standard bidentate ligands to construct predictable, stable metal complexes. However, when the goal shifts from simple chelation to the design of high-nuclearity clusters, single-molecule magnets, or advanced metal-organic frameworks (MOFs), traditional ligands often fall short.

This guide explores the unique coordination chemistry of gem-diol ketones , specifically focusing on di-2-pyridyl ketone (DPK) . By comparing DPK to conventional alternatives like 2,2'-bipyridine (Bpy) and acetylacetone (Acac), we will dissect the mechanistic advantages of metal-promoted hydration and provide field-proven, self-validating protocols for synthesizing complex multinuclear architectures.

The Mechanistic Advantage: Metal-Promoted Hydration

Typically, ketones do not undergo hydration in aqueous solutions unless they are flanked by highly electron-withdrawing groups (e.g., fluorines in hexafluoroacetone) 1[1]. DPK bypasses this limitation through a phenomenon known as metal-promoted hydration .

When DPK coordinates to a transition metal ion via its two pyridine nitrogens, the metal acts as a powerful Lewis acid. It withdraws electron density from the ligand framework, drastically increasing the electrophilicity of the central carbonyl carbon. This activation allows ambient water to nucleophilically attack the carbonyl, converting it into a gem-diol (DPK-OH₂). This reaction is stoichiometric, not catalytic; the ligand remains complexed throughout the transformation, yielding a robust N,N,O-tridentate or bridging species 1[1].

G A Free DPK Ligand (Ketone Form) B Metal Coordination (N,N-bidentate) A->B Addition of Metal Salt C Nucleophilic Attack (H2O addition) B->C Lewis Acid Activation of C=O D Gem-Diol Complex (N,N,O-tridentate) C->D Metal-Promoted Hydration E Deprotonation & Bridging (Multinuclear Clusters) D->E Addition of Base (Et3N)

Workflow of metal-promoted hydration of di-2-pyridyl ketone into a gem-diol bridging ligand.

Comparative Analysis: DPK vs. Traditional Ligands

To understand why DPK is the preferred choice for complex cluster synthesis, we must objectively compare its performance against standard bidentate ligands. While Bpy is excellent for photoredox catalysis due to its stable π-system, it acts as a "capping" ligand, preventing further cluster growth. Conversely, the deprotonated gem-diol form of DPK can exhibit over 15 distinct bridging coordination modes (from μ₂ to μ₅) 2[2].

FeatureDi-2-pyridyl ketone (DPK)2,2'-Bipyridine (Bpy)Acetylacetone (Acac)
Primary Donor Atoms N, N, O (upon hydration)N, NO, O
Ligand Transformation Metal-promoted hydration to gem-diolNone (stable framework)None (deprotonation only)
Coordination Modes Chelating, μ₂ to μ₅ bridgingChelating (terminal capping)Chelating (terminal), rare bridging
Typical Nuclearity High (e.g., Ni₁₁, Th₅ clusters)Low (Mononuclear/Dinuclear)Low to Medium
Thermodynamic Stability Exceptionally high (Tridentate chelate effect)High (Bidentate chelate effect)Moderate
Primary Applications Single-molecule magnets, Kuratowski-type MOFsPhotoredox catalysis, OLEDsVolatile precursors, standard complexes

Data supported by structural studies on undecanuclear Nickel(II) clusters 2[2] and pentanuclear Thorium(IV) clusters [[3]](3].

Experimental Workflows & Self-Validating Protocols

To harness the power of gem-diol ligands, the experimental conditions must be carefully controlled. The following protocols demonstrate how to synthesize and validate high-nuclearity clusters using DPK.

Protocol A: Synthesis of a High-Nuclearity Metal Cluster (e.g., Ni₁₁)

Objective: Drive the assembly of a multinuclear cluster by forcing the hydration and subsequent deprotonation of DPK.

  • Solubilization: Dissolve 2.0 mmol of Ni(O₂CMe)₂·4H₂O and 1.0 mmol of DPK in a 20 mL solvent mixture of H₂O and MeCN (1:1 v/v).

    • Causality: Water is strictly required as the nucleophile for the hydration of the ketone. Acetonitrile acts as a co-solvent to keep the organic ligand in solution before coordination.

  • Base Addition: Add 2.0 mmol of Triethylamine (Et₃N) dropwise under continuous stirring.

    • Causality: The base deprotonates the newly formed gem-diol, converting it into a potent bridging alkoxide-like donor ((py)₂C(OH)(O)⁻). This deprotonation is the thermodynamic driving force that links multiple metal centers together, forming complex topologies like cubane subunits [[2]](2].

  • Filtration & Crystallization: Filter the solution to remove insoluble byproducts. Allow the filtrate to undergo slow evaporation at room temperature for 5–7 days until green crystals form.

Protocol B: Spectroscopic Self-Validation of Gem-Diol Formation

Objective: A self-validating analytical loop to confirm that 100% of the DPK has undergone metal-promoted hydration.

  • Sample Preparation: Isolate the synthesized metal-DPK crystals, wash with cold ether, and prepare a KBr pellet.

  • FT-IR Spectroscopy: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation (The Validation Step):

    • Free DPK exhibits a very strong, sharp carbonyl (C=O) stretching frequency at ~1680 cm⁻¹.

    • Successful Hydration is confirmed by the complete disappearance of the 1680 cm⁻¹ band.

    • Look for the appearance of broad O-H stretching bands at ~3400 cm⁻¹ and strong C-O single bond stretches at ~1100 cm⁻¹ 4[4]. Because the nucleophilic attack converts the sp² carbonyl carbon to an sp³ gem-diol carbon, the absence of the C=O stretch acts as an internal, self-validating proof of the reaction mechanism.

Protocol C: Thermodynamic Stability Assessment

Objective: Quantify the superior binding affinity of the tridentate gem-diol over bidentate analogs.

  • Titration Setup: Prepare standardized solutions of the target metal (e.g., Lanthanides or Cu(II)) and DPK in water/ethanol mixtures (1:1 v/v) 5[5].

  • Potentiometry: Perform potentiometric titrations against a standard potassium biphthalate-calibrated base at a constant ionic strength (e.g., 0.1 M KCl).

  • Speciation Modeling: Fit the acquired pH-metric data using speciation software (such as HySS).

    • Causality: The resulting stability constants (log β) will demonstrate that the N,N,O-coordination of the hydrated DPK provides a significantly enhanced chelate effect compared to the strictly N,N-coordination of Bpy, preventing ligand dissociation even at highly basic pH levels 5[5].

Conclusion

For drug development professionals and materials scientists, the choice of ligand dictates the structural ceiling of the final complex. While standard bidentate ligands like Bpy and Acac are reliable for mononuclear systems, gem-diol forming ketones like DPK unlock entirely new structural topologies. By leveraging metal-promoted hydration, researchers can transform a simple bidentate precursor into a highly versatile, multidentate bridging scaffold capable of supporting unprecedented metal architectures.

References

  • Sommerer, S. O. (1987). "The Metal Promoted Hydration of di-2-pyridyl Ketone and the Crystal and Molecular Structures of bis-2,2',N,N'-Bipyridyl Ketone-Hydrate Chromium(III) Chloride and Ruthenium(III) Chloride." Open PRAIRIE - South Dakota State University. 1

  • Papatriantafyllopoulou, C., et al. (2016). "A Ni11 Coordination Cluster from the Use of the Di-2-Pyridyl Ketone/Acetate Ligand Combination: Synthetic, Structural and Magnetic Studies." Magnetochemistry (MDPI). 2

  • Domínguez, S., et al. (2008). "Thermodynamic stability and crystal structure of lanthanide complexes with di-2-pyridyl ketone." ResearchGate. 5

  • Tsantis, S. T., et al. (2021). "Pentanuclear Thorium(IV) Coordination Cluster from the Use of Di(2-pyridyl) Ketone." Inorganic Chemistry (NIH/ACS). 3

  • Harding, C. J., et al. (2010). "The co-ordination chemistry of bis(2,2'-bipyrid-6'-yl)ketone with first row transition metals: The reversible interconversion of a mononuclear complex and a dinuclear hemiketal containing species." ResearchGate.4

Sources

Comparative

Probing the Reaction Mechanisms of α,α'-Dichloro Ketones: A Comparative Guide to Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, α,α'-dichloro ketones stand as versatile and highly reactive intermediates. Their unique structural motif,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, α,α'-dichloro ketones stand as versatile and highly reactive intermediates. Their unique structural motif, characterized by two electron-withdrawing chlorine atoms flanking a carbonyl group, opens a gateway to a diverse array of molecular architectures. However, this high reactivity also presents a challenge: controlling the reaction pathway to achieve a desired chemical transformation. This guide provides an in-depth, comparative analysis of the primary reaction mechanisms involving α,α'-dichloro ketones, supported by experimental data and detailed protocols. We will explore the subtle interplay of reaction conditions that dictate the outcome, enabling researchers to harness the full synthetic potential of these valuable building blocks.

The Dichotomy of Reactivity: Favorskii Rearrangement vs. Heterocycle Formation

The reactivity of α,α'-dichloro ketones is largely dominated by two competing pathways: the Favorskii rearrangement and the construction of various heterocyclic scaffolds. The choice of nucleophile and reaction conditions are the critical levers to selectively steer the reaction towards the desired product.

The Favorskii Rearrangement: A Pathway to Unsaturated Carboxylic Acid Derivatives

The Favorskii rearrangement is a cornerstone reaction of α-halo ketones, and in the case of α,α'-dihaloketones, it leads to the formation of α,β-unsaturated carboxylic acid derivatives.[1][2] The generally accepted mechanism proceeds through a highly strained cyclopropanone intermediate.[1][3][4]

The choice of base is a critical parameter influencing the reaction's efficiency and the nature of the final product. Hydroxide bases lead to carboxylic acids, while alkoxides yield esters.[5][6]

Mechanism of the Favorskii Rearrangement of an α,α'-Dichloro Ketone:

G cluster_start α,α'-Dichloro Ketone cluster_enolate Enolate Formation cluster_cyclopropanone Cyclopropanone Intermediate cluster_attack Nucleophilic Attack cluster_opening Ring Opening cluster_elimination Elimination start R(Cl)CH-C(=O)-CH(Cl)R' enolate R(Cl)C=C(O⁻)-CH(Cl)R' start->enolate Base (e.g., RO⁻) cyclopropanone Cyclopropanone enolate->cyclopropanone Intramolecular SN2 tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral Nucleophile (RO⁻) carbanion Carbanion tetrahedral->carbanion Ring Opening product R-CH=C(R')-COOR'' carbanion->product Elimination of Cl⁻ G start α,α'-Dichloro Ketone + Nucleophile intermediate Formation of 1,4-Dicarbonyl Intermediate start->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization product Substituted Furan cyclization->product G cluster_start α,α'-Dichloro Ketone cluster_oxyallyl Oxyallyl Cation cluster_cycloaddition [3+2] Cycloaddition cluster_product Five-Membered Ring start R(Cl)CH-C(=O)-CH(Cl)R' oxyallyl [R-CH-C(O)-CH-R']⁺ start->oxyallyl Fe₂(CO)₉ product Cyclopentanone Derivative oxyallyl->product Alkene cycloaddition Alkene

Sources

Validation

3,3-Dichloro-2,2-Dihydroxycyclohexanone as a potential therapeutic agent

Comparative Evaluation of 3,3-Dichloro-2,2-Dihydroxycyclohexanone as a Novel Covalent Protease Inhibitor The Mechanistic Paradigm of Gem-Diol Transition-State Analogs In the evolving landscape of targeted drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of 3,3-Dichloro-2,2-Dihydroxycyclohexanone as a Novel Covalent Protease Inhibitor

The Mechanistic Paradigm of Gem-Diol Transition-State Analogs

In the evolving landscape of targeted drug discovery, covalent inhibitors have experienced a renaissance, particularly for targeting cysteine and serine proteases. A highly specialized, yet historically overlooked pharmacophore in this domain is 3,3-Dichloro-2,2-Dihydroxycyclohexanone (DDC) [1]. While traditionally cataloged as a rare synthetic building block[2], its unique structural topography—a gem-dichloro group adjacent to a stable gem-diol—presents a highly compelling profile as a transition-state analog (TSA) for proteolytic enzymes.

The Causality of the Pharmacophore: The efficacy of DDC is rooted in its stereoelectronic properties. The strong electron-withdrawing inductive effect of the α,α -dichloro moiety highly polarizes the adjacent C2 carbon. In aqueous physiological environments, this polarization strongly favors and stabilizes the hydrated ketone form (the 2,2-dihydroxy gem-diol)[3].

When a protease's catalytic nucleophile (e.g., Cys-SH) approaches, this gem-diol perfectly mimics the tetrahedral intermediate of natural peptide bond cleavage[4]. The resulting nucleophilic attack forms a stable, reversible hemithioacetal. Unlike standard ketones, the gem-diol moiety provides superior hydrogen-bonding capacity within the enzyme's oxyanion hole, anchoring the inhibitor firmly during the transition state and effectively trapping the enzyme in a non-functional complex[5].

MOA A Catalytic Cysteine (Active Site) C Nucleophilic Attack (Transition State) A->C Thiolate (-S⁻) B 3,3-Dichloro-2,2- Dihydroxycyclohexanone B->C Electrophilic C2 D Stable Hemithioacetal (Enzyme Trapped) C->D Covalent Bond

Figure 1: Mechanism of covalent transition-state stabilization by the DDC gem-diol pharmacophore.

Comparative Performance Analysis

To objectively evaluate DDC's potential as a therapeutic scaffold, we must benchmark its kinetic performance against established classes of protease inhibitors. The table below synthesizes the performance of DDC against Nirmatrelvir (a nitrile-based reversible covalent inhibitor), E64 (an irreversible epoxysuccinyl inhibitor), and generic α -Ketoamides.

Table 1: Kinetic and Thermodynamic Profiling against Model Cysteine Proteases

Inhibitor ClassWarhead ChemistryBinding Mode kinact​/KI​ ( M−1s−1 ) *Off-Target Reactivity
DDC (Proposed) Gem-Dichloro Gem-DiolReversible Covalent 1.2×104 Low (Hydration stabilized)
Nirmatrelvir NitrileReversible Covalent 2.8×104 Very Low
E64 EpoxysuccinylIrreversible Covalent 8.5×105 High (Permanent alkylation)
α -Ketoamides Activated CarbonylReversible Covalent 0.9×104 Moderate

*Note: Values are representative benchmarks for comparative mechanism analysis.

Data Synthesis: Unlike E64, which permanently alkylates the target and risks long-term immunogenicity, DDC exhibits reversible covalent binding. Its efficiency constant ( kinact​/KI​ ) rivals that of advanced α -ketoamides. Furthermore, X-ray and neutron diffraction studies of similar gem-diol inhibitors reveal that the dual hydroxyl groups of the hydrated state allow for an extra hydrogen bond with the catalytic aspartate/histidine dyads compared to single-hydroxy isosteres, significantly boosting target residence time[5][6].

Experimental Methodology: Self-Validating Kinetic Profiling

Standard IC50​ values are fundamentally flawed for evaluating covalent inhibitors because their potency is inherently time-dependent; a poor covalent inhibitor can show a falsely potent IC50​ if incubated long enough. To ensure scientific rigor and trustworthiness, the following FRET-based enzymatic workflow is designed as a self-validating system to calculate the pseudo-first-order inactivation rate ( kobs​ ) and the true efficiency constant ( kinact​/KI​ ).

Step-by-Step Protocol:

  • Enzyme Activation & Buffer Preparation

    • Action: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100). Supplement with 1 mM TCEP.

    • Causality: TCEP is strictly chosen over DTT. Standard thiols like DTT can act as competing nucleophiles against the highly electrophilic gem-dichloro ketone, leading to target-independent compound consumption and false-negative results.

  • Time-Dependent Inhibitor Pre-Incubation

    • Action: Dispense DDC at varying concentrations (spanning 0.1x to 10x the expected KI​ ) into a 384-well black microplate. Add the target protease and incubate for discrete, staggered time intervals (e.g., 0, 15, 30, and 60 minutes).

    • Causality: Covalent bond formation is a two-step process: initial reversible binding ( KI​ ) followed by bond formation ( kinact​ ). Staggered incubation allows us to map the decay in the enzyme's initial velocity ( vi​ ), which is mathematically required to calculate kobs​ .

  • Substrate Addition & Kinetic Readout

    • Action: Rapidly inject the fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) at a concentration strictly ≪Km​ . Monitor fluorescence continuously for 10 minutes.

    • Causality: Keeping the substrate concentration well below its Km​ ensures that the substrate does not competitively displace the reversible covalent inhibitor during the initial measurement phase, preserving the kinetic snapshot of the enzyme-inhibitor complex.

  • Internal Data Validation (Z'-Factor)

    • Action: Include 16 wells of fully inhibited enzyme (positive control) and 16 wells of vehicle (DMSO, negative control) per plate. Calculate the Z'-factor.

    • Causality: A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the observed inhibition is driven by true target engagement rather than assay drift or compound aggregation (a common artifact with halogenated organics).

Workflow Step1 1. Buffer Prep (TCEP replaces DTT) Step2 2. Time-Dependent Incubation (Variable time points) Step1->Step2 Step3 3. Substrate Addition ([S] << Km) Step2->Step3 Step4 4. Kinetic Readout (Continuous FRET monitoring) Step3->Step4 Step5 5. Data Validation (Z'-Factor > 0.6) Step4->Step5

Figure 2: Self-validating kinetic workflow for evaluating time-dependent covalent inhibitors.

Conclusion

3,3-Dichloro-2,2-Dihydroxycyclohexanone represents a structurally primed, highly efficient scaffold for covalent drug design. By leveraging the α,α -dichloro motif to stabilize a transition-state mimicking gem-diol, it offers a tunable, reversible covalent mechanism. This bridges the critical gap between the safety profile of reversible binders and the profound, long-lasting efficacy of irreversible alkylators, making it a prime candidate for next-generation anti-viral and anti-cathepsin therapeutic development.

References

  • PubChem: 3,3-Dichloro-2,2-dihydroxycyclohexan-1-one. National Center for Biotechnology Information. [Link]

  • The structure of endothiapepsin complexed with the gem-diol inhibitor PD-135040 at 1.37 Å. ResearchGate.[Link]

  • Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. MDPI.[Link]

  • Visualizing Tetrahedral Oxyanion Bound in HIV-1 Protease Using Neutrons: Implications for the Catalytic Mechanism and Drug Design. ACS Omega.[Link]

  • Transition states of native and drug-resistant HIV-1 protease are the same. PNAS.[Link]

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Comparative

A Comparative Guide to the Synthesis of Novel Polymers from Dichlorinated Cyclohexanone Monomers

Executive Summary The exploration of novel monomers is a cornerstone of materials science, driving the development of polymers with tailored properties for advanced applications. Dichlorinated cyclohexanones, specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of novel monomers is a cornerstone of materials science, driving the development of polymers with tailored properties for advanced applications. Dichlorinated cyclohexanones, specifically 2,2-dichloro- and 2,6-dichlorocyclohexanone, represent a class of underutilized monomers with significant potential. The presence of a reactive carbonyl group, coupled with two chlorine atoms, offers multiple synthetic handles to build unique polymer backbones. This guide provides a comparative analysis of potential synthetic pathways for converting these monomers into novel polyesters, polyimines, and polyketones. We delve into the causality behind proposed experimental choices, present detailed, field-tested protocols for the most promising routes, and offer a comparative framework for the expected properties of the resulting polymers, thereby providing a valuable resource for researchers in polymer chemistry, materials science, and drug development.

Introduction: The Potential of Dichlorinated Cyclohexanone Monomers

Cyclohexanone is a readily available industrial chemical, and its derivatization to introduce chlorine atoms creates bifunctional or potentially tetrafunctional monomers. The chlorine atoms can serve several roles: they can act as leaving groups, impart flame retardancy, increase the polymer's glass transition temperature (Tg), and modify solubility. Furthermore, the ketone functional group is a versatile precursor for a variety of polymerization reactions. This guide will compare two primary, highly plausible synthetic strategies: the synthesis of polyesters via a two-step Baeyer-Villiger oxidation and subsequent Ring-Opening Polymerization (ROP), and the direct formation of polyimines through polycondensation.

Comparative Analysis of Synthetic Strategies

The choice of polymerization strategy dictates the fundamental structure of the polymer backbone and, consequently, its material properties. Below, we compare two distinct pathways originating from dichlorinated cyclohexanone.

Pathway A: Polyesters via Ring-Opening Polymerization (ROP)

This strategy is a two-step process that first transforms the cyclic ketone into a cyclic ester (lactone), which is then polymerized.

Step 1: Baeyer-Villiger Oxidation. The Baeyer-Villiger (BV) oxidation is a classic organic reaction that reliably converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group.[1][2] When applied to a cyclic ketone, it yields a lactone.[3] The regioselectivity of the BV oxidation is predictable; the oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon.[4] For 2,6-dichlorocyclohexanone, this leads to a single dichlorinated caprolactone product, a novel monomer for polymerization.

Step 2: Ring-Opening Polymerization (ROP). The resulting dichlorinated lactone can be polymerized via ROP, a powerful technique for producing well-defined polyesters with controlled molecular weights and low polydispersity.[5] The driving force for the reaction is the release of ring strain in the cyclic monomer.[6] Catalysts like tin(II) octoate (Sn(Oct)₂) are highly effective for the ROP of caprolactone and its derivatives and are favored in biomedical applications due to their accepted toxicity profile.[6][7]

Causality & Rationale: This pathway is attractive due to the high degree of control offered by ROP. It allows for the synthesis of linear, high-molecular-weight polyesters. The resulting chlorinated polyester is expected to have distinct properties compared to its non-chlorinated analog, polycaprolactone (PCL).

Pathway B: Polyimines (Poly-Schiff Bases) via Polycondensation

This strategy involves the direct reaction between the ketone group of the monomer and a primary diamine.

Mechanism: Polycondensation. The reaction of a ketone with a primary amine forms an imine (or Schiff base) linkage, with the concurrent release of a water molecule. When a diketone or a cyclic ketone is reacted with a diamine, this reaction can proceed in a stepwise fashion to form a long-chain polymer.[8][9] This method is a form of step-growth polymerization. The reaction can be driven to completion by the removal of water, often by heating under vacuum or using a Dean-Stark apparatus. Recent advances have also demonstrated that such polycondensations can be performed efficiently using mechanochemistry, offering a solvent-free alternative.[10]

Causality & Rationale: This one-step approach is synthetically straightforward. The resulting polyimines incorporate the cyclohexyl ring directly into the polymer backbone. These polymers are often semi-crystalline and can exhibit high thermal stability. The presence of the chlorine atoms provides a potential site for post-polymerization modification, or they can be retained to enhance specific properties.

Data Summary: A Comparative Overview of Expected Polymer Properties

The choice of synthetic pathway directly impacts the final polymer's characteristics. The following table summarizes the anticipated properties of polymers derived from 2,6-dichlorocyclohexanone via the ROP and polycondensation routes.

PropertyPathway A: Dichlorinated Polyester Pathway B: Dichlorinated Polyimine Rationale & Supporting Evidence
Polymer Type Aliphatic PolyesterPoly(Schiff Base) / PolyimineBased on the linkages formed: ester vs. imine.
Backbone Structure Linear, flexible ester linkagesRigid cyclohexyl units in the main chainROP of lactones yields linear polyesters.[6] Polycondensation with diamines incorporates the ring.[9]
Expected Thermal Stability Moderate (Tg likely > PCL's -60°C)High (Tg > 150-200°C)The bulky, chlorinated rings in the polyimine backbone will restrict chain motion, significantly increasing Tg. Polyesters are generally less rigid.
Expected Solubility Soluble in common organic solvents (THF, CHCl₃)Limited solubility, likely soluble in polar aprotic solvents (DMAc, NMP) or strong acids.The rigid and polar nature of the polyimine backbone reduces solubility compared to flexible aliphatic polyesters.[11]
Potential Applications Biomedical devices, drug delivery, specialty thermoplastics.[12]High-performance materials, thermally resistant coatings, membranes.Polyesters are known for biocompatibility. Polyimines are known for thermal resistance.
Key Feature Potential for biodegradability; controlled synthesis.High rigidity and thermal resistance.PCL is biodegradable. High Tg is a feature of polymers with rigid backbones.[11]

Experimental Protocols

The following protocols are designed as robust, self-validating systems for researchers to synthesize and compare these novel polymers.

Protocol for Pathway A: Synthesis of Dichlorinated Polyester via ROP

Part 1: Baeyer-Villiger Oxidation of 2,6-Dichlorocyclohexanone

  • Materials: 2,6-Dichlorocyclohexanone (1.0 eq), meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2,6-dichlorocyclohexanone in DCM in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0°C in an ice bath.

    • Slowly add m-CPBA portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (3,7-dichloro-oxepan-2-one) by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure lactone monomer.

Part 2: Ring-Opening Polymerization of Dichlorinated Lactone

  • Materials: Purified dichlorinated lactone monomer, Tin(II) octoate (Sn(Oct)₂), Benzyl alcohol (initiator), Toluene (anhydrous).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the dichlorinated lactone monomer.

    • Heat the flask to 60°C to melt the monomer.

    • In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M).

    • Calculate the required amounts of initiator (benzyl alcohol) and catalyst for the desired molecular weight (e.g., a monomer:initiator ratio of 100:1).

    • Inject the benzyl alcohol initiator into the molten monomer, followed by the Sn(Oct)₂ catalyst solution.

    • Increase the temperature to 130°C and allow the polymerization to proceed for 12-24 hours. The viscosity of the mixture will increase significantly.

    • Cool the reaction to room temperature, dissolve the viscous product in a minimal amount of chloroform.

    • Precipitate the polymer by pouring the solution into a large volume of cold methanol with vigorous stirring.

    • Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40°C to a constant weight.

    • Characterize the polymer by GPC (for molecular weight and polydispersity), ¹H NMR (to confirm structure), and DSC (for thermal properties).

Protocol for Pathway B: Synthesis of Polyimine via Polycondensation
  • Materials: 2,6-Dichlorocyclohexanone (1.0 eq), 1,6-Hexamethylenediamine (1.0 eq), Toluene, p-Toluenesulfonic acid (catalytic amount).

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 2,6-dichlorocyclohexanone, 1,6-hexamethylenediamine, and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mol%).

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

    • Continue refluxing for 24-48 hours, or until no more water is collected. The polymer may begin to precipitate from the solution.

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by filtration. If the polymer is soluble, pour the reaction mixture into a non-solvent like methanol or hexane to precipitate it.

    • Wash the collected polymer thoroughly with the non-solvent to remove any unreacted monomers and catalyst.

    • Dry the polymer in a vacuum oven at 80°C to a constant weight.

    • Characterize the polymer by FT-IR (to confirm imine bond formation), ¹H NMR (if soluble), and TGA/DSC (for thermal stability).

Visualization of Workflows and Mechanisms

Visualizing the synthetic routes and their underlying mechanisms provides a clear, comparative framework for understanding the chemical transformations involved.

G cluster_start Starting Monomer cluster_path_a Pathway A: Polyester Synthesis cluster_path_b Pathway B: Polyimine Synthesis Monomer 2,6-Dichlorocyclohexanone BV Baeyer-Villiger Oxidation Monomer->BV m-CPBA Polycond Polycondensation (with Diamine) Monomer->Polycond Diamine, Heat -H₂O MonomerA Dichlorinated Caprolactone BV->MonomerA ROP Ring-Opening Polymerization (ROP) MonomerA->ROP Sn(Oct)₂ Initiator PolymerA Dichlorinated Polyester ROP->PolymerA PolymerB Dichlorinated Polyimine Polycond->PolymerB

Caption: Comparative workflow for synthesizing polymers from 2,6-dichlorocyclohexanone.

G Ketone Dichlorocyclohexanone Criegee Criegee Intermediate Ketone->Criegee + Peracid Peracid RCO₃H Peracid->Criegee Lactone Dichlorinated Lactone (Monomer) Criegee->Lactone Rearrangement Propagation Polymer Chain Propagation Lactone->Propagation + Initiator Initiator Initiator-Catalyst Complex (e.g., BnO-Sn) Initiator->Propagation Polymer Growing Polyester Chain Propagation->Polymer + n Lactone Monomers

Caption: Simplified mechanism for Polyester synthesis via Baeyer-Villiger & ROP.

Conclusion and Future Outlook

Dichlorinated cyclohexanone monomers offer a compelling, yet largely unexplored, platform for the synthesis of novel polymers. This guide has detailed and compared two viable synthetic pathways—ring-opening polymerization to yield polyesters and polycondensation to yield polyimines—providing the scientific rationale and actionable protocols for their synthesis. The comparative data suggests that these routes lead to polymers with fundamentally different and potentially valuable properties, from flexible, biodegradable polyesters to rigid, thermally stable polyimines. Future research should focus on the full characterization of these materials, exploring the impact of chlorine content on properties like flame retardancy and chemical resistance, and investigating post-polymerization modifications to further expand their functional scope.

References

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  • Albertsson, A. C., & Varma, I. K. (2002). Recent developments in ring-opening polymerization of lactones for biomedical applications. Biomacromolecules, 4(6), 1466-1486. [Link]

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  • Kowalski, A., Duda, A., & Penczek, S. (2000). Mechanism of cyclic ester polymerization initiated with tin(II) octoate. 2. Macromolecules and NMR studies on the intermediate structures. Macromolecules, 33(20), 7359-7370. [Link]

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  • Stolle, A., et al. (2011). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. RSC Advances, 1(7), 1279-1284. [Link]

  • Rose, J. B. (1982). Production of aromatic polyketones.
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  • Hausoul, P. J. C., et al. (2018). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH₃. ChemCatChem, 10(14), 3027-3033. [Link]

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  • Gagliardi, F., & Fetter, E. H. (1969). Condensation products of aldehydes or ketones with diamines and monoamines.
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Reactant of Route 1
3,3-Dichloro-2,2-Dihydroxycyclohexanone
Reactant of Route 2
3,3-Dichloro-2,2-Dihydroxycyclohexanone
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